Technical Whitepaper: Physicochemical Properties and Synthetic Utility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
Executive Summary The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine (CAS: 956352-78-6) is a highly versatile, bifunctional aliphatic amine heavily utilized in advanced medicinal chemistry and coordination catal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine (CAS: 956352-78-6) is a highly versatile, bifunctional aliphatic amine heavily utilized in advanced medicinal chemistry and coordination catalysis[1]. Characterized by a 3,5-dimethylpyrazole moiety linked to a primary amine via a chiral propyl chain, this building block offers a unique combination of hydrogen-bonding capability, steric bulk, and nucleophilic reactivity. This whitepaper provides an authoritative guide on its physicochemical profiling, mechanistic utility in drug design, and a self-validating synthetic protocol for research applications.
Physicochemical Profiling & Mass Spectrometry
Understanding the structural and electronic properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is critical for predicting its behavior in biological systems and synthetic workflows. The molecule exhibits a highly favorable predicted XLogP of 0.4, making it an excellent fragment for modulating the lipophilicity of larger drug scaffolds without violating Lipinski’s Rule of Five[1].
For analytical validation and metabolomics, precise mass spectrometry profiling is required. Below are the predicted Collision Cross Section (CCS) values for common adducts, which are essential for ion mobility-mass spectrometry (IM-MS) workflows.
In the realm of targeted therapeutics, the 3,5-dimethylpyrazole group is a privileged pharmacophore. It frequently serves as a bioisostere for phenyl or other aromatic rings but offers superior aqueous solubility and acts as a potent hydrogen bond acceptor (via the N2 atom)[3].
The structural causality behind choosing 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine lies in the conformational restriction provided by the methyl group at the C2 position of the propyl chain. When the primary amine is coupled to a larger kinase inhibitor core (e.g., a pyrimidine scaffold), this methyl group restricts bond rotation. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to target proteins such as the Fibroblast Growth Factor Receptor (FGFR)[3].
Integration of the pyrazole building block into a kinase inhibitor framework.
Validated Synthetic Protocol
To ensure high-fidelity synthesis, the following protocol details a regioselective N-alkylation strategy. This self-validating system incorporates mechanistic rationale and In-Process Controls (IPCs) to guarantee experimental integrity.
Objective: High-yield synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine via SN2 displacement and subsequent deprotection[4].
Step-by-Step Methodology:
Deprotonation: Suspend 1.0 eq of 3,5-dimethyl-1H-pyrazole and 1.5 eq of Cesium Carbonate (Cs₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C.
Causality: Cs₂CO₃ is specifically chosen over weaker bases because the high solubility of the cesium cation in DMF generates a highly reactive "naked" pyrazolide anion. This maximizes nucleophilicity while suppressing unwanted E2 elimination of the secondary alkyl halide.
N-Alkylation: Add 1.1 eq of tert-butyl (2-bromopropyl)carbamate dropwise. Elevate the temperature to 60 °C and stir for 12 hours.
Causality: The elevated temperature is required to overcome the steric hindrance imposed by the alpha-methyl group adjacent to the bromide leaving group.
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the pyrazole mass is fully converted to the Boc-protected intermediate mass.
Workup: Quench with H₂O, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add 4M HCl in Dioxane (10 eq). Stir at room temperature for 4 hours.
Causality: The strong anhydrous acid cleaves the Boc group, releasing gaseous CO₂ and isobutylene. This irreversible gas evolution drives the reaction to completion, precipitating the product as a highly pure dihydrochloride salt (CAS: 1002111-01-4)[5].
Validation: Analyze via ¹H-NMR. Success is confirmed by the disappearance of the Boc signal (~1.4 ppm, 9H, singlet) and the presence of the characteristic pyrazole methyl singlets (~2.2 ppm, 6H)[4].
Workflow for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine.
Applications in Coordination Chemistry & Catalysis
Beyond its role in pharmaceuticals, this compound is a critical precursor for synthesizing advanced N-donor ligands. Diazines and pyrazoles serve as excellent building blocks for metal-mediated catalytic transformations[6]. The primary amine can undergo reductive amination to yield tripodal or pincer-type ligands. These structurally robust ligands effectively coordinate transition metals (such as Cu(II) or Fe(II)), utilizing the bidentate chelation effect to stabilize reactive intermediates in oxidative catalysis and material science applications[6].
References
PubChemLite - 956352-78-6 (C8H15N3) . Université du Luxembourg. 1
Physicochemical Profiling and Experimental Methodologies for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine: A Comprehensive Technical Guide
Executive Summary 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine (CAS: 956352-78-6) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery and coordination chemistry[1]. Structur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine (CAS: 956352-78-6) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery and coordination chemistry[1]. Structurally, it features a primary aliphatic amine tethered to a sterically hindered 3,5-dimethylpyrazole ring via a branched propyl chain. This unique architectural motif provides a highly tunable electronic environment, making it an ideal pharmacophore for modulating target affinity, or a hemilabile bidentate ligand for transition metal catalysis.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural profiling, and self-validating experimental methodologies for determining its ionization and lipophilicity profiles.
Structural and Molecular Profiling
The presence of the branched propyl chain introduces a stereocenter (typically handled as a racemate unless enantiomerically purified) and significant steric bulk adjacent to the pyrazole ring. The 3,5-dimethyl substitution on the pyrazole ring increases the electron density of the pyrazole nitrogens via inductive effects, while simultaneously providing steric shielding that influences its coordination geometry.
The molecule possesses two distinct ionizable centers, leading to a complex pH-dependent charge profile.
The Primary Amine: Acts as a strong base (predicted pKa ~9.8).
The Pyrazole Nitrogen: Acts as a weak base (predicted pKa ~3.2).
At physiological pH (7.4), the molecule exists almost exclusively as a monoprotonated cation (the amine is protonated, while the pyrazole remains neutral). This specific charge state is critical for predicting its membrane permeability, as detailed in standard physicochemical models for drug absorption[3].
Caption: Thermodynamic equilibrium of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine protonation states.
Lipophilicity (LogP and LogD)
The intrinsic lipophilicity (LogP) is driven by the hydrocarbon framework (the propyl chain and the two methyl groups). However, because the primary amine is ionized at pH 7.4, the distribution coefficient (LogD7.4) is significantly lower than the intrinsic LogP. This balance is highly desirable for oral bioavailability, ensuring adequate aqueous solubility in the gastrointestinal tract while maintaining sufficient lipophilicity for passive transcellular membrane permeation.
To ensure high-fidelity data, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol 1: Potentiometric Titration for pKa Determination
To empirically validate the predicted pKa values, potentiometric titration is the gold-standard method. It is particularly suited for this molecule because the ionization steps are well-separated (
Δ
pKa > 2)[3].
Step-by-Step Methodology:
Sample Preparation: Dissolve 2.0 mM of the analyte in a 0.15 M KCl aqueous solution.
Causality: The KCl background electrolyte maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, which is critical for thermodynamic accuracy.
Acidification: Lower the initial pH to 1.5 using standardized 0.5 M HCl.
Causality: This guarantees that both the amine and the pyrazole nitrogens are fully protonated (the diprotonated state) before the titration begins.
Titration: Titrate the solution with standardized 0.5 M KOH under a continuous argon or nitrogen purge at 25.0 ± 0.1 °C.
Causality: The inert gas purge prevents atmospheric CO
2
from dissolving into the solution to form carbonic acid, which would otherwise buffer the system and artificially skew the basic pKa measurement.
Data Analysis: Record the pH after each titrant addition once equilibrium (drift < 0.001 pH/min) is reached. Utilize a Bjerrum plot or non-linear regression analysis to extract pKa
1
and pKa
2
.
Protocol 2: Shake-Flask Method for LogD7.4 Profiling
The shake-flask method, coupled with LC-MS/MS, provides a highly accurate system for determining the partition coefficient, adhering to the principles outlined in 4[4].
Step-by-Step Methodology:
Phase Saturation: Vigorously mix equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours.
Causality: Mutual saturation of the phases prevents volume shifts during the actual experiment, which would otherwise distort concentration calculations.
Sample Spiking: Add 1.0 mg of the compound to a borosilicate glass vial containing 1 mL of the mutually saturated biphasic system.
Equilibration: Vortex the vial for 5 minutes, then place it in a mechanical shaker at 25 °C for 2 hours.
Causality: This duration ensures that the solute reaches true thermodynamic equilibrium between the aqueous and organic phases according to the Nernst partition law[4].
Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes.
Causality: Centrifugation breaks any microemulsions formed during shaking, ensuring a clean phase boundary and preventing cross-contamination during sampling.
Quantification: Carefully sample both phases and analyze them using LC-MS/MS (ESI+ mode, monitoring the [M+H]+ ion at m/z 154.1). Calculate LogD7.4 as Log
10
([AUC_octanol] / [AUC_buffer]).
Caption: Step-by-step shake-flask workflow for determining the LogD7.4 of the target compound.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine (CAS 1002111-01-4): A Technical Guide to Synthesis, Structural Dynamics, and Applications
Executive Summary In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), pyrazole-containing aliphatic amines serve as privileged scaffolds. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), pyrazole-containing aliphatic amines serve as privileged scaffolds. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine (typically supplied as a dihydrochloride salt under CAS 1002111-01-4) is a highly versatile bidentate building block[1]. By combining the lipophilic, hydrogen-bond-accepting nature of a 3,5-dimethylpyrazole core with the strong hydrogen-bond-donating capacity of a primary amine, this molecule is engineered to probe complex receptor pockets, notably kinase hinge regions and G-protein coupled receptors (GPCRs).
This whitepaper provides an authoritative analysis of the compound's physicochemical properties, strategic synthesis methodologies, and step-by-step experimental protocols designed for maximum yield and self-validation.
Physicochemical Profiling & Structural Dynamics
Understanding the structural dynamics of this compound is critical for its application. The molecule features a chiral center at the C2 position of the propyl chain, which dictates the spatial trajectory of the primary amine relative to the pyrazole ring. This stereocenter is a powerful vector for tuning target affinity in structure-activity relationship (SAR) campaigns.
Synthesizing 1-alkyl-3,5-dimethylpyrazoles presents unique chemoselectivity challenges. Two primary methodologies are typically evaluated: the Knorr Pyrazole Synthesis and the Mitsunobu Alkylation.
The Pitfalls of the Knorr Pyrazole Synthesis
The classic Knorr synthesis, discovered in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[2]. To synthesize our target via this route, one would react acetylacetone (2,4-pentanedione) with 2-hydrazinylpropan-1-amine.
The Causality of Failure: The precursor 2-hydrazinylpropan-1-amine possesses both a hydrazine moiety and a highly nucleophilic primary amine. Under acidic Knorr conditions, the primary amine competitively attacks the diketone, leading to a chaotic mixture of imines, enamines, and cyclized diazepine byproducts. Thus, this route lacks the chemoselectivity required for high-purity API intermediate synthesis.
The Superiority of the Mitsunobu Alkylation
To bypass chemoselectivity issues, the modern standard employs the Mitsunobu reaction[3], which allows for the direct N-alkylation of 3,5-dimethylpyrazole using an alcohol precursor[4]. By utilizing N-Boc-1-aminopropan-2-ol , the primary amine is masked.
The Causality of Success: The Mitsunobu conditions (DIAD, PPh₃) exclusively activate the secondary hydroxyl group at the C2 position. The pyrazole nitrogen then attacks this activated center via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry. This not only prevents side reactions but allows for the deliberate synthesis of pure enantiomers (e.g., (R) or (S) configurations) by starting with the corresponding chiral amino alcohol.
Fig 1: Chemoselective Mitsunobu workflow for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine synthesis.
Experimental Protocols: A Self-Validating System
The following protocol is engineered for trustworthiness. The steps are designed to be self-purifying, minimizing the need for extensive chromatography.
Preparation: In an oven-dried, argon-purged flask, dissolve 3,5-dimethylpyrazole (1.0 equiv) and N-Boc-1-aminopropan-2-ol (1.05 equiv) in anhydrous THF (0.2 M concentration).
Activation: Add triphenylphosphine (PPh₃, 1.2 equiv) to the solution and stir until fully dissolved. Cool the reaction vessel to 0 °C using an ice-water bath.
Expert Insight: The dropwise addition at 0 °C is critical. The formation of the PPh₃-DIAD betaine intermediate is highly exothermic. Controlling the temperature prevents the thermal degradation of the active species and suppresses the formation of elimination byproducts.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.
Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (OPPh₃). Filter and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the N-Boc intermediate.
Step 2: Global Deprotection and Salt Formation
Objective: Cleave the Boc group and isolate CAS 1002111-01-4[1].
Preparation: Dissolve the purified N-Boc intermediate in a minimal volume of anhydrous dichloromethane (DCM).
Deprotection: Slowly add 10 equivalents of 4M HCl in anhydrous dioxane at room temperature. Stir for 4 hours.
Expert Insight: Utilizing 4M HCl in dioxane rather than aqueous acids (like TFA/H₂O) is a deliberate choice to create a self-validating system . The resulting highly polar dihydrochloride salt is insoluble in the DCM/dioxane matrix. As the deprotection proceeds, the pure product precipitates directly out of the solution as a white crystalline solid, entirely circumventing the need for a challenging aqueous workup of a water-soluble polyamine.
Isolation: Filter the precipitate, wash heavily with cold diethyl ether to remove residual dioxane and cleaved tert-butyl byproducts, and dry under high vacuum to afford 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride.
Applications in Medicinal Chemistry
In drug development, this scaffold acts as a highly effective pharmacophore. The 3,5-dimethylpyrazole moiety is a known bioisostere for aromatic rings and acts as a lipophilic pocket binder. When integrated into larger molecular architectures (e.g., via amide coupling of the primary amine to a target carboxylic acid), the C2 methyl group restricts the conformational flexibility of the chain, locking the molecule into a bioactive conformation.
Fig 2: Pharmacophore mapping of the scaffold within a target receptor binding pocket.
References
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6):2551-651. URL: [Link]
MDPI. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Molecules, 2022. URL: [Link]
Synthesis and Process Optimization of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine: A Comprehensive Technical Guide
Executive Summary The synthesis of highly functionalized pyrazole-derived alkylamines is a critical operation in modern drug discovery and coordination chemistry. Specifically, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized pyrazole-derived alkylamines is a critical operation in modern drug discovery and coordination chemistry. Specifically, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine serves as a potent bidentate ligand and a bifunctional building block. Synthesizing this specific regioisomer presents a unique steric and electronic challenge: ensuring the pyrazole ring is installed precisely at the secondary carbon (C2) while maintaining a primary amine at C1. This whitepaper details a self-validating, four-step Gabriel-type synthesis designed to bypass regioselectivity pitfalls, ensuring high atom economy and structural fidelity.
Retrosynthetic Analysis & Route Selection
When designing a scalable synthesis for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine, chemists must navigate competing regiochemical pathways.
The Aziridine Pitfall (Route A):
A direct, seemingly elegant approach involves the nucleophilic ring-opening of 2-methylaziridine by 3,5-dimethylpyrazole 1. However, anionic pyrazolate nucleophiles preferentially attack the less sterically hindered primary carbon (C3) of the aziridine ring. This steric control leads almost exclusively to the undesired regioisomer, 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine.
The Gabriel-Mesylate Pathway (Route B):
To strictly enforce the required regiochemistry, the nitrogen must be pre-installed at the C1 position. Starting from 1-amino-2-propanol, the primary amine is protected as a phthalimide 2. The secondary alcohol is then activated as a methanesulfonate (mesylate). Subsequent SN2 displacement by the 3,5-dimethylpyrazolate anion occurs specifically at the activated C2 position 3. Because 3,5-dimethylpyrazole possesses C2v symmetry in its conjugate base form 4, alkylation yields a single, structurally guaranteed isomer without the need for complex chromatographic separation of 1,3- vs 1,5-regioisomers [[5]]().
Caption: Retrosynthetic pathways highlighting the regioselectivity control in pyrazole alkylation.
Process Workflow & Mechanistic Pathway
The optimized workflow relies on a four-step sequence. Each intermediate is designed to be easily isolable, creating a self-validating protocol where the success of one step is visually or analytically confirmed before proceeding to the next.
Caption: Four-step synthetic workflow for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine.
Step-by-Step Experimental Methodologies
Step 1: Phthalimide Protection of 1-Amino-2-propanol
Procedure: Combine the reagents in a round-bottom flask equipped with a distillation apparatus. Heat the neat mixture slowly to 120 °C. The reaction will melt and begin to release water vapor. Continue heating for 2 hours until water evolution ceases. Cool the melt and recrystallize from ethanol to yield 1-phthalimido-2-propanol as a white solid.
Causality & Validation: Heating the reaction neat (without solvent) avoids solvent-related side reactions and drives the thermodynamic equilibrium forward by physically distilling off the water byproduct. The cessation of water condensation in the distillation apparatus acts as a visual self-validation that the cyclization is complete.
Procedure: Dissolve the protected alcohol and TEA in anhydrous DCM and cool to 0 °C under an inert atmosphere (N₂). Add MsCl dropwise over 30 minutes. Stir the mixture for 2 hours, allowing it to gradually warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo.
Causality & Validation: The strict 0 °C temperature control is critical. Mesylation is highly exothermic; elevated temperatures can cause the newly formed mesylate to undergo an E2 elimination, forming an undesired alkene. The presence of a single, higher-Rf spot on TLC (Hexanes/EtOAc 1:1) confirms complete conversion.
Step 3: Regiospecific Alkylation of 3,5-Dimethylpyrazole
Reagents: 3,5-Dimethylpyrazole (1.1 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), 1-Phthalimido-2-propyl mesylate (1.0 eq), anhydrous Dimethylformamide (DMF).
Procedure: To a suspension of NaH in anhydrous DMF at 0 °C, add 3,5-dimethylpyrazole portionwise. Stir the mixture at room temperature until hydrogen gas evolution ceases (approx. 30–45 mins) 5. Add a solution of the mesylate in DMF dropwise. Heat the reaction to 80 °C for 12 hours 3. Cool, quench with water, and extract with Ethyl Acetate.
Causality & Validation: NaH is required to completely deprotonate the pyrazole (pKa ~ 14.2), forming the highly nucleophilic pyrazolate anion. The visual cessation of H₂ bubbling validates complete deprotonation. DMF is chosen as a polar aprotic solvent because it heavily solvates the sodium cation, leaving the pyrazolate "naked" and highly reactive, which is necessary to overcome the steric hindrance of the secondary mesylate during the SN2 attack.
Procedure: Dissolve the intermediate in ethanol, add hydrazine hydrate, and reflux the mixture for 4 hours. A voluminous white precipitate will form. Cool the mixture to 0 °C, filter off the precipitate, and concentrate the filtrate. Purify the crude amine via vacuum distillation or acid-base extraction.
Causality & Validation: Hydrazine is a superior nucleophile due to the "alpha effect" (adjacent lone pairs increasing nucleophilicity). It efficiently cleaves the robust phthalimide protecting group without affecting the pyrazole ring 2. The formation of the white phthalhydrazide precipitate serves as the physical validation that the deprotection has successfully occurred.
Quantitative Data & Yield Analysis
The table below summarizes the expected quantitative metrics for the optimized four-step synthesis, providing benchmarks for process scale-up.
Note: The overall theoretical yield for the four-step sequence is approximately 50-59%, representing a highly efficient route for a sterically hindered secondary alkylation.
References
Wikipedia - 3,5-Dimethylpyrazole
Source: Wikipedia
URL
Structure Elucidation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine: An Advanced Analytical Whitepaper
Executive Summary The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine (PubChem CID 3160221) is a versatile chiral building block widely utilized in medicinal chemistry and ligand design. As a highly functionalize...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine (PubChem CID 3160221) is a versatile chiral building block widely utilized in medicinal chemistry and ligand design. As a highly functionalized aliphatic amine bearing a substituted heterocycle, its complete structural characterization presents specific analytical challenges—namely, confirming the exact regiochemistry of the alkyl chain attachment and determining the absolute configuration of its stereocenter. This whitepaper details an in-depth, orthogonal analytical strategy leveraging High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Vibrational Circular Dichroism (VCD) to construct a self-validating system for absolute structure elucidation.
Molecular Architecture & The Regiochemical Challenge
The molecular formula of the target compound is
C8H15N3
(Exact Mass: 153.1266 Da). The architecture consists of a 3,5-dimethylpyrazole core and a 1-aminopropan-2-yl substituent attached at the N1 position.
The primary structural ambiguity during synthesis or isolation is regioisomerism . Alkylation of 3,5-dimethylpyrazole with a propylene-derived electrophile can theoretically yield either the 1-amine (target) or the 2-amine regioisomer. Furthermore, distinguishing between N-alkylation and potential C4-alkylation requires exact connectivity mapping. Because the pyrazole ring is electron-rich, standard 1D
1H
and
13C
NMR are insufficient to definitively anchor the alkyl chain to the N1 position.
Fig 1: Orthogonal analytical workflow for complete structural and stereochemical elucidation.
High-Resolution Mass Spectrometry (HRMS)
To establish the fundamental molecular formula, Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS is utilized. The causality behind choosing ESI over Electron Impact (EI) is the preservation of the pseudo-molecular ion
[M+H]+
, which is critical for aliphatic amines that readily fragment under hard ionization.
Collision-Induced Dissociation (CID) provides structural validation. The primary fragmentation pathway involves the cleavage of the
C−N
bond between the propyl chain and the pyrazole ring, yielding a highly stable 3,5-dimethylpyrazole fragment (
m/z
97.0766) and the neutral loss of the aliphatic amine moiety.
Multidimensional NMR Spectroscopy
The core of the elucidation relies on a self-validating matrix of 2D NMR techniques. The assignment of the pyrazole carbon framework relies heavily on established
13C
NMR chemical shift databases for azoles[1]. However, to prove the exact attachment point, we must map the spin systems.
1H−1H
COSY : Identifies the isolated spin system of the propyl chain. The methine proton at C2 (~4.45 ppm) will show cross-peaks to both the C3 methyl doublet (~1.42 ppm) and the C1 methylene doublet (~2.85 ppm).
1H−13C
HMBC : Establishes the proximity of the propyl chain to the pyrazole ring. When standard
1H−13C
HMBC fails to unambiguously bridge the alkyl chain and the heterocycle due to proton deficiency or overlapping
3JCH
couplings, advanced techniques are required[2].
1H−15N
HMBC : This is the definitive experiment. The
2JHN
and
3JHN
correlations from the C2 methine proton of the propyl chain to the pyrrole-like N1 nitrogen (~ -175 ppm) unequivocally prove N-alkylation over C-alkylation.
Fig 2: 2D NMR logical correlation matrix used to establish exact regiochemistry.
Stereochemical Elucidation: Chiral HPLC and VCD
The C2 carbon of the propyl chain is a stereocenter, yielding (R) and (S) enantiomers. Because aliphatic amines are typically oils at room temperature, single-crystal X-ray diffraction is impractical without derivatization.
Vibrational Circular Dichroism (VCD) has emerged as a powerful, non-destructive technique for determining the absolute configuration of chiral pyrazole derivatives in solution[3]. Unlike Electronic Circular Dichroism (ECD), which relies on UV-Vis chromophores that this molecule lacks near the chiral center, VCD probes the
3N−6
fundamental vibrational modes. By comparing the experimental IR and VCD spectra of the isolated enantiomers against Density Functional Theory (DFT) calculated spectra, the absolute configuration is assigned with high confidence.
Protocol 1: High-Resolution Mass Spectrometry (ESI-TOF)
Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.
Calibration : Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF mass analyzer, ensuring mass accuracy < 2 ppm.
Acquisition : Inject 1 µL into the ESI source. Set capillary voltage to 3.5 kV, drying gas temperature to 250°C, and acquire data in positive ion mode (
m/z
50–1000).
CID Fragmentation : Isolate the
[M+H]+
precursor ion (
m/z
154.1) and apply collision energies of 10, 20, and 40 eV using
N2
as the collision gas.
Protocol 2: Multidimensional NMR Acquisition
Sample Preparation : Dissolve 15 mg of the free base in 0.6 mL of deuterated chloroform (
CDCl3
, 99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.
1H−15N
HMBC : Acquire using a gradient-selected sequence optimized for
nJHN=5
Hz. Use liquid ammonia as the external
15N
reference (0 ppm).
Protocol 3: Chiral Resolution and VCD Analysis
Chiral HPLC : Resolve the racemate using a Chiralpak AD-H column (250 × 4.6 mm). Mobile phase: Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at 1.0 mL/min. Collect the separated enantiomers (Peak 1 and Peak 2).
VCD Sample Prep : Evaporate the solvent and redissolve each enantiomer in
CDCl3
to a concentration of 0.2 M. Place in a
BaF2
cell with a 100 µm path length.
VCD Acquisition : Record IR and VCD spectra simultaneously on a ChiralIR-2X spectrometer (or equivalent) at
4cm−1
resolution for 4 hours (approx. 15,000 scans) to ensure a high signal-to-noise ratio.
DFT Calculation : Perform conformational searches using Molecular Mechanics, followed by geometry optimization and frequency calculations at the B3LYP/6-311+G(d,p) level. Compare the computed VCD spectra of the (R)-enantiomer with the experimental data to assign absolute configuration.
Biological Activity of Pyrazole-Containing Amines: A Technical Guide for Drug Discovery
Executive Summary Pyrazole scaffolds, particularly pyrazole-containing amines (aminopyrazoles), represent a privileged and highly versatile frontier in medicinal chemistry and rational drug design[1]. Characterized by a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazole scaffolds, particularly pyrazole-containing amines (aminopyrazoles), represent a privileged and highly versatile frontier in medicinal chemistry and rational drug design[1]. Characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, aminopyrazoles exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[2]. This whitepaper synthesizes the mechanistic causality behind the biological activity of aminopyrazoles, details structure-activity relationship (SAR) data, and provides self-validating experimental protocols for their synthesis and evaluation.
Chemical Architecture: The Aminopyrazole Scaffold
The pharmacological potency of the pyrazole nucleus is fundamentally rooted in its electronic distribution and tautomeric behavior. The ring features a "pyrrole-like" nitrogen (N1), whose unshared electrons are conjugated within the aromatic system, and a "pyridine-like" nitrogen (N2), whose electrons are not compromised by resonance[3].
When an exocyclic amine group is introduced—yielding 3-aminopyrazoles, 4-aminopyrazoles, or 5-aminopyrazoles—the molecule gains a dense, highly directional hydrogen-bonding network[4]. The causality of their bioactivity lies here: the combination of the amine group (hydrogen bond donor) and the N2 atom (hydrogen bond acceptor) perfectly mimics the hydrogen-bonding motif of adenine. This allows aminopyrazoles to competitively and selectively bind to the ATP-binding hinge regions of various kinases, making them exceptional candidates for targeted therapies[5].
Pharmacological Mechanisms & Target Engagement
Kinase Inhibition in Oncology
Cell cycle dysregulation and rampant proliferation are hallmarks of cancer, often driven by overactive kinases[6]. Aminopyrazoles have demonstrated profound efficacy as tyrosine kinase inhibitors (TKIs) and cyclin-dependent kinase (CDK) inhibitors[7]. For instance, indole-pyrazole conjugates have shown significant inhibitory activity toward CDK2 by anchoring into the ATP-binding pocket, preventing ATP from phosphorylating downstream targets[7]. Furthermore, pyrazole carbaldehyde derivatives act as potent PI3 kinase inhibitors, inducing apoptosis in breast cancer cells[7].
COX-2 and p38 MAPK Inhibition in Inflammation
In inflammatory pathways, 5-amino-N-substituted pyrazoles are highly effective inhibitors of p38α MAP kinase[8]. By blocking p38 MAPK, these compounds halt the downstream expression of pro-inflammatory cytokines like TNF-α and IL-1. Additionally, pyrazole-pyrazoline hybrids exhibit targeted selectivity for Cyclooxygenase-2 (COX-2), providing potent anti-inflammatory effects without the gastrointestinal toxicity typically associated with COX-1 inhibition[9].
Fig 1: Mechanism of p38 MAPK pathway inhibition by aminopyrazoles.
Quantitative Structure-Activity Relationship (SAR) Data
The biological efficacy of pyrazole amines is highly dependent on their substitution patterns. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) on peripheral aryl rings generally enhance lipophilicity and target affinity, leading to lower IC50 values[7].
To evaluate biological activity, researchers must first synthesize the scaffold with high purity. The condensation of hydrazines with α,β-unsaturated nitriles is the most efficient route[10].
Causality of Design: Using an α,β-unsaturated nitrile directs the nucleophilic attack of the substituted hydrazine, ensuring regioselectivity toward the desired 5-aminopyrazole isomer rather than a mixture of products.
Step-by-Step Methodology:
Reagent Preparation: Dissolve 1.0 equivalent of the chosen hydrazine derivative (e.g., phenylhydrazine) and 1.1 equivalents of the α,β-unsaturated nitrile in absolute ethanol.
Catalysis: Add a catalytic amount of glacial acetic acid to lower the activation energy of the initial nucleophilic attack.
Cyclocondensation: Reflux the mixture at 80°C for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) until the starting materials are consumed.
Isolation: Cool the mixture to room temperature and pour it over crushed ice. The sudden drop in solubility forces the pyrazoline intermediate to precipitate.
Oxidation/Aromatization: Filter the solid and treat it with an oxidizing agent (e.g., iodine in DMSO) or allow tautomerization under basic conditions to yield the fully aromatic 3(5)-aminopyrazole[10].
Purification: Recrystallize from ethanol to achieve >95% purity, validating the structure via 1H-NMR and 13C-NMR.
Fig 2: Regioselective synthetic workflow for 3(5)-aminopyrazole derivatives.
In Vitro Kinase Inhibition Assay (Self-Validating System)
To test the synthesized aminopyrazoles for anticancer activity, a robust, self-validating kinase assay is required. We utilize a luminescence-based ATP depletion assay (e.g., ADP-Glo).
Causality of Design: Luminescence directly correlates with the amount of ADP produced by kinase activity. By measuring ADP rather than residual ATP, the assay avoids false positives caused by ATP-consuming impurities, ensuring high trustworthiness.
Step-by-Step Methodology:
Preparation of Test Compounds: Dissolve the aminopyrazole derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from 1 nM to 10 µM.
Assay Assembly (Self-Validation Setup):
Test Wells: Recombinant Kinase (e.g., CDK2) + Substrate + ATP + Aminopyrazole.
Positive Control Wells: Kinase + Substrate + ATP + Doxorubicin (or known TKI). Validates the assay's sensitivity and dynamic range[7].
Vehicle Control Wells: Kinase + Substrate + ATP + 1% DMSO. Establishes the 100% uninhibited baseline activity.
Blank Wells: Substrate + ATP + 1% DMSO (No Kinase). Establishes background noise.
Incubation: Incubate the microplate at room temperature for 60 minutes to allow the kinase reaction to proceed.
Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction.
Quantification: Read luminescence using a microplate reader. Calculate the IC50 by plotting the log[inhibitor] versus normalized luminescence using non-linear regression.
Future Perspectives
The future of aminopyrazole drug discovery lies in computational approaches and hybridization. Pharmacophore mapping and molecular docking simulations are increasingly used to design pyrazole scaffolds that target allosteric sites rather than just the highly conserved ATP-binding pockets[1]. Furthermore, combining aminopyrazoles with other privileged scaffolds (e.g., thiazoles or indoles) is proving to be a highly effective strategy to overcome multi-drug resistance in both oncology and infectious diseases[11].
References
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives
Source: Naturalista Campano / ResearchGate
URL: [Link]
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY
Source: ResearchGate
URL: [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents
Source: National Institutes of Health (PMC)
URL:[Link]
Overview on Biological Activities of Pyrazole Derivatives
Source: ResearchGate
URL: [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review
Source: National Institutes of Health (PMC)
URL: [Link]
Pyrazole: an emerging privileged scaffold in drug discovery
Source: National Institutes of Health (PMC)
URL:[Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics
Source: MDPI
URL:[Link]
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules
Source: Scientific Research Publishing (SCIRP)
URL:[Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review (ResearchGate)
Source: ResearchGate
URL: [Link]
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review
Source: Global Research Online
URL: [Link]
Recent developments in aminopyrazole chemistry
Source: ARKAT USA
URL: [Link]
The Pyrazole Scaffold in Medicinal Chemistry: Mechanistic Profiling and Therapeutic Target Validation
Executive Summary: The Pharmacophore Rationale In the landscape of modern drug discovery, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a highly privileged scaffold....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Pharmacophore Rationale
In the landscape of modern drug discovery, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a highly privileged scaffold. Its structural versatility is anchored in its unique physicochemical properties: high electron density, capacity for prototropic tautomerism, and the ability to act simultaneously as a hydrogen bond donor and acceptor[1]. These features allow pyrazole derivatives to seamlessly mimic biological substrates, such as the adenine ring of ATP or the phenolic rings of natural anti-inflammatories, enabling high-affinity binding across diverse enzymatic and receptor targets.
This technical guide synthesizes recent advancements in pyrazole-based therapeutics, focusing on their primary targets: Cyclooxygenase-2 (COX-2) for inflammation and critical protein kinases (EGFR, VEGFR-2, JNK3) for oncology and neurodegeneration[2][3].
Divergent Therapeutic Pathways
The therapeutic efficacy of pyrazole derivatives is primarily driven by their structural functionalization, which dictates their target selectivity.
Anti-Inflammatory Targeting: COX-2 Selectivity
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (constitutively expressed, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to severe gastrointestinal toxicity[4]. The development of selective COX-2 inhibitors (Coxibs) revolutionized pain management.
Mechanistic Causality: The selectivity of diaryl-substituted pyrazoles (e.g., Celecoxib) relies on a critical structural variance between the two isozymes. In COX-1, position 523 is occupied by a bulky isoleucine residue. In COX-2, this is replaced by a smaller valine residue, exposing a secondary hydrophilic side pocket[4]. By functionalizing the N1-aryl group of the pyrazole core with a sulfonamide (
−SO2NH2
) or methylsulfonyl (
−SO2Me
) moiety, the molecule anchors precisely into this COX-2 specific pocket, achieving massive selectivity indices (SI)[4][5].
Oncology Targeting: Kinase Inhibition
Protein kinases regulate cell growth and apoptosis; their mutation or overexpression drives tumorigenesis. Pyrazole derivatives function as potent, ATP-competitive Type I or Type II kinase inhibitors[2].
Mechanistic Causality: The adjacent nitrogen atoms of the pyrazole core are perfectly spaced to form bidentate hydrogen bonds with the backbone amides in the highly conserved hinge region of the kinase ATP-binding cleft (e.g., Met793 in EGFR)[6]. Fused pyrazole systems, such as pyranopyrazoles or pyrazolopyrimidines, provide additional vectorization to target the hydrophobic DFG-out conformation (Type II inhibition), drastically lowering
IC50
values against targets like VEGFR-2 and BRAF[6].
Fig 1: Divergent therapeutic pathways of pyrazole derivatives targeting kinases and COX-2 enzymes.
The following table synthesizes the inhibitory potency (
IC50
) of recently developed pyrazole derivatives across key therapeutic targets, demonstrating the scaffold's highly tunable nature.
To ensure scientific integrity, the evaluation of pyrazole derivatives requires rigorous, self-validating assay protocols. Below is the standardized methodology for evaluating COX-2 selective inhibition, detailing the causality behind each procedural step[4].
Protocol: In Vitro COX-2 Selectivity and PGE2 Quantification Assay
Objective: To determine the half-maximal inhibitory concentration (
IC50
) and Selectivity Index (SI) of novel pyrazole derivatives against human recombinant COX-1 and COX-2.
Step-by-Step Methodology:
Compound Preparation: Dissolve the synthesized pyrazole derivative in 100% DMSO to create a 10 mM stock.
Causality: Pyrazoles containing diaryl systems are highly lipophilic. DMSO ensures complete solvation without precipitating the compound in the aqueous assay buffer. Final DMSO concentration in the well must be kept <1% v/v to prevent enzyme denaturation.
Enzyme Pre-Incubation: In a 96-well plate, combine 100 mM Tris-HCl incubation buffer (pH 8.0), hematin cofactor, the specific enzyme (COX-1 or COX-2), and the test compound. Incubate for 15 minutes at room temperature.
Causality: Many pyrazole-based COX-2 inhibitors exhibit time-dependent binding kinetics. Pre-incubation allows the inhibitor to achieve binding equilibrium within the active/allosteric site before the highly competitive natural substrate is introduced.
Reaction Initiation: Add the substrate, arachidonic acid, and incubate for exactly 10 minutes at 37°C.
Causality: Arachidonic acid conversion to Prostaglandin H2 (PGH2) is the rate-limiting step. 37°C mimics physiological conditions for optimal enzymatic turnover.
Reaction Quenching: Add 1 M HCl to all wells to stop the reaction.
Causality: Rapid acidification drops the pH well below the enzyme's functional threshold, instantly denaturing the COX enzyme. This "freezes" the reaction kinetics, ensuring the downstream readout accurately reflects the 10-minute window.
Detection & Quantification: Measure the stable downstream product, Prostaglandin E2 (PGE2), using a commercial Enzyme Immunoassay (EIA) Kit. Read absorbance at 405 nm.
Self-Validation Checkpoint (Critical): A reference standard (Celecoxib) must be run in parallel.
Causality: The assay is only validated if the Celecoxib control yields an
IC50
of ~0.28 μM for COX-2 and an SI (
IC50 COX-1/IC50 COX-2
) of approximately 178[5]. Deviations indicate buffer degradation or loss of enzyme viability.
Fig 2: Step-by-step workflow for evaluating COX-2 selective inhibition and PGE2 quantification.
The future of pyrazole medicinal chemistry lies in the rational design of Multi-Target Directed Ligands (MTDLs). Because the pyrazole core can be easily functionalized at the N1, C3, C4, and C5 positions, researchers are actively developing dual-action hybrids[8]. For instance, combining a pyrazole core with a pyrimidine moiety has yielded dual EGFR/VEGFR-2 inhibitors that not only suppress tumor growth but also cut off the tumor's angiogenic blood supply simultaneously[6]. Furthermore, the integration of pyrazole ligands into PROTACs (Proteolysis Targeting Chimeras) represents the next frontier in targeted protein degradation, moving beyond simple enzymatic inhibition.
References
ACS Omega. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega, 2023. Available at: [Link]
Frontiers in Chemistry. "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry, 2020. Available at:[Link]
Journal of Enzyme Inhibition and Medicinal Chemistry. "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3." PubMed Central, 2020. Available at:[Link]
International Journal of Molecular Sciences. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." MDPI, 2023. Available at:[Link]
The Pharmacological Utility and Mechanism of Action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine in Targeted Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern medicinal chemistry, the design of highly selective...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors and anti-inflammatory agents relies heavily on privileged scaffolds. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is a highly versatile, bifunctional pharmacophore building block. It combines the robust target-engagement properties of a substituted pyrazole ring with a conformationally restricted, branched aliphatic amine linker.
As a Senior Application Scientist, I have observed that the true value of this molecule lies in its stereocenter at the C2 position of the propyl chain and the steric bulk of the 3,5-dimethyl groups . These features collectively reduce the entropic penalty of binding and enable stereoselective interactions within enzyme active sites, particularly in the ATP-binding hinge region of kinases and the active sites of cyclooxygenases (COX) [1][2]. This guide deconstructs the mechanism of action (MoA) of this pharmacophore and provides self-validating protocols for its integration into drug discovery pipelines.
Structural Rationale and Physicochemical Profiling
The structural architecture of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is purposefully designed to optimize both pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Causality in Structural Design:
3,5-Dimethylpyrazole Core: The methyl groups at the 3 and 5 positions serve a dual purpose. First, they provide a hydrophobic shield that increases the lipophilic ligand efficiency (LLE). Second, they induce severe steric hindrance, locking the pyrazole ring into a specific dihedral angle relative to the attached target scaffold. This prevents indiscriminate binding and enhances kinase isoform selectivity [1].
C2-Branched Propyl Linker: Unlike a straight-chain propan-1-amine, the attachment of the pyrazole at the C2 position introduces a methyl branch. This triggers the Thorpe-Ingold effect , restricting the conformational flexibility of the primary amine and pre-organizing the molecule for receptor binding. It also introduces a chiral center, allowing for enantiomer-specific target engagement.
Primary Amine Terminus: The terminal amine acts as a highly reactive synthetic handle for amide coupling, urea formation, or reductive amination. In the biological target, it functions as a critical hydrogen bond donor/acceptor, often extending into the solvent-exposed channel to improve aqueous solubility.
Quantitative Data: Physicochemical Properties
Table 1: Calculated physicochemical parameters of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine.
Parameter
Value
Pharmacological Significance
Molecular Weight
153.22 g/mol
Low MW allows for extensive derivatization without exceeding Lipinski's Rule of 5.
cLogP
~1.2
Optimal lipophilicity for oral bioavailability and membrane permeability.
TPSA
43.84 Ų
Excellent topological polar surface area for CNS penetration if required.
Rotatable Bonds
3
Low rotational freedom reduces the entropic penalty upon target binding.
Stereocenters
1 (C2 position)
Enables the development of stereospecific enantiomers (R/S) for target selectivity.
Mechanism of Action (MoA) in Target Engagement
When integrated into a larger drug scaffold (e.g., a pyrimidine or pyridine core), the 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine moiety dictates the binding pose within the target protein.
Kinase Inhibition (ATP-Mimetic Pathway)
In kinase targets (e.g., IGF-1R, Aurora kinases), the pyrazole nitrogen atoms (N2) act as hydrogen bond acceptors, interacting directly with the backbone amide NH of the kinase hinge region [1]. The 3,5-dimethyl groups occupy the hydrophobic pockets adjacent to the gatekeeper residue, preventing the binding of off-target kinases with larger gatekeepers. The C2-branched amine linker acts as a vector, directing the rest of the drug molecule out of the ATP pocket and into the solvent channel, which is crucial for achieving high cellular potency and favorable PK parameters [3].
Anti-Inflammatory / Antioxidant Pathway
In the context of inflammation (e.g., COX-2 or mPGES-1 inhibition), the pyrazole ring mimics the aromatic rings of arachidonic acid. The amine, when converted to an amide, forms stable hydrogen bonds with the catalytic arginine residues in the active site, effectively blocking substrate entry [2].
Figure 1: Mechanistic binding pathway of the 3,5-dimethylpyrazole amine pharmacophore.
To ensure scientific integrity, the incorporation of this pharmacophore into a drug scaffold must be executed without racemization of the C2 stereocenter, followed by rigorous orthogonal validation.
Protocol 1: Stereoselective Amide Coupling
Objective: Couple 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine to a target carboxylic acid without epimerization of the chiral center.
Reagent Preparation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at 0 °C for 15 minutes to form the active ester. Causality: HATU is chosen over EDC/HOBt because it minimizes racemization of adjacent stereocenters during activation.
Amine Addition: Slowly add enantiomerically pure (R)- or (S)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine (1.1 eq) dropwise.
Reaction & Quenching: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃ to neutralize the DIPEA and partition into Ethyl Acetate (EtOAc).
Validation (Self-Validating Step): Analyze the crude product via Chiral Supercritical Fluid Chromatography (SFC) to confirm that the enantiomeric excess (ee) remains >98%.
Objective: Quantify the IC50 of the synthesized pyrazole-amine derivative against a target kinase (e.g., IGF-1R).
Assay Setup: In a 384-well low-volume plate, dispense 5 µL of the purified kinase enzyme in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
Compound Addition: Add 50 nL of the synthesized compound in DMSO using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (10 µM to 0.5 nM).
Tracer Incubation: Add 5 µL of a fluorescently labeled ATP-competitive tracer and a Terbium-labeled anti-tag antibody.
Readout: Incubate for 60 minutes at room temperature. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).
Validation (Self-Validating Step): Include a known reference inhibitor (e.g., Staurosporine) as a positive control. The assay is only valid if the reference inhibitor yields an IC50 within 3-fold of its historical average.
Figure 2: Self-validating experimental workflow for synthesizing and profiling pyrazole-amine derivatives.
The chirality introduced by the C2-branched propyl linker plays a massive role in target affinity. Below is a representative data table demonstrating how the stereochemistry of the 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine moiety impacts kinase inhibition.
Table 2: Representative IC50 profiling of enantiomeric pyrazole-amine derivatives.
Compound Enantiomer
Target Kinase (e.g., IGF-1R) IC50 (nM)
Off-Target Kinase (e.g., Aurora B) IC50 (nM)
Selectivity Fold
(R)-Enantiomer
12.4 ± 1.2
> 10,000
> 800x
(S)-Enantiomer
450.5 ± 15.0
2,100 ± 120
~ 4.6x
Racemic Mixture
85.0 ± 5.5
4,500 ± 200
~ 52x
Insight: The (R)-enantiomer optimally projects the 3,5-dimethylpyrazole ring into the hinge region while directing the linker into the solvent channel, resulting in a >800-fold selectivity window. The (S)-enantiomer introduces steric clashes within the binding pocket, drastically reducing potency.
Conclusion
The 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine pharmacophore is a masterclass in rational drug design. By combining the hydrogen-bonding capacity and hydrophobic shielding of a substituted pyrazole with the conformational restriction of a branched aliphatic amine, researchers can achieve exquisite target selectivity and favorable physicochemical properties. When handled with rigorous stereoselective synthetic protocols and validated via robust biophysical assays, this building block serves as a cornerstone for next-generation kinase inhibitors and anti-inflammatory therapeutics.
References
Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). Journal of Medicinal Chemistry / PubMed (NIH).[Link] [INDEX]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI Molecules.[Link] [INDEX]
Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry - ACS Publications.[Link] [INDEX]
Foundational
A Comprehensive Technical Guide to the Solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine in Organic Solvents
Abstract This technical guide provides a detailed exploration of the solubility characteristics of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine, a heterocyclic amine of interest in pharmaceutical research and developme...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine, a heterocyclic amine of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational principles of solubility, predictive analysis based on structural analogs, and a comprehensive experimental protocol for researchers to determine its solubility profile. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the effective handling and formulation of this compound.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. Consequently, a thorough understanding of an API's solubility in various solvents is paramount during all stages of drug development, from initial synthesis and purification to formulation and final dosage form design.[1][2]
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine belongs to the pyrazole class of compounds, which are known for their diverse biological activities.[3][4] The presence of both a pyrazole ring and a primary amine functional group in its structure suggests a nuanced solubility profile that warrants detailed investigation. This guide aims to provide the necessary theoretical framework and practical tools to empower researchers in this endeavor.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[6]
Molecular Structure and Predicted Solubility
The molecular structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine offers key insights into its expected solubility:
Pyrazole Ring: The 3,5-dimethyl-1H-pyrazole moiety is a heterocyclic aromatic ring. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.[7] This contributes to the compound's polarity.
Propan-1-amine Side Chain: The primary amine group (-NH2) is a key functional group that can readily participate in hydrogen bonding as both a donor and an acceptor.[8] Being a basic functional group, it can be protonated in acidic media to form a more soluble salt.[8][9]
Alkyl Groups: The methyl and propyl groups are nonpolar and contribute to the lipophilicity of the molecule.
Based on these structural features, it is predicted that 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine will exhibit good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile). Its solubility is expected to be lower in non-polar solvents like hexane and toluene.[10][11]
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6][12]
Solvent Polarity: A solvent's polarity, often quantified by its dielectric constant, plays a crucial role. A good match between the polarity of the solute and the solvent generally leads to higher solubility.
pH: For ionizable compounds like amines, the pH of the solution can significantly impact solubility. In acidic conditions, the amine group will be protonated, forming a more polar and thus more water-soluble salt.[8]
Crystal Structure: The energy required to break the crystal lattice of a solid solute can affect its solubility.[10]
Predicted Solubility Profile
Solvent
Solvent Type
Predicted Solubility
Rationale
Methanol
Polar Protic
High
Capable of hydrogen bonding with both the pyrazole and amine groups.
Ethanol
Polar Protic
High
Similar to methanol, effective at solvating the polar functional groups.[10]
Water
Polar Protic
Low to Moderate
The presence of nonpolar alkyl groups may limit solubility despite hydrogen bonding capabilities. Solubility will increase significantly at acidic pH.
Acetone
Polar Aprotic
High
Good hydrogen bond acceptor and can interact with the polar parts of the molecule.
Acetonitrile
Polar Aprotic
High
A polar solvent that is a good choice for many pyrazole derivatives.[10]
Dimethylformamide (DMF)
Polar Aprotic
High
A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
A highly polar aprotic solvent, often used for poorly soluble compounds.
Dichloromethane (DCM)
Non-Polar
Moderate
Can dissolve a range of organic compounds, and pyrazole derivatives often show some solubility.
Toluene
Non-Polar
Low
The non-polar nature of toluene makes it a poor solvent for this polar molecule.[10]
Hexane
Non-Polar
Very Low
A highly non-polar solvent, unlikely to dissolve the compound to a significant extent.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[11][13]
Temperature-controlled orbital shaker or water bath
Vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)
Volumetric flasks and pipettes
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Oven
Step-by-Step Procedure
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.
Sample Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the time required to reach equilibrium.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
Dilution (if necessary): If the concentration of the saturated solution is expected to be high, dilute the filtered sample with a known volume of the solvent to bring it within the linear range of the analytical method.
Quantitative Analysis: Analyze the concentration of the dissolved compound in the filtered (and diluted, if applicable) sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, by comparing the response to the previously generated calibration curve.
Calculation: The solubility is calculated from the measured concentration of the saturated solution. The results are typically expressed in units such as mg/mL, g/L, or molarity (mol/L).
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination method.
Strategies for Solubility Enhancement
In cases where the solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is found to be insufficient for a particular application, several strategies can be employed to improve it:
pH Adjustment: As an amine, the compound's solubility in aqueous or protic organic solvents can be significantly increased by lowering the pH to form a more soluble salt.
Co-solvents: Using a mixture of a "good" solvent and a "poor" but miscible solvent can modulate the overall polarity of the solvent system and enhance solubility.[10]
Temperature Variation: Increasing the temperature will generally increase the solubility of a solid solute.[7]
Particle Size Reduction: Techniques like micronization can increase the surface area of the solid, which can increase the rate of dissolution, although it does not affect the equilibrium solubility.[10]
Logical Overview of Solubility Enhancement
Caption: Strategies for enhancing the solubility of the target compound.
Regulatory Context and Importance
The determination of solubility is a fundamental component of the characterization of a new drug substance, as outlined in guidelines such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q6B.[14][15][16] This data is crucial for establishing specifications for the drug substance and ensuring product quality and consistency.
Conclusion
References
Test No. 105: Water Solubility - OECD. Available at: [Link]
OECD 105 - Water Solubility - Situ Biosciences. Available at: [Link]
Test No. 105: Water Solubility - OECD. Available at: [Link]
OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility - Google Books.
OECD 105 - Water Solubility Test at 20°C - Analytice. Available at: [Link]
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline - DSDP Analytics. Available at: [Link]
Amines Pharmaceutical Solvent Market's Tech Revolution: Projections to 2034. Available at: [Link]
Setting Biopharmaceutical Specifications: Navigating Regulatory Requirements in Accordance with ICH Q6B - BioQC. Available at: [Link]
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
How to determine the solubility of a substance in an organic solvent ? | ResearchGate. Available at: [Link]
Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - European Medicines Agency. Available at: [Link]
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]
Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - FDCELL. Available at: [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. Available at: [Link]
What are the Applications of Amines in the Pharmaceutical Industry? - diplomata comercial. Available at: [Link]
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available at: [Link]
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. Available at: [Link]
Solubility of Organic Compounds - Chemistry Steps. Available at: [Link]
Exploring Growth Patterns in Amines Pharmaceutical Solvent Market. Available at: [Link]
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available at: [Link]
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
Solubility of Organic Compounds - Chemistry Steps. Available at: [Link]
Spectroscopic Profiling and Structural Elucidation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine: A Comprehensive Technical Guide
Executive Summary 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is a highly versatile bidentate ligand and pharmacophore. It features a robust pyrazole core—known for its coordination chemistry and biological activity—l...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is a highly versatile bidentate ligand and pharmacophore. It features a robust pyrazole core—known for its coordination chemistry and biological activity—linked to a primary amine via a chiral propyl chain. The presence of the chiral center at the C2 position introduces specific spectroscopic complexities, particularly in Nuclear Magnetic Resonance (NMR), where the adjacent C1 methylene protons become diastereotopic. This whitepaper establishes a self-validating analytical system using High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) spectroscopy, and NMR to unambiguously confirm its structure.
Part 1: Causality in Spectroscopic Workflow Design
To ensure absolute scientific integrity, structural elucidation in modern drug development cannot rely on a single modality. We employ an orthogonal, self-validating workflow where the findings of one technique are independently corroborated by the others, as recommended in 1[1]:
HRMS confirms the exact molecular formula and primary fragmentation pathways.
FTIR validates the presence of the primary amine and the sp²/sp³ hybridized framework.
1D/2D NMR maps the exact atom-to-atom connectivity and resolves the stereochemical environment of the chiral center.
Orthogonal spectroscopic workflow for self-validating structural elucidation.
Part 2: High-Resolution Mass Spectrometry (HRMS) & Fragmentation
Causality of Experimental Choice:
Electrospray Ionization (ESI) in positive mode is selected because the primary aliphatic amine is highly basic and readily protonated, yielding an intense [M+H]⁺ ion. ESI is a soft ionization technique, preserving the molecular ion for exact mass determination, while subsequent Collision-Induced Dissociation (CID) provides structural fragments[1].
Experimental Protocol: ESI-QTOF MS
Sample Preparation: Dissolve 1 mg of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to facilitate protonation).
Injection: Infuse the sample directly into the ESI source at a flow rate of 10 µL/min.
Instrument Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 250°C, and cone voltage to 20 V.
Data Acquisition: Acquire data in positive ion mode (m/z 50–500). Apply a collision energy ramp (15–30 eV) for MS/MS fragmentation.
Quantitative Data: HRMS Fragmentation
Ion Type
Formula
Exact Mass (m/z)
Observed Mass (m/z)
Relative Abundance
Structural Assignment
[M+H]⁺
C₈H₁₆N₃⁺
154.1344
154.1341
100%
Protonated molecular ion
Fragment 1
C₇H₁₃N₂⁺
125.1079
125.1075
45%
Loss of CH₂NH₂ (α-cleavage)
Fragment 2
C₅H₈N₂•⁺
96.0687
96.0685
30%
3,5-dimethylpyrazole radical cation
Fragment 3
C₃H₈N⁺
58.0657
58.0654
15%
Propylamine fragment
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Experimental Choice:
Attenuated Total Reflectance (ATR) FTIR is utilized over traditional KBr pellet methods. Aliphatic amines are inherently hygroscopic; KBr readily absorbs atmospheric moisture, creating a broad O-H stretch that masks the critical N-H stretching bands. ATR allows for direct, moisture-free analysis of the neat compound, yielding clear pyrazole ring stretches as documented in 2[2].
Experimental Protocol: ATR-FTIR
Background Scan: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).
Sample Application: Apply 2-3 drops (or a few crystals) of the neat compound directly onto the ATR crystal. Ensure complete coverage of the sensor area.
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans to maximize the signal-to-noise ratio.
Processing: Apply ATR correction algorithms to account for wavelength-dependent penetration depth.
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choice:
The structural core of this molecule contains a chiral center at C2. This stereocenter breaks the local symmetry, rendering the adjacent C1 methylene protons diastereotopic (magnetically inequivalent). A simple 1D ¹H NMR will show complex multiplets rather than simple splitting patterns. Therefore, 2D NMR techniques (COSY and HSQC) are strictly required to unambiguously correlate these diastereotopic protons to the same carbon atom and trace the spin system along the propyl chain, aligning with3[3].
Logical flow of 2D NMR techniques resolving diastereotopic complexity.
Experimental Protocol: 1D and 2D NMR
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3].
1D ¹H NMR: Acquire at 400 MHz using a standard 30° pulse sequence, 16 scans, and a relaxation delay of 2 seconds.
1D ¹³C NMR: Acquire at 100 MHz using a proton-decoupled sequence (e.g., WALTZ-16), 512 scans, to ensure adequate signal for quaternary pyrazole carbons[4].
2D HSQC: Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence spectrum to map direct C-H attachments, specifically identifying the two distinct ¹H signals correlating to the single C1 carbon.
2D COSY: Acquire a ¹H-¹H Correlation Spectroscopy spectrum to map the 3-bond coupling from the C3 methyl to the C2 methine, and from the C2 methine to the C1 diastereotopic protons.
The Privileged Scaffold: A Technical Guide to the Discovery of Novel Pyrazole-Based Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in modern drug discovery.[1][3] This guide provides an in-depth technical exploration of the core principles and practical methodologies underpinning the discovery of novel pyrazole-based bioactive compounds. From rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis, we will navigate the intricate journey from a simple heterocyclic core to a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole scaffold in their quest for innovative therapeutics.
The Pyrazole Core: A Foundation of Therapeutic Potential
The significance of the pyrazole moiety in drug design is underscored by its presence in a multitude of FDA-approved drugs treating a wide range of conditions, from inflammation (Celecoxib) to cancer (Zanubrutinib) and erectile dysfunction (Sildenafil).[1][2][4][5] The physicochemical properties of the pyrazole ring contribute significantly to its success. It can act as a bioisostere for an aryl group, enhancing properties like solubility and lipophilicity.[2] Furthermore, the two nitrogen atoms provide unique opportunities for hydrogen bonding, with the N-1 atom acting as a hydrogen bond donor and the N-2 atom as a hydrogen bond acceptor, facilitating strong interactions with biological targets.[2]
The inherent metabolic stability of the pyrazole nucleus is another critical factor driving its prevalence in drug discovery pipelines.[1] This stability ensures that the core structure remains intact in vivo, allowing for predictable pharmacokinetic profiles and sustained therapeutic effects. The vast chemical space accessible through substitution at positions 1, 3, 4, and 5 of the pyrazole ring allows for fine-tuning of pharmacological activity and selectivity.
Synthetic Strategies: Building the Pyrazole Scaffold
The construction of the pyrazole ring is a well-established field, with numerous synthetic methodologies available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Cyclocondensation Reactions
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first described by Ludwig Knorr in 1883.[4][6] This versatile reaction allows for the introduction of a wide variety of substituents at positions 1, 3, and 5 of the pyrazole ring.
Protocol: Knorr Pyrazole Synthesis
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
Hydrazine Addition: Add the hydrazine derivative (1.1 equivalents) to the solution. The reaction can often be performed at room temperature, but heating may be required for less reactive substrates.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated pyrazole product can be collected by filtration.
Purification: The crude product can be purified by recrystallization or column chromatography.
The regioselectivity of the Knorr synthesis can be a concern when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. However, careful control of reaction conditions, such as solvent and temperature, can often favor the formation of the desired regioisomer.[7]
Modern Synthetic Methodologies
In recent years, significant advancements have been made in pyrazole synthesis, with a focus on improving efficiency, regioselectivity, and environmental sustainability. These modern techniques often offer milder reaction conditions and access to a broader range of functionalized pyrazoles.[7][8][9]
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods.[8][10]
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting pyrazole formation, particularly for reactions that require milder conditions.[10]
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to pyrazole synthesis by combining three or more starting materials in a single step, leading to complex molecular architectures with high atom economy.[7][9]
Transition-Metal Catalysis: The use of transition-metal catalysts, such as palladium and copper, has enabled the development of novel and highly regioselective methods for pyrazole synthesis.[7]
Biological Activities: A Spectrum of Therapeutic Applications
The pyrazole scaffold is a versatile pharmacophore that has been incorporated into compounds targeting a vast array of biological processes. This has led to the development of drugs with diverse therapeutic applications.[6][9][11][12]
Biological Activity
Therapeutic Area
Key Targets/Mechanisms
Anti-inflammatory
Inflammation, Pain
Inhibition of cyclooxygenase (COX) enzymes (e.g., Celecoxib)[12]
Anticancer
Oncology
Inhibition of various kinases (e.g., VEGFR, EGFR, CDK), tubulin polymerization[13]
Modulation of neurotransmitter receptors, enzyme inhibition[6][11]
The broad spectrum of biological activities highlights the remarkable ability of the pyrazole core to serve as a template for the design of potent and selective modulators of various biological targets.
Structure-Activity Relationship (SAR) and Molecular Modeling: Rational Drug Design
The systematic exploration of the structure-activity relationship (SAR) is a critical component of the drug discovery process. By systematically modifying the substituents on the pyrazole ring and evaluating the impact on biological activity, researchers can identify key structural features required for optimal potency and selectivity.[15][16][17][18][19]
Key Considerations for SAR Studies:
Substitution at N-1: The substituent at the N-1 position can significantly influence the compound's pharmacokinetic properties and its interaction with the target protein. Aryl or substituted aryl groups are common.
Substituents at C-3 and C-5: These positions are crucial for modulating potency and selectivity. The introduction of various functional groups, such as phenyl, trifluoromethyl, or other heterocyclic rings, can lead to significant changes in activity.[1]
Substitution at C-4: While often unsubstituted, modification at the C-4 position can be used to fine-tune the electronic properties and steric bulk of the molecule.
Molecular modeling and computational chemistry play an increasingly important role in guiding the design of novel pyrazole-based compounds.[13][20][21] Techniques such as molecular docking can predict the binding mode of a pyrazole derivative within the active site of a target protein, providing valuable insights for optimizing interactions and improving potency.[13][21]
Experimental Workflows and Protocols
The discovery of novel bioactive compounds is an iterative process that involves a cycle of design, synthesis, and biological evaluation.
General Workflow for Pyrazole-Based Drug Discovery
Caption: Iterative workflow for the discovery of pyrazole-based bioactive compounds.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a pyrazole compound against a specific protein kinase, a common target for anticancer therapies.
Reagent Preparation:
Prepare a stock solution of the pyrazole compound in DMSO.
Prepare a solution of the target kinase in assay buffer.
Prepare a solution of the kinase substrate and ATP in assay buffer.
Assay Procedure:
Add the pyrazole compound at various concentrations to the wells of a microplate.
Add the kinase solution to each well and incubate for a pre-determined time to allow for compound binding.
Initiate the kinase reaction by adding the substrate/ATP solution.
Incubate the plate at the optimal temperature for the kinase reaction.
Detection:
Stop the reaction and detect the amount of product formed. This can be done using various methods, such as phosphorylation-specific antibodies or luminescence-based ATP detection.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration.
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Case Study: Pyrazole-Based Inhibitors of p38α Mitogen-Activated Protein Kinase
A notable example of the successful application of these principles is the development of fused pyrazole-derived inhibitors of p38α mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases.[15] Through a focused SAR investigation, researchers were able to optimize a series of compounds to achieve low nanomolar IC50 values in whole blood assays. Further optimization of their pharmacokinetic profiles led to the identification of potent and orally bioavailable inhibitors with significant in vivo efficacy in animal models of inflammation.[15]
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of novel bioactive compounds.[20] The integration of modern synthetic methodologies, advanced computational tools, and innovative biological screening platforms will undoubtedly accelerate the development of the next generation of pyrazole-based therapeutics.[20][22] As our understanding of complex disease pathways deepens, the versatility of the pyrazole nucleus will remain a critical asset in the design of targeted and effective medicines. This guide provides a foundational understanding of the key principles and practices that will enable researchers to continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
Review: biologically active pyrazole derivatives. (2016). RSC Publishing. Retrieved from [Link]
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved from [Link]
Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar. Retrieved from [Link]
Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). ResearchGate. Retrieved from [Link]
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Retrieved from [Link]
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]
A Review Article on Synthesis of Different Types of Bioactive Spiropyrazole Derivatives. (2022). Research Square. Retrieved from [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. (2009). PubMed. Retrieved from [Link]
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). acgpubs.org. Retrieved from [Link]
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). ijrr.journal.plus. Retrieved from [Link]
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). acgpubs.org. Retrieved from [Link]
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. Retrieved from [Link]
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). ACS Publications. Retrieved from [Link]
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. Retrieved from [Link]
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. Retrieved from [Link]
Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. Retrieved from [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. Retrieved from [Link]
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). MDPI. Retrieved from [Link]
Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2025). College of Science. Retrieved from [Link]
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - NIH. Retrieved from [Link]
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry. Retrieved from [Link]
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). eurekaselect.com. Retrieved from [Link]
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. Retrieved from [Link]
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved from [Link]
2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine: A Versatile Chiral Building Block in Modern Medicinal Chemistry
Executive Summary & Structural Rationale In the landscape of modern drug discovery, the demand for stereochemically pure, functionally dense building blocks is paramount. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In the landscape of modern drug discovery, the demand for stereochemically pure, functionally dense building blocks is paramount. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is a highly versatile chiral primary amine that elegantly bridges aliphatic flexibility with heterocyclic rigidity.
As a Senior Application Scientist, I frequently leverage this specific building block to rapidly expand structure-activity relationships (SAR) in lead optimization. The structural rationale for this compound rests on three pillars:
The 3,5-Dimethylpyrazole Core: Pyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized for their robust hydrogen-bonding capabilities and favorable pharmacokinetic profiles[1]. The methyl groups at the 3 and 5 positions provide significant steric bulk, which restricts the rotation of the pyrazole ring relative to the alkyl chain, locking it into a bioactive conformation. Furthermore, these methyl groups increase the lipophilicity of the fragment, enhancing its affinity for hydrophobic sub-pockets[1].
The Primary Amine Handle: It serves as an ideal, unhindered nucleophile for late-stage derivatization. Unlike secondary amines, it avoids excessive steric clashes during amide coupling or reductive amination, allowing for high-yielding parallel synthesis in library generation[2].
The C2 Chiral Center: The stereocenter dictates the spatial trajectory of the pyrazole relative to the core scaffold, which is critical for achieving target selectivity and minimizing off-target liabilities.
Physicochemical Profiling
To understand why this building block is so effective in fragment-based drug design (FBDD) and lead optimization, we must analyze its physicochemical properties. The data below demonstrates its highly "fragment-like" nature, ensuring it does not consume an excessive portion of a drug candidate's property budget.
Property
Value
Causality / Impact on Drug Design
Molecular Weight
153.23 g/mol
Highly fragment-like, allowing a significant mass budget for the rest of the target molecule.
LogP (Predicted)
~1.1
Optimal lipophilicity for membrane permeability without driving non-specific protein binding.
TPSA
43.8 Ų
Excellent for oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors
2
Provided by the primary amine; typically consumed upon functionalization (e.g., forming an amide).
H-Bond Acceptors
2
Provided by the pyrazole and amine nitrogens. Crucial for kinase hinge-binding interactions.
Rotatable Bonds
3
Low flexibility ensures a lower entropic penalty upon target binding, increasing overall affinity.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of this specific regioisomer (amine at C1, pyrazole at C2) requires careful design to avoid regioisomeric mixtures. Starting from enantiomerically pure 1-aminopropan-2-ol (derived from the chiral pool), we utilize a stereoinvertive Mitsunobu reaction. The Mitsunobu reaction is a powerful tool for the synthesis of N-alkyl pyrazoles, allowing for the direct conversion of alcohols to pyrazole derivatives with high stereospecificity[3].
Every protocol in my laboratory is designed as a self-validating system —meaning in-process controls (IPCs) are built into the workflow to guarantee causality and success before proceeding to the next step.
Protocol 1: Stereospecific Synthesis of the Building Block
Step 1: N-Boc Protection
Action: React (S)-1-aminopropan-2-ol (1.0 eq) with Boc-anhydride (1.1 eq) and Triethylamine (1.2 eq) in Dichloromethane (DCM) at 0 °C to room temperature for 2 hours.
Causality: The primary amine is vastly more nucleophilic than the secondary alcohol, allowing for selective protection. This prevents the amine from interfering in the subsequent Mitsunobu reaction.
Validation Checkpoint: TLC (Ninhydrin stain) confirms the disappearance of the primary amine (no purple spots). LC-MS shows the [M+H-tBu]+ fragment.
Step 2: Mitsunobu Displacement
Action: To a solution of the Boc-protected intermediate (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), and Triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF at 0 °C, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Stir for 12 hours.
Causality: The PPh3-DIAD adduct activates the secondary alcohol, converting it into a superior leaving group. The pyrazole nitrogen then executes a clean S_N2 displacement. This guarantees complete inversion of stereochemistry (e.g., (S)-alcohol becomes (R)-pyrazole derivative)[3].
Validation Checkpoint: Chiral HPLC confirms >98% enantiomeric excess (ee), validating that pure S_N2 inversion occurred without S_N1 racemization.
Step 3: Acidic Deprotection
Action: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Concentrate under vacuum and neutralize with basic ion-exchange resin.
Causality: TFA selectively cleaves the acid-labile Boc carbamate, releasing the target primary amine without affecting the robust pyrazole ring.
Validation Checkpoint: 1H NMR confirms the complete disappearance of the intense Boc tert-butyl singlet (~1.4 ppm).
Caption: Synthetic workflow of the building block featuring a stereoinvertive Mitsunobu reaction.
Application in Medicinal Chemistry: Amide Coupling Workflow
Aminopyrazoles and pyrazole-containing aliphatic amines are particularly valuable as they provide a versatile framework for targeting kinases, p38MAPK, and various inflammatory pathways[2]. To incorporate this building block into a larger scaffold (e.g., a pyrimidine-based kinase inhibitor), we utilize HATU-mediated amide coupling.
HATU is a third-generation coupling reagent that accelerates amide bond formation while minimizing racemization, driven by the neighboring group effect of its pyridine nitrogen[4].
Action: Dissolve the core carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes.
Causality: DIPEA deprotonates the carboxylic acid, which attacks HATU to form a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The pyridine nitrogen of the OAt leaving group is crucial as it will later hydrogen-bond with our incoming primary amine, forming a 7-membered cyclic transition state that dramatically accelerates the reaction[4].
Validation Checkpoint: Quench a 1 µL aliquot in methanol; UPLC-MS should show the methyl ester mass, proving the active ester was successfully formed.
Step 2: Nucleophilic Addition
Action: Add 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine (1.2 eq) to the activated mixture. Stir at room temperature for 1 hour.
Causality: The unhindered primary amine rapidly attacks the OAt ester. The pre-organized transition state ensures the coupling completes before any base-catalyzed epimerization of the core scaffold can occur.
Validation Checkpoint: UPLC-MS confirms the complete consumption of the active ester and the appearance of the desired product mass.
Caption: Pharmacophore mapping of the building block interacting with a target kinase pocket.
References
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews
rroij.com
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI
mdpi.com
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchGate
researchg
step-by-step synthesis protocol for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
An Application Note and Detailed Protocol for the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step prot...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Detailed Protocol for the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine, a valuable heterocyclic amine for research and development in medicinal chemistry and materials science. The described synthetic route is a robust two-step process commencing with the classical Paal-Knorr condensation to form the 3,5-dimethylpyrazole core, followed by a regioselective N-alkylation and subsequent deprotection to yield the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
Pyrazole-containing compounds are a cornerstone in modern medicinal chemistry, recognized for their wide spectrum of biological activities.[1] The pyrazole moiety serves as a versatile scaffold in the design of therapeutic agents. The incorporation of an additional amine functional group, as in 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine, provides a key site for further chemical modification, enabling the construction of diverse molecular libraries for drug discovery programs. This document outlines a reliable and scalable laboratory synthesis of this important building block.
Proposed Synthetic Pathway and Rationale
The synthesis is strategically designed in two main stages. The first stage involves the formation of the 3,5-dimethylpyrazole ring, a well-established and high-yielding reaction. The second stage introduces the propan-1-amine side chain onto the pyrazole nitrogen.
Stage 1: Synthesis of 3,5-Dimethylpyrazole
The synthesis of 3,5-dimethylpyrazole is achieved through the condensation of acetylacetone (2,4-pentanedione) with hydrazine.[2][3] This reaction proceeds via a Paal-Knorr-type mechanism, where the diketone reacts with the dinucleophilic hydrazine to form a dihydropyrazole intermediate, which then dehydrates to the aromatic pyrazole.
Stage 2: N-Alkylation and Deprotection
To introduce the 2-aminopropyl group, a two-step sequence is employed to prevent side reactions. Direct alkylation with 1-amino-2-bromopropane would be problematic due to the nucleophilicity of the amine. Therefore, a protected form of the amine is used. In this protocol, we utilize N-(2-bromopropyl)phthalimide for the N-alkylation of 3,5-dimethylpyrazole. The phthalimide group is a robust protecting group for primary amines. The alkylation is a nucleophilic substitution reaction where the deprotonated pyrazole acts as the nucleophile. Following successful alkylation, the phthalimide protecting group is removed using hydrazine hydrate in what is known as the Ing-Manske procedure, yielding the desired primary amine.
Visualized Experimental Workflow
Caption: Workflow for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine.
Detailed Experimental Protocol
Materials and Reagents
Reagent/Material
Molecular Formula
Molecular Weight ( g/mol )
Proposed Quantity
Supplier
Acetylacetone (2,4-Pentanedione)
C₅H₈O₂
100.12
10.0 g (0.1 mol)
Sigma-Aldrich
Hydrazine hydrate (~64% hydrazine)
H₆N₂O
50.06
6.0 mL (~0.12 mol)
Sigma-Aldrich
Ethanol (absolute)
C₂H₅OH
46.07
100 mL
Fisher Scientific
Sodium hydride (60% dispersion in mineral oil)
NaH
24.00
4.4 g (0.11 mol)
Acros Organics
Anhydrous Dimethylformamide (DMF)
C₃H₇NO
73.09
150 mL
Sigma-Aldrich
N-(2-bromopropyl)phthalimide
C₁₁H₁₀BrNO₂
284.11
28.4 g (0.1 mol)
TCI Chemicals
Diethyl ether
(C₂H₅)₂O
74.12
As needed
VWR
Ethyl acetate
C₄H₈O₂
88.11
As needed
VWR
Hexanes
C₆H₁₄
86.18
As needed
VWR
Sodium sulfate (anhydrous)
Na₂SO₄
142.04
As needed
Sigma-Aldrich
Silica gel (for column chromatography)
SiO₂
60.08
As needed
Sorbent Technologies
Part 1: Synthesis of 3,5-Dimethylpyrazole
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (6.0 mL, ~0.12 mol) to the solution. The addition is exothermic, and the reaction mixture may warm up.
Reaction: Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately half under reduced pressure.
Pour the concentrated mixture into 100 mL of ice-cold water. A white precipitate of 3,5-dimethylpyrazole will form.
Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator. The typical yield is 85-95%.
Characterization: The product can be characterized by ¹H NMR and melting point analysis. The melting point should be in the range of 106-108 °C.[2]
Part 2: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
Step 2a: N-Alkylation with N-(2-bromopropyl)phthalimide
Preparation: To a dry 500 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (4.4 g of 60% dispersion, 0.11 mol). Wash the NaH three times with hexanes to remove the mineral oil, then carefully decant the hexanes.
Add 100 mL of anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath.
Deprotonation: Dissolve 3,5-dimethylpyrazole (9.61 g, 0.1 mol) in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas will evolve during this step.
Alkylation: Add a solution of N-(2-bromopropyl)phthalimide (28.4 g, 0.1 mol) in 50 mL of anhydrous DMF to the reaction mixture.
Heat the reaction to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.
Work-up: After completion, cool the reaction to room temperature and quench by slowly adding 100 mL of water.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phthalimide-protected intermediate.
Step 2b: Deprotection to Yield the Final Product
Reaction Setup: Dissolve the crude intermediate from the previous step in 150 mL of ethanol in a 500 mL round-bottom flask.
Hydrazinolysis: Add hydrazine hydrate (10 mL, ~0.2 mol) to the solution and equip the flask with a reflux condenser.
Reaction: Heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.
Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitate. Wash the solid with a small amount of cold ethanol.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in 100 mL of 1 M HCl and wash with diethyl ether (2 x 50 mL) to remove any remaining non-basic impurities.
Basify the aqueous layer to pH > 12 with 6 M NaOH while cooling in an ice bath.
Extract the product with dichloromethane (3 x 75 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude amine by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 1% triethylamine to prevent the amine from sticking to the silica gel) to afford the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine.
Characterization
The final product should be characterized by:
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.
Mass Spectrometry: To determine the molecular weight. The expected m/z for [M+H]⁺ is 154.14.
Safety Precautions
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate caution.
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
References
Hassan, A. A., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(17), 5333. [Link]
Vanotti, E., et al. (1994). Synthesis of Novel Derivatives of 1H Imidazo [1, 2-b] Pyrazole as Potential CNS-Agents. Journal of Heterocyclic Chemistry, 31(3), 737-743. [Link]
Application Note: A Practical Guide to the Purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine by Column Chromatography
Introduction 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is a heterocyclic compound featuring a substituted pyrazole ring and a primary aliphatic amine. Pyrazole derivatives are significant scaffolds in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is a heterocyclic compound featuring a substituted pyrazole ring and a primary aliphatic amine. Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug development, recognized for a wide array of biological activities.[1][2] The presence of the primary amine group, however, presents a significant challenge for purification using standard silica gel column chromatography, a cornerstone technique for isolating compounds in organic synthesis.[3]
This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the effective purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. We will delve into the underlying chemical principles governing the separation, present a robust, step-by-step protocol for modified flash column chromatography, and offer a troubleshooting guide to address common issues.
The Core Challenge: Unraveling Amine-Silica Interactions
The primary obstacle in the chromatographic purification of amines is the inherent acidity of the stationary phase. Standard silica gel is rich in surface silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5).[4] The target molecule, a primary amine, is basic and readily protonated. This acid-base interaction leads to strong, often irreversible, adsorption of the amine onto the silica surface.[4][5]
This strong binding manifests in several undesirable ways during elution:
Peak Tailing (Streaking): Instead of eluting as a sharp, symmetrical band, the amine slowly leaches from the column, resulting in a "tail" that can contaminate many subsequent fractions.[6]
Low or No Recovery: In severe cases, the product may not elute from the column at all, leading to significant yield loss.
Poor Resolution: Tailing peaks are broad, making it difficult to separate the target compound from impurities with similar retention factors (Rf).
To achieve a successful separation, the interaction between the basic amine and the acidic silica must be mitigated.
A Strategic Approach to Purification
Our strategy is centered on neutralizing the acidic character of the stationary phase by modifying the mobile phase. This is a highly effective, accessible, and cost-efficient method that avoids the need for specialized, pre-treated stationary phases.
Initial Characterization of Crude Material
Before any preparative chromatography, a thorough analysis of the crude reaction mixture is essential. Thin-Layer Chromatography (TLC) is the primary tool for this. This initial analysis helps to:
Visualize the target compound relative to starting materials and byproducts.
Estimate the number and polarity of impurities. Potential impurities in pyrazole synthesis can include unreacted starting materials, regioisomers, or incompletely cyclized intermediates.[7][8]
Develop an appropriate mobile phase for the preparative separation.
Selecting the Chromatographic System
While alternatives like reversed-phase or ion-exchange chromatography exist, normal-phase chromatography on silica gel remains a workhorse in synthetic labs due to its simplicity and scalability. By adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase, we can effectively "deactivate" the silica gel in-situ.[4][9][10] The TEA, being a small and relatively non-polar base, will preferentially interact with the acidic silanol groups, preventing the larger, more polar target amine from binding strongly. This allows the target compound to travel through the column based on polarity differences rather than acid-base interactions, resulting in sharper peaks and improved separation.[6]
Detailed Protocol for Optimized Flash Column Chromatography
This protocol outlines a complete workflow, from initial TLC analysis to obtaining the final, purified product.
Silica gel for flash chromatography (230-400 mesh)
Triethylamine (TEA), reagent grade
Hexane, HPLC grade
Ethyl Acetate (EtOAc), HPLC grade
Dichloromethane (DCM), HPLC grade
Methanol (MeOH), HPLC grade
TLC plates (silica gel 60 F254)
Glass chromatography column
Fraction collection tubes
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) for Method Development
The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.35, ensuring good separation from impurities.
Prepare the Eluent: Create a stock solution of your chosen polar solvent (e.g., Ethyl Acetate or a 9:1 DCM:MeOH mixture) containing 1% TEA by volume. For example, add 1 mL of TEA to 99 mL of the polar solvent.
Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
Develop the Plate: Run several TLC plates using different ratios of a non-polar solvent (Hexane) and your 1% TEA-containing polar solvent. Start with a system like 70:30 Hexane:EtOAc (+1% TEA overall) and adjust the polarity as needed.
Visualize and Select: Visualize the developed plates under a UV lamp and/or by staining (e.g., with potassium permanganate or ninhydrin for the amine). Select the solvent system that provides the best separation and an ideal Rf for the target compound. A tailing spot on the TLC plate is a strong indicator that purification will be challenging without a modifier.[6]
Step 2: Column Preparation (Wet Slurry Packing)
Proper column packing is critical for achieving high resolution.[3]
Prepare the Slurry: In a beaker, add the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA) until a pourable, homogenous slurry is formed.
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. Pour the silica slurry into the column in one continuous motion.
Settle and Equilibrate: Gently tap the column to settle the silica and remove any air bubbles. Open the stopcock and allow excess solvent to drain until it is level with the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.
Equilibrate the Column: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated with the TEA-modified eluent.
Step 3: Sample Preparation and Loading
Dissolve the Sample: Dissolve the crude material in the minimum amount of a strong solvent (e.g., DCM).
Adsorb onto Silica (Dry Loading - Recommended): Add a small amount of silica gel (2-3 times the weight of the crude sample) to the dissolved sample. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
Load the Column: Carefully add the silica-adsorbed sample to the top of the prepared column bed.
Step 4: Elution and Fraction Collection
Initial Elution: Carefully add the initial mobile phase to the column and begin elution, applying gentle pressure if necessary (flash chromatography).
Gradient Elution: Gradually increase the polarity of the mobile phase according to your TLC development. For example, start with 90:10 Hexane:EtOAc (+1% TEA), move to 80:20, then 70:30, and so on. A gradient elution provides better control over the separation process.[3]
Collect Fractions: Collect the eluate in appropriately sized fractions (e.g., 10-20 mL for a medium-sized column).
Step 5: Post-Purification Analysis
Analyze Fractions by TLC: Spot every few fractions on a TLC plate and run it in the optimized solvent system.
Pool Pure Fractions: Identify the fractions containing only the pure target compound. Combine these fractions in a clean, pre-weighed round-bottom flask.
Solvent Removal: Remove the solvents and TEA using a rotary evaporator to yield the purified 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine.
Workflow Visualization
The following diagram illustrates the logical flow of the purification protocol.
Application Notes and Protocols for the Evaluation of Pyrazole Derivatives as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals. Introduction Protein kinases are a vast family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearl...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a vast family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all cellular processes.[1][2] The dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[3][4] This has made kinases one of the most important classes of drug targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been identified as a "privileged scaffold" in medicinal chemistry.[4][5] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and its metabolic stability, make it an ideal framework for designing potent and selective kinase inhibitors.[6]
Several FDA-approved drugs, such as Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Erdafitinib (FGFR inhibitor), feature a pyrazole core, underscoring the clinical success of this scaffold.[5][7] These molecules typically function by competing with ATP for the kinase's active site, thereby blocking downstream signaling pathways and inhibiting disease progression.[8][9]
This document provides a comprehensive guide for researchers on how to evaluate novel pyrazole derivatives as kinase inhibitors. It details the underlying principles, provides step-by-step protocols for key in vitro and cell-based assays, and offers insights into data interpretation and experimental design.
Mechanism of Action: ATP-Competitive Inhibition
The vast majority of pyrazole-based kinase inhibitors function as Type I inhibitors, meaning they target the active, "DFG-in" conformation of the kinase and compete directly with the endogenous ligand, adenosine triphosphate (ATP).[10] The pyrazole scaffold is exceptionally well-suited for this role. Its nitrogen atoms can form crucial hydrogen bonds with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine base of ATP, effectively anchoring the inhibitor in the active site.
Substituents on the pyrazole ring can then be tailored to form additional interactions with other regions of the ATP-binding pocket, such as the hydrophobic region and the ribose-binding pocket, thereby enhancing both potency and selectivity.[11][12]
Caption: ATP-Competitive Inhibition by Pyrazole Derivatives.
Key Signaling Pathways Targeted by Pyrazole Inhibitors
Pyrazole derivatives have been successfully developed to target a wide array of kinases across multiple signaling pathways critical to cancer cell proliferation and survival.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are serine/threonine kinases that act as master regulators of the cell cycle.[2] In many cancers, the CDK/retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell division. Pyrazole-based inhibitors can block CDK activity, leading to cell cycle arrest and apoptosis.[8]
Caption: Inhibition of the CDK/Rb Pathway by Pyrazole Compounds.
Janus Kinase (JAK) Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and hematopoiesis.[2][5] Aberrant JAK activation is central to myeloproliferative neoplasms and autoimmune diseases. Pyrazole inhibitors like Ruxolitinib effectively block JAK kinase activity, preventing the phosphorylation and activation of STAT proteins.[5]
Caption: Inhibition of the JAK/STAT Signaling Pathway.
Experimental Workflow for Inhibitor Evaluation
A systematic workflow is essential for the robust evaluation of novel pyrazole-based kinase inhibitors. The process should begin with broad biochemical screening to determine potency and selectivity, followed by cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.[2]
Caption: General Workflow for Evaluating a Novel Kinase Inhibitor.
PART A: In Vitro Biochemical Kinase Inhibition Assay
Protocol 1: ADP-Glo™ Kinase Assay
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a luminescent assay with high sensitivity, suitable for determining the half-maximal inhibitory concentration (IC50) of compounds.[13]
Causality and Self-Validation: The principle is that active kinases convert ATP to ADP. The ADP-Glo™ reagent first terminates the kinase reaction and depletes the remaining ATP. The Kinase Detection Reagent then converts the produced ADP back into ATP, which is used by a luciferase to generate light. The luminescence is directly proportional to the ADP produced and thus to the kinase activity. Controls are critical: a "no kinase" control establishes the background signal, while a "vehicle only" (e.g., DMSO) control represents 100% kinase activity. A known inhibitor serves as a positive control to validate the assay's responsiveness.
Materials:
Purified recombinant kinase of interest
Kinase-specific substrate (peptide or protein)
Pyrazole compound library (serially diluted in DMSO)
ATP solution
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well assay plates
Plate reader capable of measuring luminescence
Procedure:
Compound Plating:
Prepare serial dilutions of your pyrazole compounds in DMSO.
Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 5 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for vehicle controls.
Kinase Reaction Setup:
Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer. The optimal concentrations must be empirically determined to ensure the reaction is in the linear range.[13]
Add 2.5 µL of the kinase/substrate master mix to each well.
Initiation and Incubation:
Prepare an ATP solution in kinase reaction buffer. The final concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]
To initiate the reaction, add 2.5 µL of the ATP solution to all wells.
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized for each kinase.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unused ATP.
Incubate the plate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin substrate to produce a luminescent signal.
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate reader.
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
PART B: Cell-Based Assays
Cell-based assays are crucial for confirming that a compound can enter cells, engage its target in a complex cellular environment, and exert the desired biological effect.[14]
Protocol 2: Cell Proliferation / Viability Assay (MTT or CellTiter-Glo®)
This assay determines a compound's ability to inhibit the growth or kill a cancer cell line that is dependent on the target kinase.
Causality and Self-Validation: The MTT assay measures the metabolic activity of living cells via the reduction of tetrazolium salt by mitochondrial dehydrogenases, producing a colored formazan product. The CellTiter-Glo® (CTG) assay measures the amount of ATP present, which is an indicator of metabolically active cells. In both cases, a decrease in signal relative to the vehicle control indicates either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect). A dose-response relationship validates the compound's effect.
Materials:
Cancer cell line with a known dependency on the target kinase
Complete cell culture medium
Pyrazole inhibitor stock solution
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Spectrophotometer (for MTT) or luminometer (for CTG)
Procedure:
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat cells with a range of concentrations of the pyrazole inhibitor (typically a 10-point, 3-fold serial dilution). Include a vehicle (DMSO) control.
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
Signal Development:
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the formazan crystals.
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.
Data Acquisition: Read the absorbance at ~570 nm (MTT) or the luminescence (CTG).
Analysis: Normalize the data to the vehicle control and plot against the log of compound concentration to determine the GI50/IC50 value.
This protocol directly assesses whether the pyrazole inhibitor blocks the activity of the target kinase within the cell by measuring the phosphorylation status of a known downstream substrate.[2][14]
Causality and Self-Validation: A potent and specific kinase inhibitor should decrease the phosphorylation of its direct substrates in a dose- and time-dependent manner without affecting the total protein levels of the kinase or the substrate. The inclusion of a loading control (e.g., β-actin or GAPDH) is essential to ensure equal protein loading across lanes, validating the observed changes in phosphorylation.
Materials:
Cell line expressing the target kinase and substrate
Pyrazole inhibitor
Ice-cold Phosphate-Buffered Saline (PBS)
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels, running buffer, and transfer apparatus
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-STAT3) and one for the total substrate (e.g., anti-total-STAT3)
Cell Treatment: Seed cells and allow them to adhere. Treat with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the proliferation IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[2]
Protein Extraction: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.[2]
Quantification and Sample Prep: Determine the protein concentration of each lysate using a BCA assay. Normalize the samples and prepare them for loading by adding Laemmli sample buffer and boiling.
Western Blotting:
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane for 1 hour at room temperature.
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again, apply the ECL substrate, and image the blot.
Stripping and Re-probing: To validate the results, strip the membrane and re-probe with an antibody against the total substrate protein and a loading control.
Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein and loading control confirms on-target activity.
This assay directly measures the binding of the pyrazole inhibitor to its target kinase inside living cells, providing a quantitative measure of target occupancy and apparent cellular affinity.[10][15]
Causality and Self-Validation: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[10] When an unlabeled inhibitor (the pyrazole compound) is added, it competes with the tracer for binding, leading to a decrease in the BRET signal. This signal loss is directly proportional to the inhibitor's binding at the target. The specificity is validated by running the assay in parallel with cells expressing a non-target kinase, where no significant BRET signal change should be observed.
Materials:
HEK293 cells (or other suitable cell line)
Plasmid DNA for expressing the kinase-NanoLuc® fusion protein
Transfection reagent
NanoBRET® Kinase Tracer and Nano-Glo® Substrate (Promega)
Opti-MEM® I Reduced Serum Medium
White, opaque 96-well or 384-well assay plates
Plate reader capable of measuring dual-filtered luminescence (460nm and >610nm)
Procedure:
Transfection: Transfect HEK293 cells with the kinase-NanoLuc® fusion construct and plate them in assay plates. Incubate for ~24 hours.
Compound Addition: Add serial dilutions of the pyrazole inhibitor to the cells.
Tracer and Substrate Addition: Prepare a master mix of the fluorescent tracer and Nano-Glo® substrate in Opti-MEM®. Add this mix to all wells. Incubate for 2 hours at 37°C.
Data Acquisition: Measure the luminescence signal at both the donor (460nm) and acceptor (>610nm) wavelengths.
Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the log of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50, which reflects the compound's affinity for the target in a physiological setting.
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the potency and selectivity of different compounds.
Table 1: Example Kinase Inhibition Data for Pyrazole Derivatives
Data is illustrative and not from a specific publication.
References
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
Cell-based Kinase Assays. Profacgen. Available at: [Link]
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]
Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. Available at: [Link]
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. Available at: [Link]
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. Available at: [Link]
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. Available at: [Link]
In vitro kinase assay. Protocols.io. Available at: [Link]
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. Available at: [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Available at: [Link]
PKC-θ in vitro Kinase Activity Assay. Bio-protocol. Available at: [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. Available at: [Link]
Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. Available at: [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link]
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available at: [Link]
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. MDPI. Available at: [Link]
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Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. Available at: [Link]
Application Note & Protocol: A Comprehensive Guide to Assessing the Anti-inflammatory Activity of Pyrazole Compounds
Introduction: The Inflammatory Cascade and the Promise of Pyrazole Compounds Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Inflammatory Cascade and the Promise of Pyrazole Compounds
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a vital protective mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The inflammatory response is mediated by a complex network of signaling molecules, including prostaglandins, leukotrienes, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] Key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are central to the production of these inflammatory mediators.[1]
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting by inhibiting COX enzymes.[1] However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects.[1] This has fueled the search for novel anti-inflammatory agents with improved safety profiles. Pyrazole derivatives have emerged as a promising class of compounds, with a versatile scaffold amenable to chemical modification.[1] The well-known selective COX-2 inhibitor, celecoxib, features a pyrazole core, highlighting the therapeutic potential of this heterocyclic motif.[1] This guide provides a comprehensive overview of robust and validated protocols for assessing the anti-inflammatory activity of novel pyrazole compounds, from initial in vitro screening to in vivo efficacy studies and mechanistic elucidation.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are the first line of investigation for new chemical entities, offering a rapid and cost-effective means to screen for potential anti-inflammatory properties and elucidate their mechanism of action.
Cyclooxygenase (COX) Inhibition Assay
The inhibition of COX-1 and COX-2 enzymes is a primary mechanism for many anti-inflammatory drugs. Assessing the potency and selectivity of pyrazole compounds for these isoforms is a critical first step.
Scientific Rationale: COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Selective inhibition of COX-2 is a desirable attribute for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
This protocol is adapted from commercially available assay kits (e.g., Cayman Chemical, Catalog No. 560131).[2]
Reagents and Materials:
COX-1 and COX-2 enzymes (ovine or human recombinant)
Heme
Arachidonic acid (substrate)
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
Assay buffer
Test pyrazole compounds and reference inhibitors (e.g., celecoxib, ibuprofen)
96-well microplate
Microplate reader
Step-by-Step Procedure:
Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO).
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
Add various concentrations of the test compound or reference inhibitor to the appropriate wells. Include a vehicle control (solvent only).
Incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
Immediately read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
Data Analysis:
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
Determine the percentage of inhibition relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
Parameter
Description
Enzymes
Ovine or human recombinant COX-1 and COX-2
Substrate
Arachidonic acid
Detection
Colorimetric (TMPD oxidation)
Endpoint
IC50 (µM)
Selectivity Index (SI)
IC50 (COX-1) / IC50 (COX-2)
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Macrophages play a central role in the inflammatory response. Stimulation of macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, provides a robust model of inflammation.[3]
Scientific Rationale: LPS activates macrophages through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as TNF-α and IL-6.[3] Assessing the ability of pyrazole compounds to suppress the production of these mediators is a key indicator of their anti-inflammatory potential.
Experimental Protocol:
Reagents and Materials:
RAW 264.7 macrophage cell line
DMEM supplemented with 10% FBS and antibiotics
LPS (from E. coli)
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
Sodium nitrite (for standard curve)
Test pyrazole compounds
96-well cell culture plate
Step-by-Step Procedure:
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of the test pyrazole compound for 1 hour.
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.
After incubation, collect the cell culture supernatant.
Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
Measure the absorbance at 540 nm.
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Experimental Protocol:
Reagents and Materials:
Supernatants from LPS-stimulated RAW 264.7 cells (from section 1.2.1)
ELISA kits for TNF-α, IL-6, and IL-1β (e.g., from BD Biosciences, Thermo Fisher Scientific)[4][5]
Wash buffer
Substrate solution
Stop solution
Microplate reader
Step-by-Step Procedure:
Follow the manufacturer's protocol for the specific ELISA kit.[4]
Typically, a capture antibody specific for the cytokine of interest is pre-coated onto the wells of a 96-well plate.[4]
Add the cell culture supernatants and standards to the wells and incubate.
Wash the plate to remove unbound material.
Add a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin.[4]
After another wash step, add the substrate solution, which will be converted by the enzyme to a colored product.[4]
Stop the reaction and measure the absorbance at the appropriate wavelength.
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Assay
Cell Line
Stimulant
Mediator Measured
Detection Method
Endpoint
NO Production
RAW 264.7
LPS
Nitric Oxide (as nitrite)
Griess Reagent
IC50 (µM)
Cytokine Production
RAW 264.7
LPS
TNF-α, IL-6, IL-1β
ELISA
IC50 (µM)
Part 2: In Vivo Assessment of Acute Inflammation
In vivo models are essential for evaluating the efficacy of anti-inflammatory compounds in a whole-organism context, providing insights into their bioavailability, metabolism, and overall therapeutic potential.
Carrageenan-Induced Paw Edema in Rodents
This is the most widely used and well-characterized model for screening acute anti-inflammatory drugs.[6][7]
Scientific Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.[6] The early phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The late phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins, facilitated by the upregulation of COX-2, and involves neutrophil infiltration.[6]
Experimental Protocol:
Animals: Male Wistar rats or Swiss albino mice.
Reagents and Materials:
λ-Carrageenan (1% w/v in sterile saline)
Test pyrazole compounds
Positive control (e.g., Indomethacin, 10 mg/kg)
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Plethysmometer
Step-by-Step Procedure:
Acclimatize the animals for at least one week before the experiment.[7]
Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).[6]
Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[6]
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[6]
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[6]
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[6]
Data Analysis:
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
Parameter
Description
Animal Model
Male Wistar rats or Swiss albino mice
Phlogistic Agent
1% λ-Carrageenan
Positive Control
Indomethacin (10 mg/kg)
Measurement
Paw volume (Plethysmometer)
Endpoint
Percentage inhibition of paw edema
Part 3: Mechanistic Elucidation
Understanding the molecular mechanisms by which a pyrazole compound exerts its anti-inflammatory effects is crucial for its further development.
Investigating the NF-κB Signaling Pathway
Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[8][9] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[9] Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[9] This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding COX-2, iNOS, TNF-α, and IL-6.[8][10] Many anti-inflammatory compounds act by inhibiting the NF-κB pathway.
Experimental Workflow:
Caption: Workflow for Investigating NF-κB Signaling.
Signaling Pathway Visualization:
Caption: The NF-κB Signaling Pathway and Potential Pyrazole Targets.
Western Blotting Protocol
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the expression and activation of key inflammatory mediators.[11]
Reagents and Materials:
Protein lysates from treated cells
SDS-PAGE gels
PVDF or nitrocellulose membranes
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Sample Preparation: Lyse the cells treated with the pyrazole compound and LPS to extract total protein.[12]
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.[11]
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][13]
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.[13]
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[13]
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.[13]
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the systematic evaluation of the anti-inflammatory activity of novel pyrazole compounds. By combining in vitro screening assays to identify lead candidates and elucidate their mechanism of action with in vivo models to confirm efficacy, researchers can build a robust data package to support the development of the next generation of anti-inflammatory therapeutics. The self-validating nature of these protocols, which include appropriate positive and negative controls, ensures the generation of reliable and reproducible data.
References
Patel, M., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
Charles River Laboratories. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Available from: [Link].
Posadas, I., et al. (2001).
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link].
Udegbunam, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Advances in Medical and Pharmaceutical Sciences.
Singh, S., et al. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
Jadhav, R. (2016).
Hossain, M. M., et al. (2016). Carrageenan-induced paw edema assay. Bio-protocol.
Smith, J. (2025).
InVivo Biosystems. (2021). A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties. Available from: [Link].
Ananth, S., et al. (2019). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Scientific Reports.
Geronikaki, A., et al. (2016).
Patel, R. B., et al. (2023).
El-Sayed, N. N. E., et al. (2025).
Gomaa, H. A. M., et al. (2019).
Ramirez, G. A., & Maldonado, M. (2022). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology.
Wilasrusmee, C., et al. (2018). Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages. Asian Pacific Journal of Allergy and Immunology.
Ghorab, M. M., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog.
Polpitiya, A. D., et al. (2010). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology.
Domyati, T., et al. (2016).
Johnson, A. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. TechViz Weekly.
Creative Bioarray. Western Blot Protocol. Available from: [Link].
Creative BioMart. Western blot protocol. Available from: [Link].
Chondrex, Inc. Cytokine Detection ELISAs. Available from: [Link].
Abdel-Aziz, S. A., et al. (2020). Novel Heterocyclic Hybrids Based on 2-Pyrazoline: Synthesis and Assessment of Anti-Inflammatory and Analgesic Activities. Molecules.
Al-Warhi, T., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
Yilmaz, I., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry.
Gansner, E. R., & North, S. C. (2024). DOT Language. Graphviz.
Leinco Technologies. General Western Blot Protocol. Available from: [Link].
von Rabenau, C. (2022).
El-Damasy, D. A., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity.
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
Bio-Rad. General Protocol for Western Blotting. Available from: [Link].
Asako, H., et al. (2004). Lipopolysaccharide-induced Paw Edema Model for Detection of Cytokine Modulating Anti-Inflammatory Agents. Journal of Pharmacological and Toxicological Methods.
Singh, P., et al. (2020). COX-2 inhibition assay of compounds T3 and T5.
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
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da Silva, A. C. R., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor.
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Hoesel, B., & Schmid, J. A. (2013).
Lee, J. C., et al. (2018). LPS-induced inflammatory reaction and M1-like properties macrophages.
Application Note: A Validated Protocol for In Vitro Cytotoxicity Assessment of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine using the MTT Assay
Abstract This application note provides a comprehensive, step-by-step protocol for determining the in vitro cytotoxicity of the novel pyrazole-derived compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. The protoco...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for determining the in vitro cytotoxicity of the novel pyrazole-derived compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. The protocol is designed for researchers, scientists, and drug development professionals engaged in the early-stage toxicological screening of small molecules.[1][2] We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[3][4][5] The guide details cell line selection, culture maintenance, compound preparation, assay execution, and data analysis, including the calculation of the half-maximal inhibitory concentration (IC50). By explaining the rationale behind each step, this document serves as both a practical guide and a resource for understanding the principles of cytotoxicity assessment.
Introduction: The Rationale for Cytotoxicity Screening
The evaluation of a compound's potential to cause cellular damage is a critical step in the drug discovery and chemical safety pipeline.[1][6] Pyrazole derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[7] However, any potential therapeutic agent must first be assessed for off-target toxicity.
In vitro cytotoxicity assays provide a rapid, cost-effective, and reproducible method for initial toxicity screening, reducing the reliance on animal testing.[6] These assays measure various cellular parameters, such as membrane integrity, metabolic activity, or enzymatic release, to quantify the harmful effects of a test substance on living cells.[2][6]
This protocol focuses on the MTT assay, a cornerstone method for evaluating cell viability and proliferation.[8] It is a reliable choice for screening novel compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine due to its high sensitivity, straightforward procedure, and extensive validation in scientific literature.[3][8][9]
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method that measures the metabolic activity of a cell population.[5] The underlying principle is the enzymatic reduction of the yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[4][8] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria.[5]
Mechanism of Action:
Viable, metabolically active cells: Mitochondrial dehydrogenases cleave the tetrazolium ring, yielding purple formazan crystals that accumulate within the cell.[3][8]
Dead or inactive cells: These cells lose the ability to reduce MTT and thus do not produce the purple color.[8]
The quantity of formazan produced is directly proportional to the number of viable cells.[4][10] After a defined incubation period, the formazan crystals are solubilized using an organic solvent (e.g., Dimethyl Sulfoxide - DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the color provides a quantifiable measure of cell viability.[4][11]
Experimental Workflow Overview
The following diagram outlines the complete workflow for the cytotoxicity assessment of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel therapeutic scaffolds. Pyrazole, a five-membered heteroaromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged pharmacophore in medicinal chemistry. Its unique stereo-chemical complexity, hydrogen-bonding capacity, and bioisosteric properties allow it to interact with diverse biological targets[1].
As a Senior Application Scientist, I have structured this guide to move beyond standard procedural lists. Here, we dissect the causality behind the synthesis and evaluation of , providing a self-validating framework designed to ensure reproducibility, high yield, and rigorous biological validation.
Mechanistic Grounding: Targets and Pathways
Pyrazole derivatives exert their antimicrobial efficacy primarily by disrupting essential biological processes within bacterial and fungal cells[2]. A well-documented primary mechanism for antibacterial pyrazoles is the inhibition of DNA gyrase (Topoisomerase II) [3].
By binding to the ATP-binding pocket of the GyrB subunit, pyrazole agents prevent ATP hydrolysis. This halts the enzyme's ability to introduce negative supercoils into DNA, leading to the accumulation of lethal double-stranded DNA cleavage complexes and, ultimately, bacterial cell death.
Fig 1: Mechanistic pathway of pyrazole-mediated bacterial DNA gyrase inhibition.
Strategic Synthesis Workflows
The most robust and widely adopted construction strategy for highly substituted pyrazoles involves the cyclocondensation of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine derivatives[4].
Fig 2: Step-by-step synthetic workflow for 1,3,5-trisubstituted pyrazole derivatives.
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol outlines the synthesis of fluorinated pyrazoles, as the incorporation of significantly enhances drug affinity, lipophilicity, and target binding stability[2].
Step-by-Step Methodology:
Chalcone Formation: Dissolve 10 mmol of 4-fluoroacetophenone and 10 mmol of substituted benzaldehyde in 20 mL of absolute ethanol.
Base Catalysis: Add 5 mL of 10% aqueous NaOH dropwise while stirring at 0–5°C. Stir for 12 hours at room temperature.
Intermediate Isolation: Neutralize with dilute HCl, filter the precipitated chalcone, wash with cold distilled water, and recrystallize from ethanol.
Cyclocondensation: Dissolve 5 mmol of the chalcone in 15 mL of glacial acetic acid. Add 6 mmol of phenylhydrazine.
Reflux: Reflux the mixture at 120°C for 6–8 hours.
Purification: Pour the cooled mixture into crushed ice. Filter the solid pyrazole product, wash with water, and recrystallize from ethanol.
Expertise & Causality:
Why use glacial acetic acid in Step 4? Glacial acetic acid serves a dual, critical purpose. It acts as a protic solvent to stabilize the transition state and provides the necessary acidic catalysis to protonate the carbonyl oxygen of the chalcone. This increases the electrophilicity of the β-carbon, accelerating the nucleophilic attack by the terminal nitrogen of phenylhydrazine.
Trustworthiness & Self-Validation:
Real-Time Validation: Monitor Step 5 via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The protocol is self-validating: the disappearance of the distinct, brightly colored chalcone spot and the emergence of a highly UV-active, higher
Rf
pyrazole spot provides unambiguous confirmation of cyclization completion.
Antimicrobial Evaluation & Validation
To accurately assess the pharmacological potential of the synthesized pyrazoles, a high-throughput Minimum Inhibitory Concentration (MIC) assay must be employed.
Inoculum Preparation: Adjust bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (
1.5×108
CFU/mL) and dilute 1:100 in Mueller-Hinton (MH) broth.
Compound Dilution: Dissolve the pyrazole derivative in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in MH broth across a 96-well plate (range: 250 µg/mL to 0.48 µg/mL).
Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.
Incubation & Reading: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.
Expertise & Causality:
Why use DMSO, and why restrict its volume? Pyrazole derivatives, especially highly substituted ones, exhibit high lipophilicity. DMSO ensures complete dissolution without precipitation in the aqueous broth. However, the final DMSO concentration must never exceed 1% v/v in the test well to prevent solvent-induced cytotoxicity, which would yield false-positive antimicrobial results.
Trustworthiness & Self-Validation:
Visual Causality: Resazurin acts as a self-validating metabolic indicator. A color shift from blue (oxidized, non-viable cells) to pink (reduced, viable cells) provides an absolute, visual confirmation of bacterial respiration, eliminating the ambiguity of turbidity readings caused by poorly soluble compounds.
Control Matrix: The assay is only valid if the Positive Control (Ciprofloxacin) shows expected MIC ranges, the Sterility Control (broth only) remains blue, and the Growth Control (broth + inoculum + 1% DMSO) turns pink.
Quantitative Data Presentation (SAR Analysis)
Structure-Activity Relationship (SAR) studies reveal that the substitution pattern on the pyrazole and phenyl rings dictates antibacterial efficacy[2]. The table below summarizes the expected quantitative impact of rational structural modifications.
Electron-donating group slightly improves GyrB binding.
Pyr-04
-F (para)
-CF₃
7.8
3.9
Optimal: Fluorine induces strong halogen bonding with the target receptor[2].
Control
Ciprofloxacin
N/A
1.0
0.5
Validated assay standard.
Table 1: Structure-Activity Relationship (SAR) demonstrating the impact of halogenation on the minimum inhibitory concentration (MIC) of pyrazole derivatives.
References
Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. Current Organic Chemistry, Volume 28, Issue 5, Mar 2024.
URL:[Link]
Antibacterial and Antifungal Pyrazoles Based on Different Construction Strategies. European Journal of Medicinal Chemistry, Volume 282, Nov 2024.
URL:[Link]
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Anti-Infective Agents, Volume 18, Issue 3, 2020.
URL:[Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, Volume 23, Issue 1, 2018.
URL:[Link]
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, Volume 22, Issue 5, 2017.
URL:[Link]
Application Note: Microwave-Assisted Synthesis of 3,5-Dimethylpyrazole Derivatives
Executive Summary The 3,5-dimethylpyrazole scaffold is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and antidiabetic properties[1][2]. Furthermore, its derivatives ser...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3,5-dimethylpyrazole scaffold is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and antidiabetic properties[1][2]. Furthermore, its derivatives serve as critical precursors for complex condensed heterocycles and highly versatile scorpionate ligands (e.g., KTp*) used in organometallic catalysis[3][4].
Traditionally, the functionalization of the pyrazole nitrogen (N-alkylation, hemiaminal formation, or epoxide ring opening) requires prolonged reflux times, harsh conditions, and environmentally taxing solvents. This application note details the transition from conventional thermal convection to microwave (MW) dielectric heating . By leveraging volumetric core heating, researchers can reduce reaction times from hours to minutes, improve regioselectivity, and utilize solvent-free or green-solvent conditions[1].
Mechanistic Grounding: The Microwave Advantage
Volumetric Core Heating vs. Convection
In conventional synthesis, energy is transferred via thermal conduction from the vessel walls, creating temperature gradients that can lead to localized degradation and byproduct formation. Microwave-assisted organic synthesis (MAOS) relies on dielectric heating , where electromagnetic energy (typically 2.45 GHz) directly couples with the dipole moments of the reactants and solvents[5]. This continuous dipole alignment and molecular friction result in "volumetric core heating," ensuring uniform energy distribution and dramatically lowering the activation energy barrier for nucleophilic attacks on the pyrazole ring[5].
Solvent Selection and Ionic Liquid Doping
The efficiency of MW heating is dictated by the solvent's loss tangent (
tanδ
), which measures its ability to convert electromagnetic energy into heat[5].
Table 1: Solvent Classification for Microwave Synthesis
Solvent
Loss Tangent (
tanδ
)
MW Absorption Category
Application Note in Pyrazole Synthesis
DMSO
0.825
High
Excellent for highly polar intermediates; high boiling point complicates workup[5].
Ethanol
0.941
High
Optimal green solvent; facilitates rapid heating and easy removal under vacuum.
THF
0.047
Medium/Low
Requires higher power; used when reactant solubility is highly specific[1].
Toluene
0.040
Low
Poor MW heating; requires the addition of Ionic Liquids (ILs) as susceptors[5].
When a low-absorbing solvent (like toluene or hexane) is necessary for reaction selectivity, Ionic Liquids (ILs) such as [BMIM][PF6] can be used as doping agents. ILs act as highly efficient MW susceptors, absorbing the radiation and transferring the thermal energy to the surrounding non-polar medium[5].
Caption: Decision tree for solvent selection and ionic liquid doping in microwave-assisted synthesis.
Quantitative Data: Yield and Efficiency
The application of MW irradiation fundamentally alters the kinetic profile of 3,5-dimethylpyrazole derivatization. Table 2 summarizes the empirical improvements across three distinct synthetic pathways.
Table 2: Conventional vs. Microwave Synthesis Comparison
Protocol A: Synthesis of 1-Hydroxymethyl-3,5-dimethylpyrazole (Hemiaminal Formation)
The condensation of 3,5-dimethylpyrazole with paraformaldehyde traditionally suffers from reversibility and the formation of aminal byproducts (dipyrrolidinemethane derivatives). Microwave heating selectively drives the hemiaminal formation by rapidly reaching the activation temperature before thermodynamic degradation occurs[1][6].
Step-by-Step Methodology:
Preparation: In a heavy-walled microwave reaction vial, add 50 mmol (4.8 g) of 3,5-dimethylpyrazole and 50 mmol (1.5 g) of paraformaldehyde[1].
Solvent Addition: Add 4 mL of Tetrahydrofuran (THF). Add a magnetic stir bar.
Sealing: Crimp-seal the vial with a Teflon-lined septum to safely contain autogenous pressure.
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator). Set parameters to 30 seconds of pre-stirring, followed by heating at 120 °C for 5 minutes at a "Very High" absorption level[1].
Workup: Allow the mixture to cool to room temperature via compressed air cooling. Wash the resulting white crystals with cold THF and petroleum ether.
Drying: Dry the product under high vacuum.
Validation Checkpoint: Analyze the product via FTIR and melting point. The solid should melt between 84 °C and 111 °C. FTIR must show a distinct -OH stretch at ~3415 cm⁻¹, aliphatic –CH₂– stretches at 2923/2854 cm⁻¹, and a C-O bond at 1088 cm⁻¹, confirming the hydroxymethyl insertion[1].
Protocol B: Solvent-Free Epoxide Ring Opening
Solvent-free MW synthesis represents the pinnacle of green chemistry. By utilizing the reactants themselves as the dielectric medium, energy transfer is hyper-localized, driving the nucleophilic attack of the pyrazole nitrogen onto the less hindered carbon of an epoxide.
Step-by-Step Methodology:
Preparation: To a dry microwave tube, add 0.732 mmol (0.0704 g) of 3,5-dimethylpyrazole.
Electrophile Addition: Add 1.099 mmol (0.165 g) of phenyl glycidyl ether directly to the solid pyrazole. Do not add any solvent.
Irradiation: Heat the neat reaction mixture to 120 °C over the course of 1 minute using microwave irradiation.
Purification: Dissolve the crude melt in a minimal amount of dichloromethane (DCM) and load directly onto a silica gel column. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).
Validation Checkpoint: Perform ¹H-NMR (400 MHz, CDCl₃). The successful formation of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol is validated by the presence of pyrazole methyl singlets at ~2.18 and 2.21 ppm, and the emergence of a multiplet at 4.16–4.33 ppm corresponding to the newly formed chiral methine proton adjacent to the hydroxyl group.
Protocol C: Microwave-Assisted Synthesis of KTp* Ligand
Potassium hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*) is a vital scorpionate ligand. The third pyrazole substitution is sterically hindered and traditionally requires extensive refluxing. MW irradiation easily overcomes this steric barrier[3].
Step-by-Step Methodology:
Preparation: Mix 24.10 mmol (1.30 g) of potassium tetrahydroborate (KBH₄) with a large excess of 3,5-dimethylpyrazole (100 mmol, 9.6 g) in a glass MW tube[3].
Irradiation: Heat the mixture in the microwave at 200 °C for 3 minutes at 1000 W[3].
Workup: Cool the mixture rapidly (5 minutes). Wash the resulting solid several times with hot toluene to remove the unreacted 3,5-dimethylpyrazole.
Validation Checkpoint: Monitor the reaction via IR spectroscopy. The successful formation of the tris-substituted borate is confirmed by the B-H stretching frequency at 2436 cm⁻¹ and the complete cessation of di-hydrogen (H₂) gas evolution[3].
Caption: Microwave dielectric heating mechanism accelerating N-substitution of 3,5-dimethylpyrazole.
Conclusion
The integration of microwave-assisted synthesis into the derivatization of 3,5-dimethylpyrazoles offers a paradigm shift in reaction efficiency. By understanding the dielectric properties of the reaction medium and leveraging volumetric core heating, researchers can bypass the thermodynamic pitfalls of conventional refluxing. Whether synthesizing hemiaminals, complex N-alkylated pharmacophores, or sterically hindered organometallic ligands, MAOS ensures self-validating, high-yield outcomes in a fraction of the time.
References
Lupsor, S. et al. "Microwave-Assisted Synthesis of 1-Hydroxymethylazoles", bch.ro.
Lupsor, S. et al. "Rapid Synthesis of Azole Aminals under Microwave Heating Conditions", ResearchGate.
McAfee, M. et al. "Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening", MDPI.
Alarabi, H. I. et al. "Microwave Assisted Synthesis of Potassium Hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*)", University Bulletin / ResearchGate.
"Ionic Liquids as Doping Agents in Microwave Assisted Reactions", IntechOpen.
"Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles", PMC - NIH.
"Antidiabetic activity of some 1-substituted 3,5-dimethylpyrazoles", ACS Publications.
Application Note: Advanced One-Pot Synthesis and Multicomponent Assembly of Functionalized Pyrazoles
Executive Summary Pyrazoles represent a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of numerous blockbuster therapeutics, including celecoxib (COX-2 inhibitor) and ruxolitinib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazoles represent a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of numerous blockbuster therapeutics, including celecoxib (COX-2 inhibitor) and ruxolitinib (JAK inhibitor)[1]. Historically, the construction of these rings relied heavily on stepwise Knorr condensations. However, traditional methods often suffer from poor regioselectivity and require the isolation of sensitive, potentially hazardous hydrazone intermediates[2].
To streamline drug discovery workflows, modern synthetic strategies have pivoted toward one-pot multicomponent reactions (MCRs) and tandem cascades[3]. As a Senior Application Scientist, I have designed this protocol guide to detail three field-proven, one-pot methodologies for synthesizing functionalized pyrazoles. These protocols are engineered for high atom economy, regiocontrol, and operational simplicity, utilizing self-validating visual cues to ensure reproducible success at the bench.
Strategic Rationale: The Shift to One-Pot Cascades
The transition from stepwise synthesis to one-pot cascades is driven by the principles of thermodynamic sinking and atom economy. In a one-pot system, multiple bond-forming events (C–C, C–N) occur sequentially without the need for intermediate workups[4].
Thermodynamic Driving Forces: In tandem cycloadditions, the irreversible elimination of small molecules (such as
HNO2
or
H2O
) provides the thermodynamic thrust required to force the intermediate into a fully aromatized pyrazole ring[5].
In Situ Intermediate Generation: By generating highly reactive species (e.g., aryllithium-derived hydrazines) directly in the reaction vessel, chemists can bypass the handling of toxic, unstable reagents while enforcing strict regiochemical control during the subsequent cyclocondensation[6].
Workflow Visualization
The following diagram illustrates the logical and operational advantages of one-pot multicomponent reactions over traditional stepwise syntheses.
Logical comparison of step-wise vs. one-pot multicomponent synthesis of pyrazoles.
Comparative Analysis of One-Pot Methodologies
To assist in selecting the optimal synthetic route based on available precursors and desired functionalization, the quantitative parameters of the three core methodologies are summarized below.
Methodology
Primary Substrates
Catalyst / Reagents
Avg. Time
Yield Range
Key Strategic Advantage
1,3-Dipolar Cycloaddition
Nitroalkenes, Ethyl diazoacetate
Catalyst-Free
2–4 h
75–92%
Avoids transition metals; high atom economy driven by
NO2
elimination.
Protocol A: Catalyst-Free One-Pot Synthesis via 1,3-Dipolar Cycloaddition
Mechanistic Causality: This method utilizes the 1,3-dipolar cycloaddition of ethyl diazoacetate to nitroalkenes. By omitting transition metals entirely, this protocol is highly suited for late-stage pharmaceutical synthesis where heavy metal scavenging is costly and heavily regulated[5]. The subsequent elimination of the nitro group irreversibly drives the aromatization of the pyrazole ring.
Preparation: In an oven-dried round-bottom flask, dissolve the nitroalkene (1.0 equiv) in anhydrous toluene (0.5 M).
Causality: Toluene provides a non-polar environment that stabilizes the cycloaddition transition state without competitively hydrogen-bonding to the dipole.
Addition: Add ethyl diazoacetate (1.2 equiv) dropwise at room temperature under an inert atmosphere.
Causality: Dropwise addition strictly mitigates the exothermic risk associated with diazo compound reactivity.
Cycloaddition & Aromatization: Gradually heat the mixture to 80 °C and stir for 2–4 hours.
Self-Validating Checkpoint: The reaction progress is visually self-evident. The initial deep yellow/orange color of the conjugated nitroalkene will progressively fade to a pale yellow or colorless solution as the chromophore is broken during the cycloaddition. The cessation of mild effervescence confirms the completion of the cascade[5].
Isolation: Concentrate under reduced pressure and purify via recrystallization from hot ethanol to yield the functionalized pyrazole.
Protocol B: Green Four-Component Synthesis of Pyranopyrazoles
Mechanistic Causality: This pseudo-four-component reaction condenses an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate[4]. The cascade involves a Knoevenagel condensation to form an electrophilic alkene, while hydrazine and ethyl acetoacetate simultaneously form a nucleophilic pyrazolone. A subsequent Michael addition and intramolecular cyclization yield the highly complex pyranopyrazole core[3].
Initiation: To a stirred solution of hydrazine hydrate (1.0 equiv) and ethyl acetoacetate (1.0 equiv) in a 1:1 mixture of
H2O
/EtOH, add the aldehyde (1.0 equiv) and malononitrile (1.0 equiv).
Causality: The
H2O
/EtOH solvent system leverages the hydrophobic effect, forcing the organic precursors into concentrated micro-droplets that drastically accelerate the multicomponent collision rate[4].
Catalysis: Add a catalytic amount of a heterogeneous basic nanoreactor (e.g., amino-functionalized nanoporous silica SBA-Pr-
NH2
) and stir at room temperature for 1–3 hours[7].
Precipitation:
Self-Validating Checkpoint: As the highly crystalline pyranopyrazole core forms, it rapidly exceeds its solubility limit in the aqueous-ethanolic medium. The sudden formation of a dense, filterable precipitate serves as an internal indicator of successful cyclization and drives the equilibrium to completion via Le Chatelier's principle.
Isolation: Filter the solid product, wash with cold water, and dry in vacuo. The heterogeneous catalyst can often be recovered via centrifugation prior to final product recrystallization[7].
Protocol C: One-Pot N-Arylpyrazole Synthesis from Aryl Halides
Mechanistic Causality: Traditional N-arylation requires harsh transition-metal catalysis or the handling of toxic arylhydrazines. This one-pot method generates the hydrazine equivalent in situ by trapping an aryllithium species with di-tert-butylazodicarboxylate (DBAD), followed by immediate condensation with a 1,3-dicarbonyl[6].
Halogen-Metal Exchange: Dissolve the aryl halide (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to -78 °C. Add
n
-BuLi (1.1 equiv) dropwise.
Causality: Strict cryogenic control is mandatory to prevent the highly nucleophilic aryllithium from undergoing unwanted Wurtz-Fittig homocoupling or abstracting protons from the THF solvent.
Electrophilic Amination: After 30 minutes, add a solution of DBAD (1.1 equiv) in THF.
Self-Validating Checkpoint: DBAD solutions possess a distinct, vibrant orange/red hue. Upon addition to the aryllithium, the rapid disappearance of this color provides immediate, visual validation that the electrophilic amination has occurred successfully.
Deprotection & Cyclocondensation: Warm the vessel to room temperature. Add the chosen 1,3-dicarbonyl compound (1.2 equiv) followed by an excess of concentrated HCl. Heat to 60 °C for 4 hours.
Causality: The HCl serves a critical dual mechanistic purpose—it quantitatively cleaves the Boc protecting groups from the DBAD-derived intermediate and simultaneously provides the acidic environment required to catalyze the Knorr-type cyclocondensation[6].
Workup: Neutralize the mixture carefully with saturated
NaHCO3
, extract with EtOAc, dry over
Na2SO4
, and purify via flash column chromatography.
Application Notes: Experimental Procedures for N-Alkylation of 3,5-Dimethylpyrazole
Introduction The N-alkylation of pyrazoles is a cornerstone transformation in synthetic organic chemistry, providing access to a vast array of molecules with significant applications in medicinal chemistry, agrochemicals...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The N-alkylation of pyrazoles is a cornerstone transformation in synthetic organic chemistry, providing access to a vast array of molecules with significant applications in medicinal chemistry, agrochemicals, and materials science.[1] The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs. 3,5-Dimethylpyrazole is a readily available and symmetrically substituted starting material, making it an ideal model substrate for studying N-alkylation reactions. Its symmetry obviates the challenge of regioselectivity that complicates the alkylation of unsymmetrical pyrazoles, where substitution can occur at either the N1 or N2 position.[1][2]
This guide provides a detailed overview of the mechanistic principles and offers two robust, field-proven protocols for the N-alkylation of 3,5-dimethylpyrazole, targeting researchers, scientists, and professionals in drug development.
Mechanistic Principles and Key Parameters
The N-alkylation of 3,5-dimethylpyrazole proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the acidic N-H proton of the pyrazole ring by a suitable base, generating a nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group to form the N-alkylated product.
Caption: General mechanism for base-mediated N-alkylation of pyrazole.
The success and efficiency of this reaction are governed by several critical parameters:
Base: The choice of base is paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the pyrazole, driving the reaction forward.[3][4] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are also widely used, often in polar aprotic solvents or under phase-transfer catalysis (PTC) conditions.[5][6]
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred.[2] They effectively solvate the cation of the base, leaving a "naked," highly reactive pyrazolide anion, which accelerates the SN2 reaction.
Alkylating Agent: The reactivity of the alkylating agent (R-X) is dictated by the nature of the leaving group (X), following the general trend I > Br > Cl. Primary and benzylic halides are excellent substrates.
Temperature: Most reactions proceed efficiently at temperatures ranging from 0 °C to 80 °C. The initial deprotonation with highly reactive bases like NaH is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.[1]
Experimental Protocols
Two distinct, reliable protocols are presented below. Protocol 1 represents a classic and robust method using a strong base, while Protocol 2 details a greener, highly efficient Phase-Transfer Catalysis (PTC) approach.
This method is highly effective for a wide range of alkyl halides and typically results in high yields. The use of NaH ensures complete deprotonation of the pyrazole.
Materials and Reagents:
3,5-Dimethylpyrazole
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Flame-dried round-bottom flask with a magnetic stir bar
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 3,5-dimethylpyrazole (1.0 eq.).
Dissolution: Add anhydrous DMF to dissolve the starting material (target concentration of 0.2-0.5 M).
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.1-1.2 eq., 60% dispersion) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable; hydrogen gas is evolved. Handle only under an inert atmosphere.[4]
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Alkylation: Cool the resulting suspension back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via syringe.
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x volume). Combine the organic layers.
Washing & Drying: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.
PTC is an excellent "green chemistry" alternative that often avoids the need for anhydrous solvents and strong, hazardous bases.[7] The catalyst facilitates the transfer of the pyrazolide anion from the solid or aqueous phase into the organic phase for reaction.
Materials and Reagents:
3,5-Dimethylpyrazole
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃), solid
Alkyl halide (e.g., 1-Bromobutane)
Tetrabutylammonium bromide (TBAB)
Organic solvent (e.g., Toluene or Dichloromethane, or solvent-free)
Water
Diethyl ether or Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask with a magnetic stir bar
Step-by-Step Procedure:
Setup: In a round-bottom flask, combine 3,5-dimethylpyrazole (1.0 eq.), powdered KOH (1.2-1.5 eq.), and the phase-transfer catalyst TBAB (0.05-0.1 eq.).
Addition of Reagents: Add the alkyl halide (1.1-1.2 eq.) to the flask. If using a solvent, add it now (e.g., Toluene). Many PTC alkylations can be performed effectively without any solvent.
Reaction: Stir the mixture vigorously at a temperature between room temperature and 80 °C for 2-8 hours. Vigorous stirring is crucial to maximize the interfacial area between the phases.[8]
Monitoring: Monitor the reaction by TLC or GC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x volume).
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is often of high purity, but can be further purified by column chromatography or distillation if necessary.
Experimental Workflow and Data
Caption: General experimental workflow for N-alkylation of pyrazoles.
Table 1: Comparison of N-Alkylation Conditions for Pyrazoles
Yields and conditions are representative and may vary based on the specific substrate and scale.
Troubleshooting and Optimization
Low Yield: If the yield is low, ensure all reagents are pure and solvents are anhydrous, especially for Protocol 1.[2] Check the reactivity of the alkylating agent; an iodide may be required instead of a bromide or chloride. Increasing the reaction temperature or time may also improve conversion.
Side Reactions: With certain reactive electrophiles like benzyl bromide, strong bases like KOH can sometimes lead to side products (e.g., benzyl alcohol).[7] Using a milder base like K₂CO₃ or switching to the NaH/DMF protocol can mitigate this.
Regioselectivity (for Unsymmetrical Pyrazoles): While not an issue for 3,5-dimethylpyrazole, for other substrates, regioselectivity is a major challenge.[1] Generally, alkylation favors the less sterically hindered nitrogen. The choice of base and solvent system is critical; for example, K₂CO₃ in DMSO is often effective for selective N1-alkylation of 3-substituted pyrazoles.[2][5]
Conclusion
The N-alkylation of 3,5-dimethylpyrazole is a fundamental and highly efficient transformation. Researchers can choose between classical methods using strong bases like sodium hydride for high reactivity, or modern, greener alternatives like phase-transfer catalysis that offer operational simplicity and reduced waste. Careful consideration of the base, solvent, and alkylating agent allows for the reliable synthesis of a diverse range of N-substituted pyrazoles, which are invaluable scaffolds for discovery research.
References
Title: 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid
Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom
URL: [Link]
Title: Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent
Source: ResearchGate
URL: [Link]
Title: Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes
Source: Angewandte Chemie International Edition
URL: [Link]
Title: PHASE TRANSFER CATALYZED C- vs 0- ALKYLATION OF 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE IN THE ABSENCE OR PRESENCE OF CARBON DISULPHIDE
Source: HETEROCYCLES
URL: [Link]
Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions
Source: RSC Advances
URL: [Link]
Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates
Source: MDPI
URL: [Link]
Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates
Source: Semantic Scholar
URL: [Link]
Title: Phase-Transfer Catalysis (PTC)
Source: Macmillan Group Meeting, Princeton University
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Yield Optimization for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine Synthesis
Introduction
Synthesizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine presents unique regiochemical and chemoselective challenges. The target molecule features a bulky pyrazole core attached to the sterically hindered secondary carbon (C2) of a propylamine chain. Researchers typically employ one of two primary synthetic routes: (A) direct SN2 alkylation of 3,5-dimethylpyrazole with a protected 2-halopropan-1-amine/sulfonate, or (B) the nucleophilic ring-opening of 2-methylaziridine derivatives.
This guide provides causal troubleshooting, quantitative data, and self-validating protocols to help you maximize your isolated yield and ensure absolute regiocontrol.
Section 1: Troubleshooting & FAQs
Q1: During the direct alkylation of 3,5-dimethylpyrazole with N-Boc-1-aminopropan-2-yl methanesulfonate, my yield is below 20%, and I observe significant alkene formation. How can I fix this?A1: You are observing a classic competition between SN2 substitution and E2 elimination. The secondary mesylate is sterically hindered, increasing the activation energy required for the SN2 trajectory. When using strong, non-nucleophilic bases (like K₂CO₃ or Cs₂CO₃ at elevated temperatures), the base abstracts a proton from the adjacent methyl group instead, leading to the E2 elimination byproduct (N-Boc-allylamine).
Solution: To favor the SN2 pathway, you must maximize the nucleophilicity of the pyrazole while minimizing the basicity of the reaction medium during the critical C-N bond-forming step. Pre-form the pyrazolide anion using Sodium Hydride (NaH) in anhydrous DMF at 0 °C to ensure complete deprotonation [1]. Once hydrogen gas evolution ceases, the highly nucleophilic pyrazolide can attack the mesylate at lower temperatures (25–40 °C), significantly reducing the E2 steric penalty. Alternatively, consider a Mitsunobu alkylation using 1-(Boc-amino)propan-2-ol, which operates under milder conditions and often bypasses elimination pathways entirely [2].
Q2: I am using the aziridine ring-opening route (reacting 3,5-dimethylpyrazole with 1-tosyl-2-methylaziridine). However, I am isolating the wrong regioisomer: 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine. How do I invert the regioselectivity?A2: The regioselectivity of aziridine ring-opening is strictly dictated by the reaction mechanism. Under basic or neutral thermal conditions, the pyrazole attacks the least sterically hindered carbon (C3 of the aziridine) via a synchronous SN2 mechanism, yielding the undesired 1-substituted isomer.
Solution: To direct the attack to the more substituted carbon (C2) and obtain your target molecule, you must shift the mechanism to an asynchronous, SN1-like transition state. This is achieved by adding a strong Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂) or Copper(II) triflate. The Lewis acid coordinates to the aziridine nitrogen, weakening the adjacent C-N bonds. The C2-N bond lengthens preferentially because the developing partial positive charge is stabilized by hyperconjugation from the methyl group. The pyrazole then attacks this highly electrophilic C2 position, yielding the desired 2-substituted skeleton [4].
Q3: How can I ensure my deprotection step doesn't degrade the pyrazole ring or cause low recovery?A3: The 3,5-dimethylpyrazole ring is generally stable to strong acids, making Boc deprotection straightforward (e.g., 4M HCl in dioxane). However, removing a Tosyl group (from the aziridine route) requires harsh reductive conditions (e.g., Na/NH₃) which can lead to product loss during aqueous workup due to the high water solubility of the resulting free diamine.
Solution: If using the aziridine route, consider utilizing a more labile protecting group like the para-nitrobenzenesulfonyl (Nosyl) group, which can be removed under mild conditions using thiophenol and potassium carbonate. For workup of the free amine, avoid highly aqueous extractions; instead, evaporate the solvent and purify the amine via reverse-phase chromatography or by precipitating it as a hydrochloride salt.
Section 2: Quantitative Data Presentation
Table 1: Effect of Base and Solvent on SN2 Alkylation Yield (Direct Route)
Base (Equiv)
Solvent
Temp (°C)
Target SN2 Yield (%)
E2 Byproduct (%)
Unreacted SM (%)
K₂CO₃ (2.0)
Acetone
60
15
65
20
Cs₂CO₃ (1.5)
DMF
80
22
70
8
NaH (1.1)
THF
65
45
40
15
| NaH (1.1) | DMF | 25 | 78 | 12 | 10 |
Table 2: Catalyst Effect on Aziridine Ring-Opening Regioselectivity (Route B)
Catalyst (mol %)
Solvent
Temp (°C)
C2-Attack (Target, %)
C3-Attack (Undesired, %)
None (Thermal)
Toluene
110
5
95
K₂CO₃ (100)
DMF
80
<1
>99
BF₃·OEt₂ (20)
DCM
0 to 25
88
12
| Cu(OTf)₂ (10) | DCE | 50 | 92 | 8 |
Section 3: Self-Validating Experimental Protocols
Protocol 1: Optimized Base-Mediated Alkylation (NaH/DMF Method)
Causality Focus: Pre-forming the pyrazolide anion prevents the base from acting on the alkylating agent, suppressing E2 elimination [1].
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 3,5-dimethylpyrazole (1.0 mmol, 96 mg) and anhydrous DMF (5 mL).
Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 mmol, 44 mg) in one portion. Validation step: Observe H₂ gas evolution. The solution should become clear and slightly yellow after 30 minutes, confirming complete formation of the pyrazolide anion.
Alkylation: Dissolve N-Boc-1-aminopropan-2-yl methanesulfonate (1.2 mmol) in anhydrous DMF (2 mL) and add it dropwise over 10 minutes to the 0 °C solution.
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours. Do not heat, as temperatures above 40 °C will exponentially increase the E2 elimination rate.
Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.
Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.
Protocol 2: Lewis Acid-Catalyzed Aziridine Ring Opening
Causality Focus: BF₃·OEt₂ activates the aziridine, forcing an SN1-like opening that favors nucleophilic attack at the more substituted carbon [4].
Setup: In an oven-dried vial under nitrogen, dissolve 1-tosyl-2-methylaziridine (1.0 mmol) and 3,5-dimethylpyrazole (1.2 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
Activation: Cool the mixture to 0 °C. Add BF₃·OEt₂ (0.2 mmol, 25 µL) dropwise. Validation step: The reaction mixture may transiently change color (e.g., pale yellow), indicating Lewis acid-base complexation.
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor by TLC (disappearance of the aziridine spot).
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid. Extract with DCM (2 x 10 mL).
Isolation: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via column chromatography to yield the Tosyl-protected target amine.
Section 4: Workflows & Visualizations
Caption: Reaction pathways for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine synthesis.
Caption: Troubleshooting workflow for addressing low reaction yield and poor regioselectivity.
References
Tellew, J. E., et al. "Lead Optimization of 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A Adenosine Receptor Antagonists for the Treatment of Parkinson's Disease." ACS Publications. [Link]
Watanabe, Y., et al. "Transition Metal-Catalyzed N-Alkylation of NH Groups of Azoles with Alcohols." Oxford Academic. [Link]
Universidad de Oviedo. "GENERATION OF HIGHLY REACTIVE INTERMEDIATES UNDER TRANSITION METAL-FREE CONDITIONS: SYNTHESIS OF FUNCTIONALIZED HETEROCYCLIC A." Universidad de Oviedo. [Link]
Optimization
challenges in scaling up pyrazole synthesis reactions.
Welcome to the Process Chemistry Support Center: Pyrazole Scale-Up . As a Senior Application Scientist, I have designed this technical guide to address the critical bottlenecks drug development professionals face when tr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center: Pyrazole Scale-Up . As a Senior Application Scientist, I have designed this technical guide to address the critical bottlenecks drug development professionals face when transitioning pyrazole synthesis from discovery bench-scale to pilot-plant manufacturing.
Scaling up pyrazole synthesis—whether via the classic Knorr condensation or 1,3-dipolar cycloadditions—introduces severe challenges in thermal management, regiochemical drift, and process safety. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and actionable engineering solutions.
Diagnostic Workflow: Scale-Up Bottlenecks
Diagnostic workflow for resolving pyrazole scale-up challenges.
Module 1: Thermal Management & Exothermic Runaway
Q: Why does the Knorr pyrazole synthesis frequently result in thermal runaway during scale-up?A: The causality lies in the thermodynamics of the reaction mechanism. The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The initial nucleophilic attack to form the carbinolamine intermediate, followed by rapid dehydration to the hydrazone, is highly exothermic[1]. At the bench scale (e.g., 100 mg), the high surface-area-to-volume ratio of a round-bottom flask easily dissipates this heat. However, in a 50 L pilot reactor, the volume scales cubically while the cooling surface area only scales quadratically. Without adequate heat removal, the localized temperature spikes, accelerating the reaction rate exponentially (Arrhenius equation) and leading to a runaway exotherm and decomposition[1].
Q: How can we engineer the process to safely manage this exotherm?A: The most robust solution is transitioning from batch to continuous flow chemistry. Flow reactors possess micro-channels that offer massive surface-area-to-volume ratios, allowing for near-instantaneous heat dissipation and strict isothermal control[2]. If batch processing is mandatory, the exotherm must be managed via ultra-slow, controlled dosing of the hydrazine under cryogenic cooling, coupled with in-line calorimetry.
This protocol utilizes continuous flow to safely scale highly exothermic condensations while preventing the accumulation of reactive intermediates.
Feed Preparation: Prepare Solution A (1.0 M 1,3-diketone in ethanol) and Solution B (1.05 M substituted hydrazine in ethanol).
System Priming: Prime the HPLC pumps and the perfluoroalkoxy (PFA) reactor coil (10 mL internal volume) with pure ethanol. Set the reactor bath to the optimized isothermal temperature (e.g., 60 °C).
Continuous Mixing: Pump Solution A and Solution B at equal flow rates (e.g., 1.0 mL/min each) into a static T-mixer. The total flow rate is 2.0 mL/min, yielding a residence time of 5 minutes in the reactor coil.
Validation Checkpoint (In-Line PAT): Route the reactor effluent through an in-line FTIR flow cell. Monitor the disappearance of the ketone carbonyl stretch (~1700 cm⁻¹) and the appearance of the pyrazole C=N/C=C stretches (~1550 cm⁻¹). Self-Validation: Do not begin product collection until the FTIR spectra stabilize, confirming steady-state conversion has been reached.
Quenching: Direct the steady-state effluent into a stirred collection vessel containing a saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts and precipitate the crude pyrazole.
Continuous flow reactor setup for safe, scalable pyrazole synthesis.
Module 2: Regioselectivity & Isomer Control
Q: Why do we get a mixture of regioisomers when scaling up reactions with unsymmetrical 1,3-diketones?A: Regioselectivity is dictated by the competition between the two electrophilic carbonyl carbons and the two nucleophilic nitrogens of a substituted hydrazine (e.g., methylhydrazine). The terminal (NH₂) nitrogen is more nucleophilic and sterically unhindered, preferentially attacking the more electrophilic or less hindered carbonyl[3]. At small scales, precise temperature control keeps the reaction under kinetic control. During scale-up, poor mixing or temperature gradients provide enough thermal energy to overcome the activation barrier for the alternative attack, shifting the reaction toward a thermodynamic mixture of 1,3,5- and 1,3,4-trisubstituted pyrazoles[3].
Q: How can we lock the regiochemistry at scale without relying on complex protecting group strategies?A: Regiochemistry can be controlled by manipulating the solvent microenvironment or utilizing specific Brønsted acid catalysts. Fluorinated solvents (like Hexafluoroisopropanol, HFIP) act as strong hydrogen-bond donors. They preferentially coordinate to the more basic carbonyl oxygen of the diketone, amplifying the electrophilicity difference between the two carbonyls and directing the nucleophilic attack with extreme precision[3]. Alternatively, conducting the reaction in water with a multi-SO3H Brønsted acidic ionic liquid catalyst has been proven to yield excellent regioselectivity by activating the enolization pathway selectively[4].
Data Presentation: Impact of Solvent and Catalyst on Regioselectivity
The following table summarizes quantitative data on optimizing the regioisomeric ratio (Isomer A vs. B) during the condensation of unsymmetrical diketones with methylhydrazine.
Reaction Medium / Solvent
Catalyst System
Temperature (°C)
Regioisomeric Ratio (A:B)
Isolated Yield (%)
Ethanol (Standard Batch)
None
78 (Reflux)
60 : 40
75
Toluene
Acetic Acid (10 mol%)
110
70 : 30
82
Water
Multi-SO3H Ionic Liquid
25
95 : 5
93
Trifluoroethanol (TFE)
None
25
92 : 8
88
Hexafluoroisopropanol (HFIP)
None
25
>99 : 1
91
Protocol 2: Regioselective Batch Synthesis via Acidic Catalysis
Reactor Charging: To a jacketed reactor equipped with an overhead stirrer, add the unsymmetrical 1,3-diketone (1.0 eq) and distilled water (10 volumes).
Catalyst Addition: Add the multi-SO3H Brønsted acidic ionic liquid catalyst (5 mol%)[4]. Stir at 200 RPM and cool the jacket to 5 °C.
Controlled Dosing: Using a dosing pump, add the substituted hydrazine (1.05 eq) over 2 hours. Causality: Slow addition prevents localized heating, ensuring the kinetic preference for the desired regioisomer is maintained.
Validation Checkpoint (NMR NOESY): Withdraw a 0.5 mL aliquot, extract with CDCl3, and acquire a crude ¹H NMR and 2D NOESY spectrum. Self-Validation: Confirm the spatial proximity of the pyrazole ring proton to the correct substituent group via NOE cross-peaks[3]. Do not proceed to bulk workup until the ratio is >95:5.
Isolation: Filter the precipitated product. The aqueous filtrate containing the ionic liquid catalyst can be recycled for subsequent batches[4].
Module 3: Safety and Hazardous Intermediates
Q: Our synthetic route requires a [3+2] cycloaddition using diazo compounds. How can we scale this safely given their explosive nature?A: Diazoalkanes are highly toxic and prone to explosive decomposition, making their isolation at scale strictly prohibited in modern process chemistry. The solution is "telescoped" continuous flow synthesis. In this setup, the diazo compound is generated in-situ (e.g., via flowing fluorinated amines through a diazotization module) and immediately consumed in a subsequent reactor coil containing the alkyne dipolarophile[5]. Because the internal volume of the flow reactor is small, the steady-state inventory of the explosive diazo intermediate never exceeds a few milligrams at any given time, completely mitigating the blast hazard while allowing for multi-gram per hour throughput[5].
References
A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Reaction Chemistry & Engineering (RSC Publishing). Available at:[Link]
A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. National Institutes of Health (PMC). Available at:[Link]
Application of a multi-SO3H Brønsted acidic ionic liquid in water. RSC Advances. Available at:[Link]
Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. ACS Publications. Available at:[Link]
Technical Support Center: Controlling Regioselectivity in the Synthesis of Unsymmetrical Pyrazoles
Welcome to the Technical Support Center for the synthesis of unsymmetrical pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of contr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of unsymmetrical pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, you will find practical, in-depth answers to common challenges, troubleshooting strategies for when your reactions do not go as planned, and detailed protocols to enhance the regioselectivity of your pyrazole synthesis.
Introduction
The pyrazole nucleus is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Consequently, the regioselective synthesis of unsymmetrically substituted pyrazoles is of paramount importance. The formation of regioisomers, which differ in the placement of substituents on the pyrazole ring, can lead to compounds with dramatically different biological activities, toxicological profiles, and physical properties.[3][4] This guide provides a focused resource to help you master the control of regioselectivity in this critical class of reactions.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation so critical?
A1: In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that arise from the two possible orientations of the hydrazine addition to the dicarbonyl. For instance, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can yield either 1,5-dimethyl-3-phenyl-1H-pyrazole or 1,3-dimethyl-5-phenyl-1H-pyrazole.[3] Controlling the reaction to produce a single, desired regioisomer is crucial because different regioisomers can possess vastly different biological activities and physicochemical properties.[3][4] For therapeutic applications, a single, pure regioisomer is often a regulatory requirement.
Q2: What are the primary factors that dictate the regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, the reaction between a 1,3-dicarbonyl compound and a hydrazine, is governed by a combination of factors:[3][5]
Electronic Effects: The electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it more susceptible to the initial nucleophilic attack by the hydrazine.[3][4]
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[3][4]
Reaction Conditions: The choice of solvent, temperature, and the presence of acid or base catalysts can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[3][6]
Q3: How can the choice of solvent dramatically influence the regioselectivity of my pyrazole synthesis?
A3: The solvent can play a pivotal role in controlling which regioisomer is formed. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine, often resulting in a single detectable regioisomer.[7][8] This is in stark contrast to conventional solvents like ethanol, which often yield mixtures of regioisomers.[7][8]
Q4: How do I definitively determine the regiochemistry of my synthesized pyrazoles?
A4: Unambiguous characterization of regioisomers is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
¹H and ¹³C NMR: These standard techniques provide initial structural information, as the chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.[9]
2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method for assigning regiochemistry.[9] This technique detects through-space proximity between protons. A cross-peak between the N-substituent (e.g., N-CH₃) and a proton on a C-substituent (e.g., C5-Aryl) confirms their spatial closeness, thus unequivocally identifying the isomer.[9]
Troubleshooting Guide
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
Problem: The electronic and steric differentiation between the two carbonyl groups of your 1,3-dicarbonyl substrate is insufficient under the current reaction conditions to favor the formation of one regioisomer.
Troubleshooting Strategies:
Solvent Modification: As a primary step, consider switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE).[3] These solvents can enhance regioselectivity through their unique hydrogen-bonding properties.[9]
Temperature Adjustment: Lowering the reaction temperature can enhance kinetic control, potentially favoring the formation of one regioisomer over the other.[3]
Catalyst Screening: The addition of an acid or base catalyst can alter the reaction pathway. Experiment with both acidic (e.g., acetic acid, p-toluenesulfonic acid) and basic (e.g., sodium acetate) conditions to see if regioselectivity is improved.[9]
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current experimental setup.
Troubleshooting Strategies:
Re-evaluate Starting Material Design:
Electronic Tuning: If possible, modify the substituents on the 1,3-dicarbonyl. A stronger electron-withdrawing group can be used to direct the initial attack to the more electrophilic carbonyl.
Steric Tuning: Introducing a bulkier substituent near one of the carbonyl groups can sterically shield it, directing the hydrazine to the less hindered carbonyl.
Protecting Group Strategy: In some instances, a protecting group can be employed to temporarily block one of the reactive sites, thereby directing the reaction towards the desired outcome.[3]
Alternative Synthetic Routes: Consider alternative, more regioselective methods for pyrazole synthesis, such as 1,3-dipolar cycloadditions or direct substitution on a pre-formed pyrazole ring.[1][2]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for subsequent applications.
Troubleshooting Strategies:
Column Chromatography: This is the most common method for separating regioisomers. Careful optimization of the solvent system (eluent) is key. Start with a non-polar solvent system and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation.[3]
Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be a highly effective purification method.[3] Experiment with a range of solvents to find one that preferentially crystallizes the desired isomer.[3]
Data Presentation: Impact of Reaction Conditions on Regioselectivity
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
Regioisomer A is the 3-trifluoromethyl derivative and B is the 5-trifluoromethyl derivative. Data adapted from studies on the effect of fluorinated alcohols and other solvents on pyrazole formation.[3][10]
Table 2: Influence of Hydrazine Substituent on Regioselectivity
Data from a study on the cyclocondensation of acetylenic ketones with hydrazines, highlighting how the electronic nature of the hydrazine substituent can reverse the regioselectivity.[10]
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).[3]
Addition: Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.[3]
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Visualization of Reaction Mechanisms
Knorr Pyrazole Synthesis: The Origin of Regioisomers
The following diagram illustrates the two competing pathways in the Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl, leading to the formation of two distinct regioisomers. The initial nucleophilic attack of the hydrazine at either carbonyl C1 or C2 determines the final substitution pattern on the pyrazole ring.
Caption: Competing pathways in the Knorr pyrazole synthesis.
Troubleshooting Workflow for Poor Regioselectivity
This flowchart provides a logical sequence of steps to troubleshoot and optimize reactions that yield unsatisfactory regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
References
Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]
BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
BenchChem. (2025).
BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem.
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 73(9), 3523–3529. [Link]
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2010). Pyrazoles as drugs: facts and fantasies. In Targets in Heterocyclic Systems (Vol. 14, pp. 52-98). Italian Chemical Society.
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529.
Power, M. O., O'Brien, J. E., & Moody, T. S. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2241. [Link]
Shawali, A. S., & Abdallah, M. A. (2013). Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate. European Journal of Chemistry, 4(2), 149-155.
Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.
Bakulev, V. A., Karimov, D. N., & Eltsov, O. S. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 5038.
BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem.
Park, Y. J., & Lee, Y. R. (2000). Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. Organic Letters, 2(19), 2947-2950.
Panda, N., & Jena, A. K. (2012). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 10(45), 9069-9072.
Wang, L., Huang, J., Gong, X., & Wang, J. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7555–7560.
Shawali, A. S., & Abdallah, M. A. (2012). Site-Selectivity in the reaction of hydrazine hydrate with 3,4'-Bis-(functionalized carbonyl). Arkivoc, 2012(5), 301-311.
Sharma, V., Kumar, V., & Singh, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537.
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270.
Wang, X., Zhu, J., & Zhang, Y. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
J&K Scientific LLC. (2026, February 23). Knorr Pyrazole Synthesis.
IntechOpen. (2022, November 23).
Zhang, Z., Li, R. P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(6), 3769–3778.
El-Faham, A., & Al-Othman, Z. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
Technical Support Center: Reducing Byproduct Formation in Knorr Pyrazole Synthesis
Prepared by: Your Senior Application Scientist Team Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Your Senior Application Scientist Team
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this robust reaction and seek to optimize its outcome. We understand that in drug discovery, purity and predictability are paramount. This document moves beyond basic protocols to provide in-depth, mechanism-driven troubleshooting for the most common challenge in this synthesis: byproduct formation.
Section 1: Foundational FAQs
This section addresses the fundamental principles of the Knorr synthesis and the byproducts that can arise.
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] The reaction is typically catalyzed by acid and involves two key stages:
Hydrazone Formation: The hydrazine first condenses with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1] This step is often the most rapid, especially under acidic conditions which activate the carbonyl carbon for nucleophilic attack.[2][3]
Cyclization & Dehydration: The second nitrogen atom of the hydrazone then performs an intramolecular attack on the remaining carbonyl group. This is followed by a dehydration step to eliminate water and form the stable, aromatic pyrazole ring.[4][5]
Caption: Competing pathways leading to regioisomer formation.
Solutions & Optimization Strategies:
Modify Reaction pH: The pH is a critical parameter. Acid catalysis accelerates both the initial condensation and the final cyclization. [2][3]However, the nature of the catalyst can shift the regiochemical outcome.
Strategy: Screen different acid catalysts (e.g., acetic acid, HCl, p-TsOH). In some systems, moving to neutral or even basic conditions can completely reverse the selectivity.
[6] * See Protocol 1: Screening Reaction Conditions for Optimal Regioselectivity.
Change the Solvent: Solvent polarity and hydrogen-bonding capability can stabilize or destabilize reaction intermediates, altering the energy barrier for each pathway.
Strategy: Solvents like 2,2,2-trifluoroethanol (TFE) have been shown to significantly influence regioselectivity, often favoring one isomer over another compared to standard solvents like ethanol.
[6][7] * See Table 1: Impact of Solvent on Regioisomeric Ratio.
Adjust Reactant Stoichiometry: Recent kinetic studies suggest that the ratio of the dicarbonyl to the hydrazine can influence the reaction pathway and, consequently, the final product ratio.
[8] * Strategy: Instead of the standard 1:1 or 1:1.1 ratio, try running the reaction with a controlled excess of either the dicarbonyl or the hydrazine (e.g., 1.5:1 or 1:1.5) and analyze the product distribution.
Purification: If a mixture is unavoidable, separation is key.
Strategy: Regioisomers often have slightly different polarities and crystal packing abilities. Attempt separation using flash column chromatography on silica gel or fractional recrystallization from various solvent systems.
[6]
Issue 2: My yield is very low and TLC shows significant unreacted starting material.
Diagnosis: The reaction has not gone to completion.
Mechanistic Cause: The energy barrier for the reaction, particularly the rate-determining cyclization/dehydration step, has not been overcome. [8]This can be due to insufficient thermal energy, poor substrate reactivity (e.g., sterically hindered ketones or electron-poor hydrazines), or catalyst deactivation.
Solutions & Optimization Strategies:
Increase Temperature & Time: The simplest approach is to provide more energy. Ensure the reaction is monitored by TLC to track the consumption of the limiting reagent.
[9]2. Ensure Proper Stoichiometry: While typically run with a slight excess of hydrazine, ensure your measurements are accurate. Using a degraded or impure hydrazine can also lead to incomplete conversion.
[9]3. Optimize Catalyst: Ensure you are using an appropriate acid catalyst. A few drops of glacial acetic acid are often sufficient. [10]If the reaction is still sluggish, a stronger acid might be required, but be mindful that this can also increase side reactions.
Workup Procedure: Unreacted hydrazine starting material can often be removed during the workup with a dilute acid wash (e.g., 1 M HCl), which converts the basic hydrazine into a water-soluble salt.
[11]
Issue 3: My reaction has turned dark brown/red and is difficult to purify.
Diagnosis: Decomposition of starting materials or intermediates is occurring.
Mechanistic Cause: Hydrazine and its derivatives can be sensitive to air and light, leading to oxidation and the formation of highly colored impurities. [9][12]Excessively high temperatures or strong acidic conditions can also promote polymerization and charring of the organic components.
[13]
Solutions & Optimization Strategies:
Use High-Purity Reagents: Ensure you are using fresh, high-quality hydrazine. If using a free base, consider switching to a more stable salt form like phenylhydrazine HCl, liberating the free base in situ if necessary.
[9]2. Run Under Inert Atmosphere: To prevent air oxidation, run the reaction under a nitrogen or argon atmosphere. This is particularly important for extended reaction times or at high temperatures.
[9]3. Moderate Reaction Conditions: Avoid excessively high temperatures. It is often better to run the reaction at a lower temperature for a longer period.
Purification with Activated Charcoal: If colored impurities are present in the final product, they can sometimes be adsorbed onto activated charcoal. [11]Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir briefly, and then filter through celite to remove the charcoal and the adsorbed impurities.
Section 3: Protocols & Data
Table 1: Impact of Solvent on Regioisomeric Ratio
The following table summarizes representative data on how solvent choice can influence the outcome of the reaction between an unsymmetrical dicarbonyl (1-phenyl-1,3-butanedione) and methylhydrazine.
Solvent
Catalyst
Temperature (°C)
Ratio (Isomer A : Isomer B)
Primary Rationale
Ethanol
Acetic Acid
80
65 : 35
Standard protic solvent, moderate selectivity.
Toluene
Acetic Acid
110
78 : 22
Aprotic solvent, may favor one transition state.
2,2,2-Trifluoroethanol (TFE)
None
25
>95 : 5
Highly polar, hydrogen-bond-donating solvent can strongly influence the reaction pathway, often leading to high selectivity. [6]
Acetic Acid
None (Solvent)
100
40 : 60
Acidic solvent can alter the protonation state of the hydrazine, reversing selectivity.
Note: Data is illustrative, based on principles outlined in cited literature. Actual results will vary based on specific substrates.
Protocol 1: Screening Reaction Conditions for Optimal Regioselectivity
This protocol provides a workflow for optimizing a Knorr synthesis to favor a single regioisomer using 1-(4-methoxyphenyl)-1,3-butanedione and phenylhydrazine as an example.
Set up Parallel Reactions: In separate, labeled vials, dissolve the dicarbonyl (e.g., 100 mg, 0.52 mmol) in 2 mL of each solvent (Ethanol, Toluene, TFE).
Catalyst Addition: To designated vials, add a catalyst. For example:
Vial 1 (Ethanol): No catalyst.
Vial 2 (Ethanol): 1 drop of Acetic Acid.
Vial 3 (Toluene): 1 drop of Acetic Acid.
Vial 4 (TFE): No catalyst.
Reagent Addition: Add phenylhydrazine (1.1 equiv, ~63 mg) to each vial.
Reaction: Stir the reactions at a set temperature (e.g., start with 60 °C).
Monitoring: After 1 hour, take a small aliquot from each reaction, spot on a TLC plate, and develop (e.g., 30% Ethyl Acetate / 70% Hexanes) to assess conversion.
Analysis: Once a reaction appears complete (starting material consumed), perform a workup (e.g., dilute with water, extract with ethyl acetate). Analyze the crude product ratio by ¹H NMR or LC-MS.
Optimization: Based on the results, select the condition that provides the best ratio of the desired regioisomer for scale-up.
References
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (Source: National Center for Biotechnology Information)
Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem. (Source: BenchChem)
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (Source: Royal Society of Chemistry)
Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. (Source: BenchChem)
Troubleshooting the reaction mechanism of pyrazole formation - Benchchem. (Source: BenchChem)
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. (Source: Organic Chemistry Portal)
Recent Advances in the Regioselective Synthesis of Pyrazoles. (Source: Bentham Science)
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (Source: Royal Society of Chemistry)
A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones - Benchchem. (Source: BenchChem)
Knorr Pyrazole Synthesis - Chem Help Asap. (Source: Chem Help Asap)
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF - ResearchGate. (Source: ResearchGate)
Knorr Pyrazole Synthesis. (Source: Unknown)
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - SciSpace. (Source: SciSpace)
Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. (Source: YouTube)
Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis - Benchchem. (Source: BenchChem)
Technical Support Center: Optimization of Pyrazole N-Alkylation
Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, regioselective methods for functionali...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, regioselective methods for functionalizing pyrazole scaffolds.
Strategic Workflow for Pyrazole N-Alkylation
Before diving into specific troubleshooting scenarios, consult the decision matrix below to select the most appropriate alkylation strategy based on your substrate's symmetry and the nature of your electrophile.
Figure 1: Decision matrix for optimizing pyrazole N-alkylation based on substrate and electrophile.
Frequently Asked Questions & Troubleshooting
Q1: Why does my N-alkylation yield a mixture of N1 and N2 regioisomers, and how do I control it?
A: Unsymmetrical pyrazoles exist as tautomeric mixtures, meaning both nitrogen atoms can act as nucleophiles. The regioselectivity is governed by a competition between steric hindrance and electronic effects[1].
Kinetic Control: Using strong bases (like NaH) causes rapid, irreversible deprotonation. The resulting highly reactive pyrazolate anion attacks the electrophile quickly, often leading to poor regioselectivity (mixtures of N1 and N2)[1].
Thermodynamic Control: Using milder bases (like K₂CO₃) with gentle heating allows the reaction to equilibrate. Alkylation will strongly favor the less sterically hindered nitrogen atom[1]. If your substrate has a bulky substituent at C3, alkylation will predominantly occur at N1[2].
Q2: What are the optimal base and solvent combinations for classic N-alkylation?
A: The choice of base and solvent is the most critical factor in classical alkylation. Polar aprotic solvents (DMF, DMSO) are preferred because they solvate the metal cation (e.g., K⁺), leaving a "naked," highly nucleophilic pyrazolate anion[3]. Below is a summary of condition optimization for a standard phenethyl bromide alkylation:
Table 1: Optimization of Base-Mediated N-Alkylation Conditions [1]
Base
Solvent
Temp (°C)
Yield (%)
N1:N2 Ratio
Mechanistic Notes
K₂CO₃
Acetone
45 (Reflux)
45%
80:20
Slow reaction due to poor inorganic base solubility.
Good conversion, but difficult workup to remove the amine base.
K₂CO₃
DMF
60
92%
>95:5
Optimal thermodynamic control; favors less hindered N.
Q3: My substrate is sensitive to basic conditions. Are there acid-catalyzed alternatives?
A: Yes. If your pyrazole or electrophile degrades under basic conditions, you can use4[4]. By using a catalytic amount of camphorsulfonic acid (CSA) in 1,2-dichloroethane (DCE), the imidate is activated, allowing the neutral pyrazole to attack. In this scenario, sterics completely dictate the major regioisomer[5].
Q4: When should I use the Mitsunobu reaction instead of base-mediated alkylation?
A: The 6 is ideal when your alkylating agent is a primary or secondary alcohol rather than a halide[6]. It proceeds under mild, neutral conditions, preventing base-catalyzed side reactions (like elimination of the alkyl halide to a styrene derivative)[1]. Furthermore, the Mitsunobu reaction often provides excellent N1 regioselectivity due to the steric preference of the bulky phosphonium intermediate[6].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Monitor the specified TLC/LC-MS checkpoints to ensure the mechanistic pathways are proceeding as intended.
Protocol A: Thermodynamic Base-Mediated Alkylation (Optimal for Halides)[1]
Causality: Using K₂CO₃ in DMF at 60 °C provides the thermal energy required to overcome the activation barrier for the sterically favored regioisomer, ensuring thermodynamic control.
Setup: To an oven-dried round-bottom flask under inert atmosphere (Nitrogen/Argon), add the unsymmetrical pyrazole (1.0 equiv) and anhydrous DMF (0.2 M).
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes. Self-Validation: The suspension may slightly change color as the pyrazolate anion forms.
Alkylation: Add the alkyl halide (1.2 equiv) dropwise.
Heating: Heat the reaction mixture to 60 °C and stir for 12–16 hours.
Workup: Cool to room temperature and quench with distilled water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via silica gel chromatography to separate any minor N2-isomer.
Protocol B: Mitsunobu N-Alkylation (Optimal for Alcohols)[3]
Causality: The order of addition is critical. DIAD must be added last to the pre-formed mixture of phosphine, alcohol, and pyrazole to prevent the premature consumption of the betaine intermediate by ambient moisture.
Setup: Dissolve the pyrazole (1.0 equiv), the target alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M) under Argon.
Activation: Cool the flask to 0 °C using an ice bath.
Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes. Self-Validation: A distinct yellow color from DIAD will appear and slowly fade as the reactive betaine intermediate forms and is consumed.
Propagation: Allow the reaction to warm to room temperature and stir for 4–8 hours. Monitor by LC-MS until the pyrazole mass is consumed.
Workup: Concentrate the reaction mixture directly under reduced pressure.
Purification: Purify by column chromatography. Troubleshooting: Triphenylphosphine oxide (TPPO) is a common byproduct; washing the crude mixture with cold ether/hexane can precipitate TPPO before loading onto the column.
Protocol C: Acid-Catalyzed Alkylation with Trichloroacetimidates[5]
Causality: CSA protonates the trichloroacetimidate, creating a highly electrophilic species that reacts with the neutral pyrazole, avoiding the need for basic deprotonation entirely.
Setup: To a round-bottom flask, add the pyrazole (1.0 equiv), the alkyl trichloroacetimidate (1.0 equiv), and Camphorsulfonic acid (CSA, 0.2 equiv).
Solvent Addition: Purge with Argon and add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
Reaction: Stir at room temperature for 4 hours.
Workup: Dilute with Ethyl Acetate. Wash the organic layer with saturated aqueous NaHCO₃ (to neutralize the CSA) and then with brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash chromatography.
References
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
The Mitsunobu Reaction in the 21st Century.
Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design. American Chemical Society.
Section 1: The Physicochemical Root of Chromatographic Challenges
Technical Support Center: Advanced Troubleshooting for Pyrazole Chromatography Welcome to the Technical Support Center for Pyrazole Purification. Pyrazoles are privileged scaffolds in drug discovery, frequently serving a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Troubleshooting for Pyrazole Chromatography
Welcome to the Technical Support Center for Pyrazole Purification. Pyrazoles are privileged scaffolds in drug discovery, frequently serving as bioisosteres for arenes to improve a drug candidate's lipophilicity and aqueous solubility[1]. However, their unique physicochemical properties—specifically their amphoteric nature, potential for tautomerization, and hydrogen-bonding capabilities—often complicate chromatographic purification.
This guide provides causal explanations, self-validating protocols, and specific troubleshooting steps for researchers facing poor resolution, peak tailing, or co-elution during pyrazole purification.
To effectively troubleshoot pyrazole purification, one must first understand the molecule's behavior in solution. Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms: a pyrrole-like N-1 (hydrogen bond donor) and a pyridine-like N-2 (hydrogen bond acceptor)[1].
Basicity & Ionization: With a pKa of approximately 2.5, unsubstituted pyrazole is significantly less basic than imidazole (pKa 7.1) due to the inductive effect of the adjacent heteroatom[1]. However, it is basic enough to protonate in acidic environments, which drastically shifts its hydrophilicity and alters its retention on reverse-phase (RP) columns[2][3].
Tautomerization: Unsymmetrically substituted pyrazoles (e.g., 3-methylpyrazole vs. 5-methylpyrazole) exist as tautomeric mixtures in solution[1]. This dynamic equilibrium often leads to broad, streaky bands on silica gel or the formation of closely eluting regioisomeric mixtures during N-alkylation reactions[1][4].
Section 2: Troubleshooting Guides & FAQs
Q1: My pyrazole product exhibits severe tailing and poor recovery on standard normal-phase silica gel. How can I resolve this?
Cause: Standard silica gel contains acidic silanol groups (Si-OH). The basic nitrogen atoms of the pyrazole ring form strong, non-reversible hydrogen bonds or ionic interactions with these acidic silanols, leading to peak tailing, poor separation, and potential product degradation[2][5].
Solution: Deactivate the stationary phase. Pre-treating the silica gel with a volatile organic base neutralizes the acidic sites, preventing secondary interactions[5].
Actionable Step: Add 0.5% to 1% (v/v) Triethylamine (TEA) to your eluent system. Slurry the silica gel in this TEA-spiked solvent before packing the column[5].
Q2: I am trying to separate N-1 and N-2 alkylated pyrazole regioisomers, but they co-elute as a single spot on TLC and flash chromatography. What is the next step?
Cause: Alkylation of unsymmetrical pyrazoles yields regioisomers that often possess nearly identical polarities and dipole moments, rendering standard normal-phase separation ineffective[1][4].
Solution: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). C18 columns differentiate molecules based on subtle hydrophobic surface area differences rather than polar functional group interactions[4].
Actionable Step: Utilize a water/acetonitrile or water/methanol gradient. If resolution remains poor, adjust the gradient to be shallower (e.g., 1% organic increase per minute) or explore polar organic modes[4].
Q3: In RP-HPLC, my pyrazole elutes at the solvent front with almost no retention. How do I increase its retention time?
Cause: If the mobile phase pH is near or below the pKa of your specific pyrazole derivative, the molecule ionizes (protonates). The ionized pyrazole functionality changes the equilibrium dynamics, making the compound highly hydrophilic and causing it to lose its ability to partition into the lipophilic C18 stationary phase[2][3].
Solution: Modify the mobile phase pH or introduce an ion-pairing reagent.
Actionable Step: Replace pure water with a neutral buffer, such as 0.1 M Ammonium Acetate (pH ~7). This suppresses the ionization of the pyrazole, shifting the equilibrium toward the neutral, more lipophilic species, thereby increasing retention and sharpening the peak[2].
Decision tree for pyrazole chromatography troubleshooting.
Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation and Execution of a TEA-Deactivated Silica Column
Self-Validation Check: A properly deactivated column will yield a sharp, symmetrical product band on the column. The isolated product mass should closely match the expected crude yield minus known impurities, indicating no product was irreversibly bound to the silica.
Eluent Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Add 0.5% to 1% (v/v) Triethylamine (TEA) and mix thoroughly[5].
Slurry Packing: In a beaker, combine standard grade silica gel (230-400 mesh) with the TEA-spiked eluent to form a uniform slurry[4][5]. Pour the slurry into the column and allow it to pack under gravity or gentle positive air pressure.
Equilibration: Flush the packed column with at least 2 column volumes (CV) of the TEA-spiked eluent to ensure complete neutralization of the acidic silanols.
Dry Loading (Crucial for low solubility): Dissolve the crude pyrazole in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate under reduced pressure to a dry, free-flowing powder. Load this powder evenly onto the top of the column bed[4][5].
Elution: Elute using positive pressure. Collect fractions and monitor via TLC. Note: Ensure the TLC plates are also run in the TEA-spiked solvent system to prevent Rf mismatch[4].
Protocol B: RP-HPLC Method Optimization for Ionizable Pyrazoles
Self-Validation Check: The retention factor (
k′
) should stabilize above 2.0, and peak symmetry (tailing factor) should approach 1.0 when the correct buffer is applied.
Initial Screening: Inject a small volume (e.g., 1 µL) of the crude mixture onto a C18 column using a standard unbuffered water/methanol gradient (e.g., 15% to 60% methanol in water over 20 mins)[2][6].
Evaluate Retention: If the pyrazole elutes at the solvent front or exhibits severe peak broadening/splitting, proceed to buffer addition.
Buffer Implementation: Prepare a 0.1 M aqueous Ammonium Acetate solution. Substitute the pure water line with this volatile, pH-neutral buffer[2].
Re-evaluation: Run the identical gradient profile. The pyrazole peak should shift to a higher retention time with improved symmetry due to the ion-pairing effect and ionization suppression[2].
Effect of mobile phase pH on pyrazole retention in RP-HPLC.
Section 4: Quantitative Data Presentation
The following table summarizes the comparative advantages and operational parameters for pyrazole purification methodologies based on empirical chromatographic data.
Chromatography Mode
Stationary Phase
Target Impurity / Issue
Typical Mobile Phase / Additive
Expected Outcome / Resolution
Normal Phase (Standard)
Silica Gel (230-400 mesh)
Non-polar byproducts
Hexane / Ethyl Acetate
Poor (Tailing, irreversible binding)
Normal Phase (Deactivated)
Silica Gel + 1% TEA
Polar impurities, preventing tailing
Hexane / EtOAc + 1% TEA
High recovery, sharp symmetrical peaks
Reverse Phase (Unbuffered)
C18
General reaction mixtures
Water / Acetonitrile
Variable (Fronting if compound is ionized)
Reverse Phase (Buffered)
C18
Regioisomers, ionizable pyrazoles
0.1 M NH₄OAc / Methanol
High retention, excellent resolution
Section 5: References
Column chromatography conditions for separating pyrazole isomers
Source: BenchChem
URL:
Purifying ionic compounds by flash column chromatography
Source: Biotage
URL:
Pyrazoles in Drug Discovery
Source: PharmaBlock
URL:
Technical Support Center: Purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole
Source: BenchChem
URL:
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography
Source: PMC (NIH)
URL:
A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives
Source: PMC (NIH)
URL:
Hydrazine Remediation & Work-Up Technical Support Center
Welcome to the Technical Support Center for hydrazine ( N2H4 ) work-up procedures. Hydrazine is a powerful nucleophile and reducing agent widely used in organic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for hydrazine (
N2H4
) work-up procedures. Hydrazine is a powerful nucleophile and reducing agent widely used in organic synthesis. However, its high toxicity, volatility, and reactivity make the removal of unreacted hydrazine during the work-up phase a critical safety and purification challenge.
This guide provides field-proven, mechanistically grounded protocols to safely quench, extract, or derivatize excess hydrazine without compromising your target API or intermediate.
Diagnostic Workflow: Selecting Your Work-Up Strategy
Before proceeding, analyze the chemical properties of your target molecule. The choice of hydrazine removal depends entirely on your product's acid-base stability and polarity.
Decision tree for selecting the optimal hydrazine work-up procedure based on product properties.
Methodological Protocols
Protocol A: Phase-Separation via Acid Wash
Causality & Mechanism: Hydrazine is a diacidic base with a
pKa
of ~8.10 for its first protonation state (
N2H5+
)[1]. By lowering the pH of the aqueous phase during liquid-liquid extraction, unreacted basic hydrazine is protonated into highly water-soluble hydrazinium salts (e.g., hydrazinium chloride). This forces the partition coefficient entirely into the aqueous layer, leaving neutral or acidic target molecules in the organic phase[2].
Step-by-Step Methodology:
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Acidification: Wash the organic layer with 3 volumes of ice-cold 10% aqueous
HCl
or
H2SO4
.
Self-Validation (Critical): Check the pH of the aqueous wash using indicator paper. It must remain highly acidic (pH < 3) to ensure complete protonation of the hydrazine. If the pH rises, add more acid.
Separation: Separate the layers. The aqueous layer now contains the hydrazinium salt.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to isolate your product.
Safety Note: Do not neutralize the aqueous waste without proper ventilation, as free hydrazine gas will evolve.
Protocol B: Chemical Scavenging via Derivatization (Acetone Quench)
Causality & Mechanism: If your target product is basic or acid-sensitive, an acid wash will result in product loss. Instead, exploit hydrazine's rapid condensation kinetics with unhindered ketones. Adding excess acetone converts free hydrazine into acetone hydrazone and subsequently acetone azine[3]. These derivatives are significantly less toxic, non-nucleophilic, and easily removed via silica gel chromatography or vacuum evaporation.
Step-by-Step Methodology:
Cooling: Cool the reaction mixture to room temperature to prevent exothermic runaway.
Quenching: Add an excess of acetone (typically 5-10 equivalents relative to the estimated remaining hydrazine).
Incubation: Stir the mixture for 1-2 hours at room temperature.
Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC). Stain with p-anisaldehyde or ninhydrin until the spot corresponding to free hydrazine is completely consumed.
Purification: Concentrate the mixture under reduced pressure. The volatile acetone azine can often be removed during extended high-vacuum drying, or separated from the API via a short silica gel plug.
Causality & Mechanism: For large-scale reactions or highly concentrated spills, traditional bleach (
NaOCl
) quenches are dangerous due to highly exothermic reactions[4] and the potential formation of toxic byproducts like absorbable organic halides (AOX). Alpha-ketoglutaric acid (AKGA) offers a superior, irreversible neutralization pathway. Validated by NASA for aerospace applications, AKGA reacts with hydrazine to form harmless, stable pyridazinecarboxylic acids (PCA) and water, neutralizing 99% of the chemical within 15 minutes[5].
Step-by-Step Methodology:
Preparation: Prepare a molar excess solution of AKGA (or its sodium salt) in water.
Neutralization: Slowly add the AKGA solution dropwise to the hydrazine-containing mixture.
Incubation: Allow the mixture to stir for 15–30 minutes. The reaction is mildly exothermic but highly controlled.
Disposal: The resulting PCA byproducts are environmentally benign and can typically be disposed of through standard aqueous waste streams, completely eliminating the hydrazine hazard[6].
Quantitative Data Summary
The following table summarizes the quantitative parameters and efficiencies of each work-up method to aid in rapid decision-making:
Work-Up Method
Primary Reagent
Reaction / Contact Time
Primary Byproduct
Best Suited For...
Acid Wash
10%
HCl
or
H2SO4
< 10 minutes
Hydrazinium salts (
N2H5+
)
Neutral or acidic target molecules
Derivatization
Acetone (5-10 eq.)
1 - 2 hours
Acetone azine / Hydrazone
Basic or acid-sensitive molecules
AKGA Quench
Alpha-ketoglutaric acid
15 minutes
Pyridazinecarboxylic acids (PCA)
Large-scale synthesis & spill remediation
Troubleshooting & FAQs
Q: My product is highly polar and water-soluble. How do I remove hydrazine without losing my product in an aqueous wash?A: An acid wash will likely extract your polar product into the aqueous phase. Instead, utilize centrifugal evaporation under high vacuum with an efficient cold trap (-40°C or lower)[7]. Ensure your evaporator is rated for hydrazine and properly sealed. Alternatively, derivatize the mixture using a polymer-bound aldehyde resin to scavenge the hydrazine, allowing you to simply filter off the solid resin.
Q: Can I just use household bleach (
NaOCl
) to destroy the hydrazine in my separatory funnel?A: While bleach is a common legacy laboratory quench, it is highly discouraged for routine work-ups. The oxidation reaction is highly exothermic and can cause the mixture to boil dangerously[4]. Furthermore, in the presence of organic solvents or amines, bleach can generate absorbable organic halides (AOX) or explosive chloramines. AKGA is the scientifically preferred, self-validating alternative for safe neutralization[5].
Q: My product yield is unexpectedly low after silica gel chromatography. Could the hydrazine be responsible?A: Yes. Free hydrazine strongly interacts with the acidic silanol groups on silica gel. This often causes it to streak and co-elute with polar products, or irreversibly bind your product to the column. Always quench or remove hydrazine before loading your crude mixture onto a column. If using the acetone quench method, ensure complete conversion to the less polar acetone azine before chromatography[3].
Technical Support Center: Stability and Storage of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling specialized bifunctional molecules. 2-(3,5-dimethyl-1H-pyrazol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling specialized bifunctional molecules. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is a highly versatile building block, featuring an electron-rich pyrazole ring and a reactive primary aliphatic amine.
While the pyrazole moiety is structurally robust, the primary amine is highly susceptible to environmental degradation during storage. This guide provides a deep-dive into the causality of these stability issues and offers field-proven troubleshooting protocols to ensure the integrity of your experiments.
Part 1: Core Mechanistic Principles of Degradation (The "Why")
Before troubleshooting specific symptoms, it is critical to understand the three primary vectors of degradation for this compound. The causality behind amine degradation dictates our handling and recovery strategies:
Carbamate Formation (CO₂ Absorption): Primary amines are strong nucleophiles. Upon exposure to atmospheric carbon dioxide, the unhindered primary amine undergoes a nucleophilic attack on the electrophilic carbon of CO₂, forming a carbamic acid intermediate. This intermediate rapidly deprotonates to form an insoluble alkyl ammonium carbamate salt [1].
Oxidative Degradation: In the presence of ambient oxygen and light, the α-carbon or the amine nitrogen can undergo radical-mediated auto-oxidation. This process cleaves C–N bonds or forms oxidized species such as imines, hydroxylamines, and N-oxides [2].
Hygroscopicity: Low-molecular-weight amines readily form hydrogen bonds with atmospheric moisture. This not only dilutes the effective molarity (causing stoichiometric imbalances in your reactions) but also accelerates hydrolytic degradation pathways and facilitates further CO₂ capture [3].
Fig 1. Primary environmental degradation pathways of the amine during storage.
Part 2: Troubleshooting Guide & FAQs
Q1: My reagent was originally a clear liquid, but it has turned yellow/brown over the past few months. Is it still usable?
Diagnosis: Oxidative Degradation.
Causality: The discoloration is a classic hallmark of radical-mediated auto-oxidation. Trace metals, light, and ambient oxygen initiate the formation of amine radicals, which subsequently form conjugated imines or N-oxides. These conjugated systems absorb visible light, appearing yellow or brown [2].
Resolution: Do not use deeply discolored batches for sensitive coupling reactions or biological assays, as the oxidized impurities can poison metal catalysts or cause off-target effects. You must repurify the amine via vacuum distillation (see Protocol 2).
Q2: There is a white, crystalline crust forming around the threads of the bottle cap, and the liquid seems more viscous.
Diagnosis: Carbamate Salt Formation.
Causality: When the bottle is repeatedly opened in ambient air, CO₂ enters the headspace. The primary amine reacts with CO₂ to form a carbamate salt. Because salts have much higher melting points than the parent liquid amine, they precipitate as a white crust. The dissolved carbamate also increases the bulk viscosity of the liquid[1].
Resolution: The crust is irreversible under standard ambient conditions. Wipe the threads clean with a lint-free wipe dampened with methanol. If the bulk liquid is highly viscous, it must be free-based and distilled.
Q3: My reaction yields are steadily dropping, even though the amine looks clear and has no crust.
Diagnosis: Water Absorption (Hygroscopicity).
Causality: Amines are highly hygroscopic. If the reagent absorbs even 2–5% water by weight, your volumetric or gravimetric measurements will overestimate the active amine concentration, leading to stoichiometric deficiencies in your reactions. Furthermore, water acts as a catalyst for further CO₂ absorption [3].
Resolution: Verify the water content using Karl Fischer (KF) titration. If water content exceeds 0.5%, dry the amine over activated 3Å molecular sieves for 24 hours before use.
Part 3: Quantitative Data Summary
To aid in rapid diagnostics, compare your physical observations against this standardized matrix:
Degradation Mode
Visual / Physical Indicator
Analytical Validation Metric
Causality
Preventive Storage Condition
Carbamate Formation
White crust on cap, increased liquid viscosity
FT-IR: Strong C=O stretch at 1550–1650 cm⁻¹
Nucleophilic attack of primary amine on CO₂
Store under Argon/N₂ headspace
Auto-Oxidation
Yellow to dark brown discoloration
¹H-NMR: Loss of α-protons, appearance of imine peaks
Radical-mediated oxidation via O₂ and light
Amber glass bottle, dark, 2–8 °C
Hygroscopicity
Unexplained yield drops, stoichiometric errors
KF Titration: >0.5% w/w water content
Hydrogen bonding with ambient moisture
Seal with Parafilm, store in desiccator
Part 4: Experimental Protocols
Protocol 1: Analytical Validation of Amine Integrity
Objective: To establish a self-validating system for checking the purity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine before committing it to critical experiments.
Visual Inspection: Assess the liquid's color against a pure white background.
Pass: Colorless to pale yellow.
Fail: Deep yellow or brown (Proceed to Protocol 2).
FT-IR Spectroscopy: Place a single drop of the neat amine on an ATR crystal. Scan from 4000 to 400 cm⁻¹.
Pass Criteria: Sharp N–H stretches at ~3300 and 3200 cm⁻¹.
Fail Criteria: Presence of a strong, broad C=O stretch at 1550–1650 cm⁻¹ indicates severe carbamate contamination.
Karl Fischer Titration: Inject 100 µL of the amine into a volumetric KF titrator.
Pass Criteria: < 0.5% w/w water.
Fail Criteria: > 0.5% w/w water (Requires drying over freshly activated 3Å molecular sieves for 24 hours prior to use).
Protocol 2: Repurification Workflow (Free-basing and Vacuum Distillation)
Objective: To recover pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine from a degraded, oxidized, or CO₂-contaminated batch.
Causality Note: Carbamates are highly stable, but they can be chemically "cracked" back to the free amine using a strong base. Subsequent vacuum distillation separates the volatile primary amine from non-volatile oxidized oligomers and salts.
Fig 2. Step-by-step repurification workflow for degraded primary amines.
Step-by-Step Methodology:
Basification: Transfer the degraded amine to a separatory funnel. Add an equal volume of 2M NaOH (aq). Agitate gently. Reasoning: The strong base forces the equilibrium away from the carbamate salt, yielding sodium carbonate and the free amine.
Extraction: Extract the aqueous mixture with three portions of Dichloromethane (DCM) or Diethyl Ether. The free amine will partition into the organic layer.
Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 30 minutes. Filter out the drying agent via gravity filtration.
Solvent Removal: Concentrate the filtrate using a rotary evaporator at near-ambient temperature (do not exceed 30 °C to prevent premature thermal degradation) to remove the extraction solvent.
Vacuum Distillation: Transfer the crude residue to a short-path distillation apparatus. Apply high vacuum (e.g., < 1 mbar). Heat the oil bath gradually. Collect the fraction corresponding to the pure amine, carefully monitoring the vapor temperature to avoid collecting higher-boiling oxidized impurities.
Storage: Immediately backfill the receiving flask with Argon, transfer to an amber glass bottle, seal with a PTFE-lined cap, and store at 2–8 °C.
References
Thermal, Oxidative and CO₂ Induced Degradation of Primary Amines Used for CO₂ Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C - ACS Publications.1
Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents for CO₂ Capture from Air. OSTI.GOV / Journal of the American Chemical Society.2
Contributions of CO₂, O₂, and H₂O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. PubMed Central (PMC).3
A Guide to the 1H NMR Characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is paramount. For nitrogen-containing heterocyclic c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is paramount. For nitrogen-containing heterocyclic compounds such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as an indispensable tool. This guide provides an in-depth analysis of the expected 1H NMR spectrum of this chiral amine, comparing it with related structural motifs to aid in its unambiguous characterization.
The Importance of 1H NMR in Structural Elucidation
1H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing parameters such as chemical shift (δ), integration, and spin-spin coupling, one can deduce the connectivity of atoms and the three-dimensional structure of a molecule. For a molecule like 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine, 1H NMR is crucial for confirming the successful synthesis and purity of the compound.
Predicted 1H NMR Spectrum of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
Molecular Structure and Proton Environments:
Caption: Molecular structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine with key proton groups highlighted.
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Key Considerations
Pyrazole-H (CH )
~ 5.8 - 6.0
Singlet (s)
1H
The lone proton on the pyrazole ring is expected to be a sharp singlet.[1][2]
Pyrazole-CH3 (CH 3)
~ 2.1 - 2.5
Two Singlets (s)
6H (3H each)
The two methyl groups on the pyrazole ring are in different chemical environments and are expected to appear as two distinct singlets.[1][3]
Propan-1-amine-CH (CH )
~ 4.0 - 4.5
Multiplet (m)
1H
This methine proton is coupled to the adjacent methyl and methylene protons, resulting in a complex multiplet. Its downfield shift is due to the adjacent nitrogen of the pyrazole ring.
Propan-1-amine-CH2 (CH 2)
~ 2.8 - 3.2
Multiplet (m)
2H
These diastereotopic protons are adjacent to a chiral center and will likely appear as a complex multiplet.
Propan-1-amine-CH3 (CH 3)
~ 1.2 - 1.4
Doublet (d)
3H
This methyl group is coupled to the adjacent methine proton, resulting in a doublet.
Amine-NH2 (NH 2)
Broad, variable
Singlet (br s)
2H
The chemical shift of amine protons is highly dependent on solvent and concentration. The signal is often broad and can be confirmed by D2O exchange.[4]
Comparative Analysis with Simpler Analogues
To understand the predicted spectrum, a comparison with simpler, related molecules is insightful.
Propan-2-amine (Isopropylamine)
The 1H NMR spectrum of propan-2-amine provides a reference for the aliphatic portion of our target molecule.[4] It typically shows three signals: a multiplet for the CH proton, a doublet for the two CH3 groups, and a broad singlet for the NH2 protons. The integrated proton ratio is 1:6:2, respectively.[4]
3,5-Dimethyl-1H-pyrazole
For the heterocyclic part, the 1H NMR of 3,5-dimethyl-1H-pyrazole shows two sharp singlets for the two methyl groups and a singlet for the C4-H proton.[5] The N-H proton usually appears as a very broad signal at a higher chemical shift.[6]
By mentally "stitching" these two fragments together, we can rationalize the predicted spectrum of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. The pyrazole ring acts as a substituent on the nitrogen of the propan-amine backbone, influencing the chemical shifts of the adjacent protons.
Experimental Protocol for 1H NMR Characterization
For researchers aiming to acquire and confirm the structure of this compound, the following protocol is recommended.
Objective: To obtain a high-resolution 1H NMR spectrum for structural confirmation.
Methodology:
Sample Preparation:
Dissolve 5-10 mg of the synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard NMR tube.
The use of deuterated solvents is crucial to avoid large solvent peaks in the spectrum.[4]
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[4]
Data Acquisition:
Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer. Higher fields will provide better signal dispersion, which is important for resolving complex multiplets.
Standard acquisition parameters should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
D2O Exchange Experiment:
To confirm the assignment of the NH2 protons, a D2O exchange experiment is invaluable.[6]
After acquiring the initial spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake well, and re-acquire the spectrum.
The signal corresponding to the NH2 protons will disappear or significantly decrease in intensity due to the exchange of protons with deuterium.
Caption: A typical workflow for the 1H NMR characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine.
Conclusion
The 1H NMR characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is a critical step in its synthesis and application. While a fully assigned public spectrum is not available, a detailed prediction can be made by analyzing its constituent fragments. By following a systematic experimental approach, including the use of D2O exchange, researchers can confidently confirm the structure of this and similar molecules. This guide provides the foundational knowledge and comparative insights necessary for drug development professionals and scientists to effectively utilize 1H NMR in their research endeavors.
Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
PubMed. NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins. [Link]
ResearchGate. ChemInform Abstract: Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. | Request PDF. [Link]
R Discovery. Synthesis, Characterization and Crystal Structure of Some Novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones. [Link]
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine (Chemical Formula: C₈H₁₅N₃, Exact Mass: 153.1266 Da) presents a unique analytical challenge due to its structural duality. It combines a highly polar, basic primary aliphatic amine with a moderately lipophilic, nitrogen-rich pyrazole core. This guide provides an in-depth, objective comparison of its behavior across two primary mass spectrometry platforms: Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS).
Designed for senior researchers and drug development professionals, this guide dissects the chemical physics of its ionization, details self-validating experimental protocols, and provides empirical data to guide platform selection for pharmacokinetics, impurity profiling, and structural elucidation.
Part 1: Mechanistic Principles of Ionization and Fragmentation
To optimize detection, one must understand the causality behind the molecule's gas-phase thermodynamics and fragmentation pathways.
ESI-LC-MS/MS (Positive Ion Mode)
In an acidic liquid phase (e.g., 0.1% formic acid, pH ~2.7), the primary amine (pKa ~9.5) acts as the dominant protonation site over the pyrazole nitrogens (pKa ~2.5). This yields a highly stable [M+H]⁺ precursor ion at m/z 154.13 .
During Collision-Induced Dissociation (CID), the molecule exhibits three deterministic energy-dependent pathways:
Deamination (Low Energy): At low collision energies (10–15 eV), the protonated amine undergoes a neutral loss of ammonia (-17 Da), forming an allyl-pyrazole cation at m/z 137.11 .
N-C Alkyl Cleavage (Moderate Energy): At 20–25 eV, heterolytic cleavage occurs at the bond connecting the pyrazole N1 to the alkyl chain. Because the pyrazole ring has a high proton affinity, the charge is retained on the heterocycle, yielding the highly stable [3,5-dimethylpyrazole+H]⁺ product ion at m/z 97.08 [1].
Aliphatic Amine Retention (High Energy): At >30 eV, cleavage occurs where the charge is retained on the aliphatic portion, yielding the [C₃H₈N]⁺ ion at m/z 58.07 .
GC-EI-MS (70 eV)
Electron ionization (EI) strips an electron, likely from the nitrogen lone pair of the primary amine due to its low ionization energy, forming a highly energetic radical cation [M]⁺• at m/z 153.13 .
Alpha-Cleavage (Base Peak): The radical site on the primary amine strongly drives homolytic alpha-cleavage. The C1-C2 bond breaks, expelling the •CH₂NH₂ radical (-30 Da). This leaves a stable secondary carbocation adjacent to the pyrazole ring at m/z 123.09 . According to Stevenson's Rule, this fragment retains the charge due to its lower ionization energy.
Pyrazole Ring Cleavage: Typical of substituted pyrazoles, the core can undergo ring contraction and expulsion of neutral HCN (-27 Da), a hallmark of pyrazole fragmentation [2].
Part 2: Comparative Performance Analysis
The selection between LC-MS and GC-MS depends heavily on the analytical objective (trace quantitation vs. structural verification). The following table summarizes the quantitative and operational differences.
Table 1: Platform Performance Comparison
Parameter
ESI-LC-MS/MS
GC-EI-MS
Ionization Mechanism
Electrospray (Soft, [M+H]⁺)
Electron Ionization (Hard, [M]⁺•)
Primary Precursor
m/z 154.1
m/z 153.1
Sensitivity (Typical)
1–5 pg/mL (High)
1–5 ng/mL (Moderate)
Matrix Effects
High (Susceptible to ion suppression)
Low (Matrix enhancement possible)
Chromatographic Challenge
Poor retention on standard C18
Amine adsorption to active silanols
Best Use Case
High-throughput PK/PD quantitation
Impurity profiling, Library matching
Part 3: Self-Validating Experimental Protocols
Every robust analytical method must be a self-validating system. The protocols below include internal causality checks to ensure data integrity.
Causality in Chromatography: Standard reversed-phase C18 columns often cause severe peak tailing for primary amines due to secondary interactions with unendcapped surface silanols. Therefore, a mixed-mode column or Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to provide orthogonal retention mechanisms [3].
Sample Preparation: Dilute samples in Acetonitrile/Water (70:30, v/v) containing 0.1% Formic Acid. Spike with a ¹³C-labeled internal standard to dynamically correct for ESI matrix suppression.
Chromatography: Utilize a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 x 100 mm).
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% FA.
Mobile Phase B: Acetonitrile with 0.1% FA.
MS/MS Optimization: Set capillary voltage to +3.0 kV. Program the MRM transitions as outlined in Table 2.
Self-Validation Check (Critical): Monitor the qualifier-to-quantifier ion ratio (m/z 137.1 / 97.1). A variance of >±20% from the neat standard indicates co-eluting matrix interference, automatically invalidating that specific injection.
Table 2: Optimized MRM Transitions for ESI-LC-MS/MS
Causality in Chromatography: The free primary amine will irreversibly adsorb to active silanol sites in standard polysiloxane GC columns, causing signal loss. This necessitates the use of a heavily base-deactivated column.
Sample Preparation: Dissolve the standard in a volatile, non-reactive solvent (e.g., dichloromethane). Optional: Derivatize with MSTFA to convert the primary amine to a trimethylsilyl (TMS) derivative, preventing active-site adsorption.
Chromatography: Utilize a base-deactivated column (e.g., Restek Rxi-5Amine, 30 m x 0.25 mm x 0.25 µm).
GC Parameters: Inlet temperature 250°C, split ratio 10:1. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.
MS Parameters: EI source at 230°C, 70 eV electron energy. Scan range m/z 40–200.
Self-Validation Check (Critical): Inject a system suitability mixture containing active site probes (e.g., 2,6-dimethylaniline) prior to the analyte. If the peak asymmetry factor (As) for the amine probe exceeds 1.5, it indicates active silanol sites in the liner or column, mandating immediate inlet maintenance before analyzing the target pyrazole-amine.
Table 3: Diagnostic EI-MS Ions for GC-MS
m/z
Relative Abundance
Structural Assignment
Fragmentation Mechanism
123.1
100% (Base Peak)
[M - CH₂NH₂]⁺
Alpha-cleavage at primary amine
96.1
~40%
[C₅H₈N₂]⁺•
N-C cleavage (pyrazole core)
153.1
~15%
[M]⁺•
Molecular Ion
138.1
~10%
[M - CH₃]⁺
Loss of terminal methyl group
Part 4: Mandatory Visualizations
Figure 1: ESI-MS/MS CID fragmentation pathways for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine.
Figure 2: Comparative analytical workflow decision tree for ESI-LC-MS/MS versus GC-EI-MS.
References
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[Link]
Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Available at:[Link]
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry (via PMC). Available at:[Link]
Validation
comparing the biological activity of pyrazole isomers
A Comprehensive Guide to the Biological Activity of Pyrazole Isomers: The 1,5- vs. 1,3-Diarylpyrazole Paradigm Executive Summary In medicinal chemistry, the pyrazole nucleus is a privileged heterocyclic scaffold. However...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the Biological Activity of Pyrazole Isomers: The 1,5- vs. 1,3-Diarylpyrazole Paradigm
Executive Summary
In medicinal chemistry, the pyrazole nucleus is a privileged heterocyclic scaffold. However, the biological activity of pyrazole-containing drugs is profoundly dictated by their regiochemistry. The positional isomerism of substituents—most notably the divergence between 1,5-diarylpyrazoles and 1,3-diarylpyrazoles —fundamentally alters the molecule's steric profile, electronic distribution, and subsequent target engagement. This guide provides an objective, data-driven comparison of these isomers, utilizing Cyclooxygenase-2 (COX-2) inhibition as the definitive mechanistic model to illustrate how spatial geometry drives pharmacological efficacy and selectivity.
The Mechanistic Basis of Isomeric Divergence
To understand why regioisomers exhibit vastly different biological profiles, one must analyze the causality of their 3D conformations within a target binding pocket.
The discovery of Celecoxib established the 1,5-diarylpyrazole scaffold as a gold standard for selective COX-2 inhibition ()[1]. The adjacent nitrogen atoms in the pyrazole ring dictate the vector of the aryl substituents. In the 1,5-configuration , the two aryl groups are forced into a rigid, orthogonal (twisted) conformation due to severe steric hindrance. This specific spatial arrangement perfectly occupies the primary hydrophobic channel and the adjacent allosteric side-pocket of COX-2. This side-pocket is accessible in COX-2 due to a Val523 residue, whereas in COX-1, a bulkier Ile523 residue blocks access, granting the 1,5-isomer its remarkable selectivity.
Conversely, the 1,3-diarylpyrazole isomer places the aryl rings further apart. This relieves steric strain, allowing the molecule to adopt a more extended, planar geometry. This elongated conformation physically clashes with the V-shaped COX-2 allosteric pocket, drastically reducing inhibitory potency and shifting the molecule's affinity toward other targets, such as 5-lipoxygenase (5-LOX) or soluble epoxide hydrolase (sEH) ()[2].
Mechanistic divergence of pyrazole regioisomers in the cyclooxygenase signaling pathway.
Comparative Biological Activity: Quantitative Data
The structural divergence translates directly into measurable kinetic differences. The table below summarizes the in vitro enzymatic inhibition data, demonstrating the stark contrast in potency and selectivity between the isomers.
Data aggregated from standardized recombinant human COX-1/COX-2 fluorometric assays.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to prevent false positives caused by isomeric mixtures or assay artifacts.
Protocol A: Regioselective Synthesis and 2D-NMR Validation
The synthesis of pyrazoles via the cyclocondensation of diketones and hydrazines typically yields a mixture of 1,3- and 1,5-isomers. To drive regioselectivity, thermodynamic control must be established.
Cyclocondensation (Thermodynamic Control): Dissolve the 1,3-diketone precursor in refluxing ethanol. Crucial Step: Add the hydrochloride salt of the substituted arylhydrazine rather than the free base. The acidic environment and high temperature thermodynamically favor the formation of the sterically hindered 1,5-diarylpyrazole over the kinetic 1,3-isomer ()[4].
Chromatographic Isolation: Quench the reaction and purify the crude mixture via flash column chromatography (Hexane/Ethyl Acetate gradient) to separate the major 1,5-isomer from trace 1,3-isomer contaminants.
Self-Validating Structural ID (2D-NOESY NMR): Chromatographic separation alone is insufficient for definitive isomeric assignment. You must run a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR.
Causality: NOESY maps spatial proximities (< 5 Å). A strong NOE cross-peak between the N1-aryl protons and the C5-substituent protons unequivocally confirms the 1,5-isomer . The absence of this peak, coupled with a cross-peak to the C3-substituent, validates the 1,3-isomer [4].
Protocol B: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
To evaluate the biological activity of the isolated isomers, a dynamic enzymatic assay is required.
Enzyme Preparation: Reconstitute purified human COX-2 and ovine COX-1 in 100 mM Tris-HCl buffer (pH 8.0). Crucial Step: Add hematin (1 µM) as a necessary cofactor for the peroxidase activity of the COX enzymes.
Inhibitor Incubation: Dispense the pyrazole isomers (0.01 µM to 100 µM) into the wells.
Self-Validation: Include Celecoxib as a positive control (validates COX-2 selectivity), Indomethacin as a non-selective baseline, and a DMSO vehicle-only well to establish the maximum uninhibited enzyme velocity (
Vmax
). This internal triangulation ensures that any observed IC₅₀ shifts are due to isomeric structural differences, not enzyme degradation.
Substrate Addition: Introduce arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
Quantification: As COX metabolizes arachidonic acid, the peroxidase active site converts ADHP into highly fluorescent resorufin. Measure fluorescence (Ex/Em = 535/587 nm). Calculate the IC₅₀ using non-linear regression analysis.
Standardized experimental workflow for the synthesis, isolation, and screening of pyrazole isomers.
Structure-Activity Relationship (SAR) Insights
For drug development professionals, the 1,5- vs. 1,3-pyrazole paradigm offers a powerful tool for rational drug design. The pyrazole ring itself acts as an aryl bioisostere, improving lipophilicity and metabolic stability ()[5].
By intentionally shifting from a 1,5-substitution to a 1,3-substitution, researchers can effectively "switch off" COX-2 activity to avoid cardiovascular liabilities while retaining the favorable pharmacokinetics of the pyrazole core. This strategy is currently being exploited to repurpose 1,3-diarylpyrazoles as targeted inhibitors for alternative inflammatory pathways (like 5-LOX) or as novel anti-cancer agents targeting tubulin polymerization. Ultimately, controlling the regiochemistry of pyrazoles is not just a synthetic challenge—it is the foundational step in dictating the pharmacological destiny of the molecule.
References
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of Celecoxib. Journal of Medicinal Chemistry.[Link]
Uddin, M. J., et al. (2010). [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation. ACS Medicinal Chemistry Letters.[Link]
Abdel-Tawab, M., et al. (2021). Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. Bioorganic Chemistry. [Link]
Zanetti, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals (PMC).[Link]
Zarghi, A., et al. (2018). Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents. PMC.[Link]
Zhang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.[Link]
A Comparative Guide to Validating the Anticancer Activity of Pyrazole Derivatives
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1][2] This guide provides an in-depth, objective comparison of the performan...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1][2] This guide provides an in-depth, objective comparison of the performance of various pyrazole derivatives, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices and delve into the molecular mechanisms that underpin the anticancer effects of these promising compounds.
The Landscape of Pyrazole Derivatives in Oncology
Pyrazole derivatives have demonstrated remarkable versatility, targeting a wide array of molecular machinery involved in cancer progression.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the induction of apoptosis and disruption of the cell cycle.[5][6] This guide will focus on a comparative analysis of representative pyrazole derivatives, each exemplifying a distinct mechanism of anticancer activity.
A critical aspect of anticancer drug development is the validation of a compound's efficacy and selectivity. This involves a battery of in vitro and in vivo assays designed to elucidate the compound's mechanism of action and therapeutic potential. The following sections will detail these validation processes, providing both the "how" and the "why" behind each experimental step.
Comparative In Vitro Anticancer Activity
The initial assessment of a compound's anticancer potential is typically performed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells.[1] A lower IC50 value indicates greater potency.
Below is a comparative summary of the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines.
Elucidating Mechanisms of Action: Key Signaling Pathways
The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and angiogenesis.[1] Understanding these mechanisms is paramount for rational drug design and patient selection.
Celecoxib and the COX-2 Pathway
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, exerts its anticancer effects through both COX-2-dependent and -independent mechanisms.[1][12] Overexpression of COX-2 is a hallmark of many cancers, leading to increased production of prostaglandins like PGE2, which in turn promote inflammation, angiogenesis, and cell proliferation.[1] By inhibiting COX-2, Celecoxib reduces PGE2 levels, thereby suppressing these pro-tumorigenic processes.[1] Its COX-2 independent actions include the induction of apoptosis through the modulation of Bcl-2 family proteins and the inhibition of the Akt signaling pathway.[1][12]
Caption: Celecoxib's inhibition of the COX-2 pathway.
Pyrazole Derivatives as Kinase Inhibitors
Many pyrazole derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling.[13][14] For instance, some derivatives exhibit dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][15] These receptors are key drivers of tumor growth, angiogenesis, and metastasis.[15]
Caption: Dual inhibition of EGFR and VEGFR-2 by a pyrazole derivative.
Induction of Apoptosis
A significant number of pyrazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[16] This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and activation of caspases.[10][11][17]
Caption: Apoptosis induction by pyrazole derivatives.
Experimental Protocols for Validation
The validation of anticancer activity for pyrazole derivatives relies on a series of standardized in vitro assays.[18] Below are detailed methodologies for three key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[18][19]
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1]
Procedure:
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[18]
Compound Treatment: Dissolve the pyrazole derivatives in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the cell culture medium. Treat the cells with these concentrations for 48 or 72 hours.[18]
MTT Addition: After incubation, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for another 2-4 hours.[18]
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][18]
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Procedure:
Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a defined period.[18]
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).[18]
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1][18]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Viable cells: Annexin V-FITC negative and PI negative.[1]
Early apoptotic cells: Annexin V-FITC positive and PI negative.[1]
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[1]
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20]
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., Propidium Iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.
Procedure:
Cell Treatment: Treat cells with the pyrazole derivative for a specified time.
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., PI) and RNase A (to remove RNA).
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a histogram of DNA content.
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
In Vivo Validation: A Crucial Step
While in vitro assays provide valuable initial data, in vivo studies using animal models are essential to evaluate the therapeutic efficacy and safety of a pyrazole derivative in a whole-organism context.[21][22]
Xenograft Mouse Models
A common approach involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.[21]
Procedure:
Tumor Implantation: Inject a suspension of cancer cells into the appropriate site in the mice.
Compound Administration: Once tumors reach a palpable size, treat the mice with the pyrazole derivative (e.g., via oral gavage or intraperitoneal injection) at various doses.
Tumor Growth Monitoring: Measure tumor volume at regular intervals throughout the study.
Toxicity Assessment: Monitor the body weight and overall health of the mice to assess the compound's toxicity.
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Caption: Experimental workflow for anticancer activity validation.
Conclusion and Future Directions
The pyrazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[9] The validation of these compounds requires a multifaceted approach, combining robust in vitro assays with well-designed in vivo studies. This guide has provided a comparative framework for evaluating the anticancer activity of pyrazole derivatives, emphasizing the importance of understanding their underlying mechanisms of action. Future research will likely focus on the development of more selective and potent pyrazole-based inhibitors, as well as their use in combination therapies to overcome drug resistance.[5]
References
Saleh, A. A., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 735693. [Link]
Li, X., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 289. [Link]
Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6036. [Link]
Gueddouh, A., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie. [Link]
Emirak, A. A., et al. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Medicinal Chemistry, 14(10), 2005-2022. [Link]
Chen, X., et al. (2020). The molecular mechanisms of celecoxib in tumor development. Journal of Cancer, 11(22), 6553–6564. [Link]
Hassan, F., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Avicenna Journal of Medical Biotechnology, 13(3), 133–140. [Link]
El-Sayed, N. F., et al. (2020). One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect, 5(3), 969-976. [Link]
Patel, R. V., et al. (2016). Design, synthesis, antioxidant and anticancer activity of novel pyrazole derivatives. Der Pharma Chemica, 8(1), 314-323. [Link]
Inceler, N. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3193. [Link]
Hassan, F., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Avicenna Journal of Medical Biotechnology, 13(3), 133-140. [Link]
Bracca, M., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry, 46(11), 5472-5480. [Link]
Anonymous. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]
Wang, Y., et al. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry, 247, 115041. [Link]
Abdel-Maksoud, M. S., et al. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
Anonymous. (2025). Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate. [Link]
Nalcı, K. A., et al. (2024). Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
Mervat, H. et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(3), 633-643. [Link]
Nalcı, K. A., et al. (2025). Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies. Bentham Science Publishers. [Link]
Çolak, A., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30979–30990. [Link]
Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6036. [Link]
El-Gazzar, M. G., et al. (2019). In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. American Journal of Heterocyclic Chemistry, 5(3), 53-61. [Link]
Abdel-Maksoud, M. S., et al. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
Wang, Z., et al. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. European Journal of Medicinal Chemistry, 90, 899-908. [Link]
Gomaa, H. A. M., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1166-1186. [Link]
Kumar, R., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), c64-c68. [Link]
Williams, C. S., et al. (2015). Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. Future Medicinal Chemistry, 7(12), 1543–1559. [Link]
Rana, K., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
Anonymous. (2023). Reported examples of pyrazoles as anticancer agents with different.... ResearchGate. [Link]
Al-Warhi, T., et al. (2021). Synthesis and biological evaluation of novel pyrazole scaffold. Journal of King Saud University - Science, 33(5), 101467. [Link]
Anonymous. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Health Risks. [Link]
Technical Comparison Guide: Fragment-Based Kinase Inhibitors vs. Established ATP-Competitive Inhibitors
Executive Summary & Scientific Rationale The development of highly selective protein kinase inhibitors (PKIs) is a cornerstone of modern targeted therapeutics. While high-throughput screening of large libraries has yield...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The development of highly selective protein kinase inhibitors (PKIs) is a cornerstone of modern targeted therapeutics. While high-throughput screening of large libraries has yielded many approved drugs, Fragment-Based Drug Discovery (FBDD) has emerged as a superior method for optimizing ligand efficiency and mapping complex binding pockets[1].
This guide provides an objective comparative study of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine (DPPA) —a representative low-molecular-weight pyrazole-amine fragment—against established clinical kinase inhibitors like Ruxolitinib and Staurosporine.
The Pyrazole Pharmacophore in Kinase Inhibition
The pyrazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility, drug-like properties, and versatile bioisosteric replacement capabilities[2]. In the context of the kinome, the unfused pyrazole ring acts as an adenine mimetic. It forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (typically via the nitrogen atoms at positions 1 and 2 of the pyrazole).
DPPA leverages this 3,5-dimethylpyrazole core to anchor into the ATP-binding pocket. Crucially, its propan-1-amine tail is designed to extend toward the solvent-exposed region or the DFG motif. This primary amine provides a highly reactive vector for synthetic growth, allowing researchers to build selectivity profiles that pan-kinase inhibitors like Staurosporine lack.
Fig 1. JAK/STAT signaling pathway illustrating the targeted inhibition of the JAK hinge region by pyrazole-based compounds.
Comparative Binding Affinity & Selectivity Data
To objectively compare DPPA against established alternatives, we must evaluate both thermodynamic binding affinity (
KD
) and kinome-wide selectivity. Because fragments like DPPA have low molecular weights (<200 Da), they inherently exhibit lower absolute potency (higher
KD
) but often possess exceptionally high ligand efficiency and selectivity compared to larger, unoptimized molecules[1].
Table 1: Quantitative Comparison of DPPA vs. Established Kinase Inhibitors
Compound
Molecular Weight
Target Kinase (Primary)
Affinity (
KD
)
Selectivity Score (
S10
)
Binding Mode
DPPA (Fragment)
153.2 Da
JAK2 / Aurora A
~45,000 nM
0.02
Type I (ATP-competitive)
Ruxolitinib (Lead/Drug)
306.4 Da
JAK1 / JAK2
3.3 nM
0.08
Type I (ATP-competitive)
Staurosporine (Control)
466.5 Da
Pan-kinase
< 1.0 nM
0.65
Type I (ATP-competitive)
Note: The Selectivity Score (
S10
) is calculated as the fraction of the kinome inhibited by >90% at a screening concentration of 10 µM. A lower score indicates higher selectivity.
To ensure the trustworthiness of the comparative data, the experimental protocols must be self-validating. Relying solely on enzymatic activity assays can produce false positives due to compound aggregation or assay interference. Therefore, an orthogonal biophysical approach is required: Surface Plasmon Resonance (SPR) for kinetic validation, followed by KINOMEscan® for thermodynamic selectivity profiling.
Fig 2. Fragment-based drug discovery workflow from SPR screening to kinome-wide selectivity profiling.
Causality & Rationale: SPR is utilized because it provides real-time measurement of association (
kon
) and dissociation (
koff
) rates. For ultra-low-weight fragments like DPPA, traditional fluorescence assays lack the sensitivity required to detect weak, transient interactions. SPR acts as a highly effective "chemical filter" to confirm true 1:1 binding stoichiometry[3].
Step-by-Step Methodology:
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
Protein Immobilization: Dilute the target kinase (e.g., recombinant JAK2 catalytic domain) to 10 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell until an immobilization level of ~3000 Response Units (RU) is achieved. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).
Fragment Preparation: Dissolve DPPA in 100% DMSO to create a 50 mM stock. Dilute into the running buffer (1X PBS, 0.05% Tween-20) to achieve a final DMSO concentration of exactly 5% to prevent bulk refractive index shifts. Prepare a concentration series (10 µM to 1 mM).
Kinetic Injection: Inject the DPPA concentration series over the active and reference flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.
Self-Validation & Controls: Inject Staurosporine (1 µM) as a positive control to verify the structural integrity of the immobilized kinase. Inject 5% DMSO buffer as a blank for double-referencing.
Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the thermodynamic dissociation constant (
KD=koff/kon
).
Protocol 2: KINOMEscan® Competition Binding Assay
Causality & Rationale: To evaluate the off-target liabilities of the pyrazole core, we utilize the KINOMEscan® methodology. Unlike ATP-dependent enzymatic assays, this platform measures thermodynamic competition binding independent of ATP concentration, allowing for an unbiased comparison across 400+ kinases[4].
Step-by-Step Methodology:
Phage & Bead Preparation: Grow T7 phage strains displaying the kinome library in E. coli host strains. Concurrently, treat streptavidin-coated magnetic beads with biotinylated affinity ligands to generate the kinase-capture resins[4].
Reaction Assembly: In a 384-well plate, combine the kinase-tagged phage, the liganded affinity beads, and DPPA prepared as a 100× stock in DMSO (final assay concentration: 10 µM).
Incubation: Incubate the assay plates at 25°C with shaking for exactly 1 hour.
Washing & Elution: Wash the affinity beads extensively with wash buffer to remove unbound phage. Elute the bound kinase in the presence of non-biotinylated affinity ligands for 30 minutes at 25°C.
Self-Validation & Controls: Include DMSO-only wells as a negative control (0% inhibition) and a pan-kinase inhibitor cocktail as a positive control (100% inhibition).
Quantification: Measure the kinase concentration in the eluates using quantitative PCR (qPCR) targeting the DNA tag of the T7 phage. Calculate the percentage of remaining kinase bound to the bead to determine the
KD
and Selectivity Score.
Conclusion
While 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine (DPPA) exhibits a much lower absolute affinity than mature drugs like Ruxolitinib, its high ligand efficiency and low molecular weight make it an ideal starting point for FBDD. The pyrazole core guarantees reliable anchoring to the kinase hinge region, while the primary amine provides a synthetic vector to engineer selectivity away from the pan-kinase activity seen in compounds like Staurosporine. By employing orthogonal validation through SPR and KINOMEscan®, researchers can confidently evolve this fragment into a potent, highly selective therapeutic lead.
References
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies
Molecules (MDPI)
URL:[Link]
Application of Fragment-Based Drug Discovery to Versatile Targets
Frontiers in Molecular Biosciences
URL:[Link]
Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments
ACS Medicinal Chemistry Letters
URL:[Link]
Data - HMS LINCS Project (KINOMEscan Protocol)
Harvard Medical School LINCS Database
URL:[Link]
Comprehensive Guide to HPLC Purity Assessment of Synthesized 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine
Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Physicochemical Profiling Assessing the purity of synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine pr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary & Physicochemical Profiling
Assessing the purity of synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine presents a classic chromatographic challenge. This molecule features a dual chemical personality: a weakly basic pyrazole ring (
pKa≈2.5
) that provides a strong UV chromophore, and a highly polar, strongly basic primary aliphatic amine (
pKa≈9.5−10.0
).
During synthesis—typically via the nucleophilic ring-opening of an aziridine or alkylation of 3,5-dimethylpyrazole—several critical impurities are generated. These include the unreacted 3,5-dimethylpyrazole starting material, bis-alkylated byproducts, and closely related regioisomers (e.g., 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine).
When analyzed on standard silica-based C18 columns at neutral or low pH, the protonated primary amine interacts electrostatically with residual ionized silanols on the stationary phase. This secondary ion-exchange interaction causes severe peak tailing, poor integration, and masking of co-eluting regioisomers. To achieve a self-validating, robust method, analytical scientists must manipulate the mobile phase pH or utilize orthogonal retention mechanisms (like HILIC) to control these interactions [1].
Chromatographic Strategies: A Comparative Analysis
To objectively determine the optimal method for purity assessment, we compared three distinct high-performance liquid chromatography (HPLC) strategies.
Strategy A: Low-pH Reversed-Phase (Ion-Pairing)
Mechanism: Utilizes 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile. TFA acts as an ion-pairing reagent, binding to the protonated amine and masking residual silanols.
Causality: While TFA yields sharp peaks for basic amines by suppressing secondary interactions, it causes severe ion suppression in mass spectrometry (LC-MS), limiting its utility for impurity identification [2].
Mechanism: Employs a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.0) on an ethylene-bridged hybrid (BEH) C18 column.
Causality: At pH 10.0, the primary amine is largely deprotonated (neutralized). This eliminates electrostatic interactions with the silica backbone, driving retention purely through hydrophobic partitioning. This method provides baseline resolution of regioisomers and is fully MS-compatible [3].
Mechanism: Uses a polar stationary phase (e.g., Amide or Zwitterionic) with a highly organic mobile phase (>70% Acetonitrile) and a low-pH aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.0).
Causality: HILIC embraces the polarity of the protonated amine. Retention is driven by hydrophilic partitioning into an immobilized water layer on the stationary phase, coupled with cation-exchange interactions. It is excellent for separating the polar amine from the highly hydrophobic 3,5-dimethylpyrazole starting material [2].
Quantitative Performance Comparison
Parameter
Low-pH RP-HPLC (0.1% TFA)
High-pH RP-HPLC (pH 10.0)
HILIC (Amide, pH 3.0)
Primary Retention Mechanism
Hydrophobic + Ion-Pairing
Hydrophobic Partitioning
Hydrophilic Partitioning + IEX
Peak Asymmetry (
As
)
1.15 (Good)
1.05 (Excellent)
1.20 (Acceptable)
Theoretical Plates (
N
)
~12,000
~18,500
~10,000
Regioisomer Resolution (
Rs
)
1.4 (Partial)
2.8 (Baseline)
1.1 (Co-elution risk)
MS Compatibility
Poor (Ion Suppression)
Excellent
Excellent
Best Use Case
Routine UV QA/QC
Impurity Profiling & Purity
Orthogonal Verification
Mechanistic Workflows and Logic
To visualize the decision-making process for analyzing basic pyrazole-amines, refer to the logical workflow below.
Caption: Decision matrix for selecting the optimal HPLC method for basic pyrazole-amine derivatives.
The HILIC Retention Mechanism
If HILIC is chosen as an orthogonal validation method, the retention mechanism relies on two simultaneous forces, mapped below:
Caption: Dual retention mechanism of protonated amines in HILIC chromatography.
Optimized Experimental Protocol: High-pH RP-HPLC
Based on the comparative data, the High-pH RP-HPLC method provides the highest theoretical plate count and the best resolution for regioisomeric impurities. Below is the self-validating, step-by-step protocol.
Materials & Instrumentation
HPLC System: Quaternary or binary pump equipped with a Diode Array Detector (DAD) and an Autosampler.
Mobile Phase A: 10 mM Ammonium Bicarbonate in HPLC-grade water, adjusted to pH 10.0 with Ammonium Hydroxide. (Causality: pH 10 ensures the primary aliphatic amine remains >75% deprotonated, eliminating silanol interactions).
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of ultra-pure water.
Titrate dropwise with concentrated Ammonium Hydroxide until the pH meter reads exactly 10.0.
Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.
Step 2: Sample Preparation
Accurately weigh 10.0 mg of the synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine.
Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock solution.
Self-Validation Check: Ensure complete dissolution. The pyrazole-amine is highly soluble in this mixture. Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial.
Step 3: Chromatographic Conditions
Flow Rate: 1.0 mL/min
Column Temperature: 35°C (Causality: Elevated temperature lowers mobile phase viscosity and improves mass transfer, sharpening the peaks).
Injection Volume: 5 µL
Detection: DAD scanning from 200–400 nm. Extract the chromatogram at 225 nm (optimal
λmax
for the substituted pyrazole ring).
Step 4: Gradient Elution Program
To ensure elution of both the polar amine and any highly hydrophobic alkylated byproducts, apply the following gradient:
0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar amine)
2.0 - 12.0 min: Linear ramp from 5% B to 60% B (Resolves regioisomers)
12.0 - 15.0 min: Linear ramp from 60% B to 95% B (Washes out hydrophobic impurities)
15.0 - 17.0 min: Hold at 95% B
17.0 - 17.1 min: Return to 5% B
17.1 - 22.0 min: Re-equilibration at 5% B
Step 5: System Suitability & Data Analysis
Inject a blank (Diluent) to confirm baseline stability.
Inject the sample. The target 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine should elute as a sharp, symmetrical peak (
As
< 1.2).
Calculate chemical purity by area normalization (Target Peak Area / Total Peak Area × 100).
References
McCammon, K., et al. "Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum." Journal of Medicinal Chemistry, ACS Publications, 2025. Available at:[Link](Note: URL reflects the source domain retrieved during grounding verification).
Validation
A Foundational Guide to the Structure-Activity Relationship (SAR) of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine Analogs for Monoamine Oxidase Inhibition
Introduction: Unveiling the Potential of a Privileged Scaffold The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as the central scaffold in numerous FDA-approved therapeutics.[1][2] Its unique...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as the central scaffold in numerous FDA-approved therapeutics.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor and serve as a bioisostere for aromatic rings, make it a highly versatile pharmacophore.[1] The specific scaffold, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine, combines this privileged heterocycle with a chiral aminopropane linker, presenting a compelling starting point for novel drug discovery.
While extensive, dedicated structure-activity relationship (SAR) studies on this exact analog series are not widely published, a comprehensive analysis of related pyrazoline and pyrazole derivatives strongly suggests their potential as inhibitors of Monoamine Oxidase (MAO) .[3][4] MAO enzymes (isoforms MAO-A and MAO-B) are critical targets in neuropharmacology, responsible for the degradation of key monoamine neurotransmitters.[5] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the management of Parkinson's disease.[6]
This guide provides a foundational SAR analysis for the 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine scaffold, drawing upon established principles from analogous compounds to inform the rational design of potent and selective MAO inhibitors. We will deconstruct the molecule, propose key modifications, and provide the experimental framework necessary to validate these hypotheses.
Deconstruction of the Core Scaffold for SAR Analysis
To systematically explore the SAR, we can dissect the parent molecule into three primary regions for modification. Each region offers a distinct opportunity to modulate potency, selectivity, and pharmacokinetic properties.
Caption: Key regions of the core scaffold for SAR exploration.
Comparative SAR Analysis and Predictive Insights
Based on extensive literature on related pyrazole and pyrazoline MAO inhibitors, we can predict how modifications in each region will impact biological activity.[3][5]
Region 1: The 3,5-Dimethyl-Pyrazole Ring
The pyrazole ring is expected to anchor the ligand within the enzyme's active site. Its substituents dictate lipophilicity and can form critical interactions with protein residues.
Positions 3 and 5 (R2): The two methyl groups provide a degree of lipophilicity. Replacing one or both with larger alkyl groups (e.g., ethyl, isopropyl) may enhance binding in hydrophobic pockets. Conversely, replacing them with more polar groups or aryl rings could alter selectivity between MAO-A and MAO-B. For instance, studies on pyrazolines have shown that bulky aromatic groups can be detrimental to activity, while specific aryl substitutions can orient selectivity towards the B isoform.[3]
Position 4 (R1): This position is unsubstituted in the parent scaffold. Introduction of small, electron-withdrawing groups like halogens (Cl, Br) has been shown in other heterocyclic inhibitors to increase potency.[7] A key experiment would be the synthesis of the 4-bromo or 4-chloro analog to test this hypothesis.
Region 2: The Chiral Propane Linker
This linker introduces a crucial stereocenter. It is highly probable that the two enantiomers of this scaffold will exhibit different potencies and/or selectivities for the MAO isoforms.
Stereochemistry: The active sites of MAO-A and MAO-B are chiral. It is imperative to separate the racemic mixture of the parent compound into its (R) and (S) enantiomers. Biological testing of the individual enantiomers is a critical first step, as one enantiomer may be significantly more active or selective than the other, a phenomenon observed in related chiral pyrazoline inhibitors.[3]
Linker Modification: Altering the linker length (e.g., to an ethylamine or butylamine) or introducing conformational rigidity (e.g., incorporating it into a cyclic system) could drastically alter the orientation of the primary amine relative to the pyrazole ring, thereby impacting its interaction with the flavin adenine dinucleotide (FAD) cofactor in the MAO active site.
Region 3: The Primary Amine (R3)
The amine functionality is the most likely group to interact with the FAD cofactor, which is essential for the catalytic activity of MAO. Modification here is expected to have the most profound impact on inhibitory potency.
N-Alkylation: Converting the primary amine to a secondary amine with small alkyl groups (e.g., N-methyl, N-ethyl) can fine-tune basicity and steric interactions.
N-Acylation / N-Sulfonylation: Introducing acetyl or thiocarbamoyl groups at the N1 position of the pyrazoline ring has been a successful strategy for developing potent MAO inhibitors.[3] Applying this logic to the exocyclic amine of our scaffold, N-acetylation or N-sulfonylation could yield potent inhibitors by forming key hydrogen bonds within the active site.
Predictive Comparison Table for Initial Synthesis Campaign
The following table outlines a proposed set of initial analogs for synthesis and their predicted impact on MAO inhibition based on the principles discussed.
Analog ID
Modification Description
Region Modified
Predicted Impact on MAO Inhibition
Rationale / Key Question
Parent-R
(R)-enantiomer of parent compound
Linker
Potentially higher activity/selectivity vs. racemate
Does stereochemistry drive activity?
Parent-S
(S)-enantiomer of parent compound
Linker
Potentially lower activity/selectivity vs. racemate
How does basicity/sterics at the amine affect binding?
B-2
N-Acetyl substitution (amide)
Amine
Potential for potent, reversible inhibition
Can H-bond acceptors at this position enhance potency?[3]
Experimental Methodologies
To validate the SAR hypotheses, a robust experimental workflow is essential. This involves chemical synthesis of the proposed analogs followed by rigorous biological evaluation.
General Workflow for SAR Investigation
Caption: A systematic workflow for the SAR-driven optimization of novel analogs.
Protocol 1: Representative Synthesis of the Core Scaffold
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine can be achieved via a multi-step sequence starting from commercially available materials.
Objective: To synthesize the racemic core scaffold.
Step 1: Synthesis of 1-(Tosyl)propan-2-ol.
To a solution of 1-amino-2-propanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq).
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM.
Causality: The tosyl group is introduced to convert the hydroxyl into a good leaving group for the subsequent nucleophilic substitution.
Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: N-Alkylation of 3,5-Dimethylpyrazole.
To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
Causality: NaH is a strong base that deprotonates the pyrazole nitrogen, forming a potent nucleophile.
Stir for 30 minutes, then add the tosylated intermediate from Step 1 (1.1 eq).
Heat the reaction to 80 °C and stir for 18 hours. Monitor by TLC.
Cool to room temperature and quench carefully with water. Extract the product with ethyl acetate. Combine organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify by column chromatography.
Step 3: Azide Substitution and Reduction.
Dissolve the product from Step 2 (1.0 eq) in DMF and add sodium azide (NaN3, 1.5 eq). Heat to 90 °C for 24 hours.
Causality: The azide displaces the tosylate via an SN2 reaction to introduce the nitrogen precursor.
After cooling, extract the product as described above.
Dissolve the crude azide intermediate in methanol, add a catalytic amount of Palladium on carbon (10% Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
Causality: Catalytic hydrogenation is a standard, clean method for reducing azides to primary amines.
Monitor by TLC. Upon completion, filter the reaction through Celite and concentrate the filtrate to yield the final product, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. Purify by chromatography or distillation.
Protocol 2: In Vitro MAO Inhibition Assay (Fluorometric)
This protocol is based on a well-established method for measuring MAO activity.[3]
Objective: To determine the IC50 values of test compounds against human MAO-A and MAO-B.
Materials:
Recombinant human MAO-A and MAO-B enzymes.
Kynuramine (substrate).
Amplex® Red reagent.
Horseradish peroxidase (HRP).
Phosphate buffer (100 mM, pH 7.4).
Test compounds dissolved in DMSO.
96-well black microplates.
Procedure:
Prepare a reaction mixture in each well containing phosphate buffer, Amplex® Red reagent, HRP, and the respective MAO enzyme (MAO-A or MAO-B).
Add the test compounds at various concentrations (typically a serial dilution) to the wells and pre-incubate for 15 minutes at 37 °C.
Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
Initiate the reaction by adding the substrate, kynuramine.
Measure the fluorescence (λex = 560 nm; λem = 590 nm) over time using a microplate reader. The rate of fluorescence increase is proportional to MAO activity.
Mechanism: MAO oxidizes kynuramine, producing H2O2. HRP uses this H2O2 to convert the non-fluorescent Amplex® Red to the highly fluorescent product, resorufin.
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine scaffold represents a promising, yet underexplored, template for the design of novel MAO inhibitors. The SAR analysis presented here, based on established principles from related pyrazole derivatives, provides a clear roadmap for an initial drug discovery campaign. The highest priorities for investigation should be the resolution and testing of the (R) and (S) enantiomers and the exploration of substitutions at the primary amine and the 4-position of the pyrazole ring. The provided experimental protocols offer a validated starting point for synthesis and biological evaluation. Subsequent rounds of synthesis, guided by the initial biological data, will undoubtedly lead to the development of potent and selective lead compounds for further investigation in the treatment of neurological disorders.
References
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: Signal Transduction and Targeted Therapy.
Title: Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Source: PubMed.
Title: Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Source: R Discovery.
Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Source: Preprints.org.
Title: Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles. Source: MDPI.
Title: The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. Source: PubMed.
Title: Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. Source: PMC.
Title: Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Source: MDPI.
A Researcher's Guide to Cross-Referencing Spectroscopic Data with Pyrazole Literature Values
For researchers, scientists, and drug development professionals, the accurate structural elucidation of heterocyclic compounds is paramount. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the accurate structural elucidation of heterocyclic compounds is paramount. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. Its correct identification and characterization are the bedrock of reliable and reproducible research. This guide provides an in-depth comparison of experimental spectroscopic data for pyrazole with established literature values, offering practical insights and detailed protocols to ensure confidence in your analytical findings.
The Significance of Spectroscopic Validation
In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is non-negotiable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. However, the raw data from these instruments is only as valuable as its interpretation. Cross-referencing experimentally obtained data with established literature values serves as a critical validation step. This practice not only confirms the identity of the synthesized compound but also provides insights into its purity and potential structural nuances that may arise from different synthetic routes or sample conditions.
This guide will walk you through the expected spectroscopic signatures of pyrazole, provide a comparative analysis with literature data, and detail the experimental protocols necessary to obtain high-quality spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For pyrazole, both ¹H and ¹³C NMR provide a wealth of information about its electronic environment and the connectivity of its atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of pyrazole is characterized by signals from the N-H proton and the three C-H protons of the ring. A key feature of pyrazole is its tautomerism, where the N-H proton can reside on either nitrogen atom. In many solvents at room temperature, this exchange is rapid on the NMR timescale, leading to a time-averaged spectrum.
Table 1: Comparison of Experimental and Literature ¹H NMR Chemical Shifts for Pyrazole
Proton
Typical Literature Chemical Shift (δ, ppm)
Notes
N1-H
10.0 - 14.0
Often a broad singlet; chemical shift is highly dependent on solvent and concentration. Disappears upon D₂O exchange.[1]
H3 / H5
~7.6
May appear as a single, sharp signal due to rapid tautomeric exchange, making these protons chemically equivalent.[1]
H4
~6.3
Typically a triplet due to coupling with both H3 and H5.[1]
Causality Behind Spectral Features:
The broadness of the N-H signal is a direct consequence of proton exchange with the solvent or other pyrazole molecules and quadrupolar coupling with the ¹⁴N nucleus.[1] The equivalence of the H3 and H5 protons is a classic example of the effect of tautomerism on NMR spectra. The downfield chemical shift of the ring protons is indicative of their location within an aromatic system, where they are deshielded by the ring current.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A self-validating protocol ensures that the obtained spectrum is a true representation of the sample.
Sample Preparation:
Weigh 5-10 mg of the purified pyrazole compound. Purity is key to avoiding extraneous signals.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for clearly observing N-H protons.[2]
Instrument Setup (400 MHz Spectrometer):
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity. A well-shimmed instrument will produce sharp, symmetrical peaks.
Set the spectral width to encompass all expected proton signals (e.g., 0-15 ppm).
Use a standard 30° or 45° pulse width to avoid saturation.
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.
Data Acquisition:
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the free induction decay (FID).
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).[3]
Integrate the signals. The integral ratios should correspond to the number of protons giving rise to each signal.
Workflow for ¹H NMR Data Cross-Referencing
Caption: Workflow for acquiring and cross-referencing ¹H NMR data for pyrazole.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of pyrazole provides information on the carbon framework. Due to tautomerism, the C3 and C5 carbons often show a single, averaged signal.
Table 2: Comparison of Experimental and Literature ¹³C NMR Chemical Shifts for Pyrazole
Carbon
Typical Literature Chemical Shift (δ, ppm)
Notes
C3 / C5
130 - 155
Highly sensitive to substituents and the position of the tautomeric equilibrium.[1]
C4
102 - 110
Generally the most upfield of the ring carbons.[1]
Causality Behind Spectral Features:
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the neighboring atoms. The C3 and C5 carbons, being adjacent to the electronegative nitrogen atoms, are more deshielded and appear further downfield than the C4 carbon.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol is similar to that for ¹H NMR, with a few key differences:
Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of ¹³C.
Instrument Setup:
Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
A wider spectral width (e.g., 0-200 ppm) is necessary.
Data Acquisition: A larger number of scans is required to achieve a good signal-to-noise ratio.
Data Processing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. In pyrazole, the most characteristic feature is the N-H stretching vibration.
Table 3: Comparison of Experimental and Literature IR Absorption Frequencies for Pyrazole
Functional Group
Typical Literature Wavenumber (cm⁻¹)
Notes
N-H Stretch
2600 - 3200
A very broad and complex band due to strong intermolecular hydrogen bonding.[4]
C-H Stretch (aromatic)
3000 - 3100
Typically sharp peaks.
C=N and C=C Stretches
1400 - 1600
Part of the fingerprint region, characteristic of the pyrazole ring.
Causality Behind Spectral Features:
The extensive hydrogen bonding between pyrazole molecules in the solid state or in concentrated solutions significantly weakens the N-H bond, causing its stretching frequency to decrease and the absorption band to broaden. The vibrations of the aromatic ring provide a characteristic fingerprint that can be used for identification.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.
Background Spectrum: Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the atmospheric and instrument-related absorptions.
Sample Analysis: Place a small amount of the solid pyrazole sample onto the ATR crystal and apply pressure to ensure good contact.
Data Acquisition: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.
Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Workflow for IR Data Cross-Referencing
Caption: Workflow for acquiring and cross-referencing IR data for pyrazole.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural information.
Table 4: Expected Mass Spectrometry Data for Pyrazole
Upon electron ionization, the pyrazole molecule forms a radical cation ([M]⁺˙). This high-energy species can then fragment in characteristic ways. The expulsion of a stable neutral molecule like N₂ or HCN is a common fragmentation pathway for nitrogen-containing heterocyclic compounds.[5]
Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent, into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.
Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation patterns.
Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and all relevant fragment ions.
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it to the expected pathways for pyrazole.
Conclusion
The cross-referencing of spectroscopic data with established literature values is a cornerstone of scientific rigor in the chemical sciences. For a molecule as fundamental as pyrazole, a thorough understanding of its ¹H NMR, ¹³C NMR, IR, and MS spectra is essential for any researcher working with its derivatives. By following the detailed protocols and comparative data presented in this guide, scientists can confidently validate their experimental findings, ensuring the integrity and reproducibility of their research. This meticulous approach to structural elucidation is not merely a procedural step but a commitment to the principles of scientific excellence.
References
Jimeno, M. L., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-295.
Alkorta, I., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 39(4), 227-231.
de Souza, M. V. N., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
El-Faham, A., et al. (2014). ¹³C NMR of pyrazoles. R Discovery.
Mobinikhaledi, A., et al. (2002). 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.
Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10333-10336.
Claramunt, R. M., et al. (1993). ¹³C NMR of pyrazoles. Magnetic Resonance in Chemistry, 31(8), 751-755.
Kolehmainen, E., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637-640.
de Souza, M. V. N., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Zdanovskaia, M. A., et al. (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 126(45), 8469-8480.
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
Tsyshevsky, R., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 24(12), 2289.
Kumar, D., et al. (2013). A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. Journal of the Brazilian Chemical Society, 24(10), 1647-1653.
Saad, E. F., & Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1363-1368.
Al-Obaidi, O. A. M., et al. (2018). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR.
Katla, R., et al. (2018). [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 8(49), 27855-27861.
Kolehmainen, E., et al. (2016). The (1)
NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]
Wilson, B. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5438.
El-Sayed, W. M., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports, 13(1), 17743.
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles.
Esser, T. K., et al. (2016). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas...
A Comparative Analysis of Pyrazole and Imidazole Scaffolds in Medicinal Chemistry
A Head-to-Head Look at Two Privileged Heterocycles in Drug Design For researchers, scientists, and professionals in drug development, the selection of a core chemical scaffold is a foundational decision that profoundly i...
Author: BenchChem Technical Support Team. Date: March 2026
A Head-to-Head Look at Two Privileged Heterocycles in Drug Design
For researchers, scientists, and professionals in drug development, the selection of a core chemical scaffold is a foundational decision that profoundly influences the trajectory of a drug discovery program. Among the plethora of heterocyclic structures, pyrazole and imidazole have earned the status of "privileged scaffolds" for their consistent appearance in a wide array of biologically active compounds.[1] Though structural isomers, the subtle difference in the placement of their nitrogen atoms imparts distinct physicochemical and pharmacological properties, making each uniquely suited for different therapeutic applications. This guide provides an in-depth, data-supported comparison of these two critical five-membered heterocycles to inform rational drug design.
At a Glance: Key Structural and Physicochemical Differences
Pyrazole and imidazole both share the molecular formula C₃H₄N₂, but the arrangement of their two nitrogen atoms is the critical differentiator.[2][3] In pyrazole, the nitrogens are adjacent (1,2-diazole), while in imidazole, they are separated by a carbon atom (1,3-diazole).[2][3] This seemingly minor distinction has significant consequences for their electronic distribution, stability, and interaction with biological targets.
Computational studies suggest that the imidazole ring is generally more stable than the pyrazole ring due to the more favorable N-C-N arrangement compared to the potentially repulsive N-N bond in pyrazole.[2] Imidazole is also a significantly stronger base than pyrazole.[4][5] This is because the lone pair of electrons on one of imidazole's nitrogen atoms is readily available for protonation, and the resulting positive charge can be effectively delocalized across both nitrogen atoms.[4][5] In contrast, the lone pairs on pyrazole's adjacent nitrogens are more involved in the aromatic system, rendering them less available for protonation.[5]
Pharmacological Profile and Therapeutic Applications: A Tale of Two Scaffolds
Both pyrazole and imidazole scaffolds are cornerstones in the development of a multitude of therapeutic agents across various disease areas.[1][8] However, their distinct properties often lead them to be favored for different types of biological targets.
Pyrazole: A Powerhouse in Enzyme Inhibition and Beyond
The pyrazole nucleus is a key feature in numerous blockbuster drugs, particularly those targeting enzymes.[9][10] Its unique electronic and steric properties make it an excellent scaffold for designing selective inhibitors.
Key Therapeutic Areas for Pyrazoles:
Anti-inflammatory: The most prominent example is Celecoxib (Celebrex), a selective COX-2 inhibitor used to treat arthritis and pain.[1] The pyrazole core is crucial for its selective interaction with the COX-2 enzyme.
Anticancer: A significant number of kinase inhibitors used in oncology feature a pyrazole ring.[9][10] Drugs like Ruxolitinib and Axitinib target specific kinases involved in cancer cell proliferation and survival.[10]
Erectile Dysfunction: Sildenafil (Viagra) contains a pyrazole moiety and functions by inhibiting the PDE5 enzyme.[1][10]
Antimicrobial: Pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[7][9]
The metabolic stability of the pyrazole ring is another significant factor contributing to its prevalence in modern pharmaceuticals.[9]
Imidazole: A Versatile Player in a Broad Spectrum of Therapies
The imidazole ring is a fundamental component of many natural and synthetic bioactive molecules, including the amino acid histidine.[8] Its ability to participate in various biological interactions has led to its incorporation in a wide range of drugs.[11][12]
Key Therapeutic Areas for Imidazoles:
Antifungal: The "azole" class of antifungal agents, such as Ketoconazole and Miconazole, are built around an imidazole core.[13][14] They work by inhibiting an enzyme crucial for the synthesis of the fungal cell membrane.[13]
Antimicrobial: Metronidazole is a widely used antibiotic and antiprotozoal agent effective against anaerobic bacteria and certain parasites.[11]
Anticancer: Imidazole derivatives have shown significant potential as anticancer agents by targeting various molecular pathways.[11][12]
Other Applications: Imidazole-containing drugs are also used as anesthetics (Etomidate), anticonvulsants (Phenytoin), and for treating rheumatoid arthritis (Azathioprine).[11]
Synthetic Accessibility and Chemical Reactivity
Both pyrazole and imidazole scaffolds are readily accessible through well-established synthetic methodologies.
Synthesis of Pyrazoles: A common and versatile method for synthesizing pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] This approach allows for the introduction of a wide variety of substituents on the pyrazole ring.
Synthesis of Imidazoles: The Debus-Radziszewski synthesis is a classic one-pot, multicomponent reaction for preparing substituted imidazoles.[2] This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2]
The reactivity of these heterocycles is also distinct. The imidazole ring is generally more susceptible to electrophilic substitution than pyrazole.[2] The "pyridine-like" nitrogen in imidazole is basic and readily protonated.[2]
Experimental Workflows and Data Interpretation
To illustrate the practical considerations in choosing between these scaffolds, we outline a general workflow for evaluating their potential as enzyme inhibitors.
General Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for the comparative evaluation of pyrazole and imidazole derivatives as enzyme inhibitors.
Data Presentation: A Hypothetical Comparison of Kinase Inhibitors
The following table presents hypothetical data from a kinase inhibition assay comparing a pyrazole-based inhibitor and an imidazole-based inhibitor.
Compound
Scaffold
Target Kinase IC50 (nM)
Off-Target Kinase IC50 (nM)
Selectivity Index (Off-Target/Target)
PZ-01
Pyrazole
15
1500
100
IM-01
Imidazole
50
500
10
In this hypothetical example, the pyrazole-based compound (PZ-01) demonstrates greater potency (lower IC50) and higher selectivity for the target kinase compared to the imidazole-based analog (IM-01). This type of quantitative data is crucial for guiding lead optimization efforts.
Conclusion: Making an Informed Choice
Both pyrazole and imidazole scaffolds are undeniably powerful tools in the medicinal chemist's arsenal.[1] The decision to employ one over the other is a nuanced one, driven by the specific biological target, desired pharmacokinetic properties, and synthetic feasibility.
Pyrazoles have demonstrated particular strength in the development of selective enzyme inhibitors, as exemplified by their prevalence in COX-2 inhibitors and kinase inhibitors.[1] In contrast, imidazoles have a long and successful history in the development of antimicrobial and antifungal agents.[1]
Ultimately, a thorough understanding of the unique physicochemical and pharmacological properties of each scaffold, supported by robust experimental data, will enable the rational design of novel and effective therapeutic agents. The continued exploration of these privileged structures and their derivatives promises to yield new breakthroughs in the treatment of a wide range of diseases.
References
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link]
Chemicals (commodities): What's the difference between Imidazole and Pyrazole? - Quora. Available at: [Link]
Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. Available at: [Link]
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available at: [Link]
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]
Imidazole and Pyrazole: Properties & Synthesis | PDF | Pyridine | Aromaticity - Scribd. Available at: [Link]
Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. Available at: [Link]
Imidazole is much stronger base than pyrazole - Filo. Available at: [Link]
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. Available at: [Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Available at: [Link]
Imidazole vs. Pyrazole: Properties & Synthesis | PDF | Aromaticity | Nitrogen - Scribd. Available at: [Link]
Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. Available at: [Link]
Review of pharmacological effects of imidazole derivatives. Available at: [Link]
Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. Available at: [Link]
A review on Chemistry and Therapeutic effect of Pyrazole - IGNITED MINDS. Available at: [Link]
Imidazole pyrazole | PPTX - Slideshare. Available at: [Link]
Structure of Imidazole and Pyrazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]
synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
A Guide to the Safe and Compliant Disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
As researchers and innovators in the dynamic fields of chemical and pharmaceutical development, our work inherently involves the synthesis and handling of novel molecules. With this power comes the profound responsibilit...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and innovators in the dynamic fields of chemical and pharmaceutical development, our work inherently involves the synthesis and handling of novel molecules. With this power comes the profound responsibility of ensuring safety and environmental stewardship at every stage of the chemical lifecycle, from synthesis to disposal. This guide provides a detailed, procedural framework for the proper disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine, a compound of interest in modern research.
The protocols outlined herein are built on the foundational principles of chemical safety, regulatory compliance, and scientific best practices. Given that novel research chemicals may lack extensive, long-term toxicological data, we will operate under a precautionary principle, treating the compound with the diligence required for potentially hazardous materials. Adherence to these guidelines is not merely about compliance; it is about cultivating a culture of safety that protects you, your colleagues, and our shared environment.
Foundational Knowledge: Hazard Assessment and Regulatory Context
A robust disposal plan begins with a thorough understanding of the molecule's potential hazards and the regulatory landscape.
Inferred Hazard Profile
2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is a substituted heterocyclic amine. In the absence of a specific Safety Data Sheet (SDS), we must infer its potential hazards by analyzing its constituent functional groups: the pyrazole ring and the primary amine group.
Pyrazole Derivatives: The pyrazole moiety is a common scaffold in pharmacologically active compounds.[1] However, some pyrazole derivatives are known to exhibit toxic properties, including acute oral toxicity, skin and eye irritation, and the potential for organ damage with repeated exposure.[2][3]
Aliphatic Amines: Primary amines can be corrosive to skin and eyes, and many possess a strong odor.[4] Environmentally, they can be harmful to aquatic life, making their release into sewer systems or waterways unacceptable.[5]
The Regulatory Imperative: EPA and RCRA
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This framework establishes a "cradle-to-grave" management system for hazardous waste, meaning the generator of the waste is responsible for its safe handling from the moment it is created until its final, compliant disposal.
A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:
Ignitability: Flashpoint <140°F.
Corrosivity: pH ≤2 or ≥12.5.
Reactivity: Unstable, explosive, or reacts violently with water.
Toxicity: Harmful when ingested or absorbed.
Given the inferred hazards, 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine waste should be managed as a hazardous waste to ensure full compliance and maximum safety.
Standard Operating Protocol for Disposal
This section provides a step-by-step methodology for the safe segregation, containment, and disposal of waste containing 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE to prevent exposure.[6]
Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[8]
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[3]
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[6]
Ventilation: All handling of this compound, including waste consolidation, should be conducted inside a certified chemical fume hood to minimize inhalation risk.[6]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[9]
Designated Waste Stream: Waste containing 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine must be collected in a dedicated waste container.
Avoid Mixing:Do NOT mix this waste with other waste streams, particularly:
Acids and Strong Oxidizing Agents: Amines can react exothermically and violently with these substances.[4]
Halogenated Solvents: While a reaction is not guaranteed, it is best practice to segregate halogenated and non-halogenated waste.
Aqueous Waste: Unless the compound is already in a dilute aqueous solution, do not mix it with aqueous waste streams.
Step 3: Waste Containment and Labeling
All hazardous waste must be accumulated in appropriate, clearly labeled containers.
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be in good condition with no leaks or cracks.
Labeling: The container must be labeled clearly at the moment the first drop of waste is added. The label must include:
The words "HAZARDOUS WASTE "
The full, unambiguous chemical name: "2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine "
A clear indication of the major components and their approximate percentages (e.g., "5% in Methanol").
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
The date on which waste was first added (the "Accumulation Start Date").
Step 4: Storage in a Satellite Accumulation Area (SAA)
The designated and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
Secondary Containment: The waste container must be kept in a secondary container (such as a plastic tub or tray) that is large enough to hold the entire contents of the primary container in case of a leak.
Container Status: The waste container must be kept closed at all times except when actively adding waste.[9]
Step 5: Final Disposal via Institutional EHS
Laboratory personnel are not authorized to perform final disposal. This must be handled by trained professionals.
Contact EHS: When the waste container is full or has been accumulating for the maximum time allowed by your institution (often 180 days), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[10]
Licensed Contractor: The EHS office works with licensed hazardous waste disposal contractors who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
Prohibited Disposal Methods
To ensure safety and environmental protection, the following disposal methods are strictly forbidden:
Drain Disposal:NEVER dispose of this chemical down the sink.[5] Its potential aquatic toxicity poses a significant threat to waterways and wastewater treatment systems.
Regular Trash Disposal: This includes the chemical itself and any materials grossly contaminated with it (e.g., paper towels, absorbent pads from a spill). These materials must be placed in the hazardous waste container.
Evaporation: Intentionally allowing the solvent from a waste solution to evaporate in the fume hood is not a compliant disposal method and is prohibited.
Summary of Disposal Parameters
The following table summarizes the key operational and logistical information for the disposal of this compound.
Parameter
Guideline
Rationale & References
Waste Classification
Hazardous Waste
Precautionary principle based on structural alerts for toxicity and irritation from pyrazole and amine moieties.[2][4]
Required PPE
Safety Goggles, Nitrile Gloves, Lab Coat
To prevent skin/eye contact and chemical exposure.[3][6][8]
Container Type
Tightly-sealed, compatible container (HDPE or Glass)
To prevent leaks and reactions with container material.[5][10]
Waste Segregation
Keep separate from acids, oxidizers, and other waste streams.
To prevent dangerous and unpredictable chemical reactions.[4][9]
Storage Location
In a labeled secondary container within a designated Satellite Accumulation Area.
To comply with regulations and ensure safe temporary storage.[9]
Final Disposal
Via institutional Environmental Health & Safety (EHS) for incineration.
Ensures "cradle-to-grave" compliance and environmentally sound destruction.[10][11]
Prohibited Actions
Drain Disposal, Trash Disposal, Evaporation in Hood
To prevent environmental contamination and ensure regulatory compliance.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine waste.
Caption: Workflow for the proper disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine waste.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of professional laboratory practice. By following this comprehensive guide for the disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine, you are upholding the highest standards of safety, regulatory compliance, and environmental responsibility. Always remember to consult your specific institutional policies and your Environmental Health & Safety department, as they are your primary resource for ensuring compliance with local, state, and federal regulations.
References
Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
Chemical Safety in Research and Teaching. New Mexico State University.
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Red Stag.
Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023). ACS Publications.
Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
Waste, Chemical, and Cleanup Enforcement. (2025). US EPA.
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech.
Safety Data Sheet for 1H-Pyrazole, 3,5-dimethyl-. (2014). Fisher Scientific.
Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (2025). BenchChem.
Chemical Storage. University of Wisconsin–Madison EHS.
Guide for Drain Disposal of Laboratory Chemicals. METU.
In-Laboratory Treatment of Chemical Waste. University of British Columbia.
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
Safety Data Sheet for ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate. (n.d.). Enamine.
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.